Product packaging for 8-Nitroquinolin-3-amine(Cat. No.:CAS No. 73868-15-2)

8-Nitroquinolin-3-amine

Cat. No.: B2927593
CAS No.: 73868-15-2
M. Wt: 189.174
InChI Key: FSRWHNLTQBQFHI-UHFFFAOYSA-N
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Description

8-Nitroquinolin-3-amine is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B2927593 8-Nitroquinolin-3-amine CAS No. 73868-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWHNLTQBQFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 8-Nitroquinolin-3-amine: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Within this versatile family, 8-Nitroquinolin-3-amine emerges as a particularly valuable synthetic intermediate. Possessing both an electron-withdrawing nitro group and a nucleophilic amino group on the quinoline core, this molecule offers a unique platform for diverse chemical modifications. This dual functionality allows for regioselective reactions, making it a strategic building block in the synthesis of complex molecular architectures for drug discovery and materials science.[4] This guide provides a comprehensive technical overview of its chemical properties, structural features, spectroscopic signature, and its application as a key intermediate in advanced synthesis.

Section 1: Core Chemical and Physical Properties

This compound is a stable organic compound under standard conditions, though it should be stored in a dry, light-proof environment to prevent degradation.[4][5] Its core structure consists of a bicyclic quinoline system substituted with a nitro group at the 8-position and an amine group at the 3-position. The interplay between the electron-donating amine and the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the aromatic system.

Structural Diagram

G cluster_0 This compound mol mol

Caption: Chemical structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 73868-15-2[4][5]
Molecular Formula C₉H₇N₃O₂[4][5]
Molecular Weight 189.17 g/mol [4][5]
Melting Point 187-188.5 °C[4]
Boiling Point (Predicted) 397.6 ± 27.0 °C[4]
Density (Predicted) 1.445 ± 0.06 g/cm³[4]
MDL Number MFCD28133452[4][5]
SMILES NC1=CC2=CC=CC(--INVALID-LINK--=O)=C2N=C1[5]

Section 2: Spectroscopic Profile

While specific spectral data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles. This predictive analysis is crucial for reaction monitoring and structural confirmation.

  • Infrared (IR) Spectroscopy : As a primary aromatic amine, the IR spectrum is expected to show two characteristic N-H stretching bands between 3300 and 3500 cm⁻¹.[6][7] A sharp N-H bending vibration should also be visible in the 1580-1650 cm⁻¹ region.[8] The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.[8]

  • ¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum will display a series of doublets and triplets corresponding to the protons on the quinoline core. The protons ortho and para to the amino group will be shielded (shifted upfield), while those near the nitro group will be deshielded (shifted downfield). The N-H protons will likely appear as a broad signal, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : The quinoline core will present nine distinct signals in the aromatic region. The carbon atom attached to the amino group (C3) will be significantly shielded, while the carbon attached to the nitro group (C8) will be deshielded.

  • Mass Spectrometry : Following the nitrogen rule, the odd number of nitrogen atoms (three) in the molecule dictates an odd-numbered molecular ion peak in the mass spectrum.[6][7] Therefore, the molecular ion [M]⁺ should appear at m/z = 189.

Section 3: Synthesis and Reactivity

This compound is primarily valued as a synthetic intermediate. Its preparation and subsequent reactions leverage the distinct properties of its functional groups. While classical methods for introducing an amino group often involve harsh conditions, modern techniques like Vicarious Nucleophilic Substitution (VNS) of hydrogen offer a more elegant and efficient route for the amination of electron-deficient nitroaromatics like nitroquinolines.[9]

Experimental Protocol: Synthesis via Vicarious Nucleophilic Substitution (VNS)

This protocol describes a conceptual pathway for the amination of a nitroquinoline derivative, illustrating a state-of-the-art method relevant to the synthesis of compounds like this compound. The VNS reaction allows for the direct introduction of an amino group by substituting a hydrogen atom, a process that is highly regioselective due to the electronic guidance of the nitro group.[9]

Causality: The choice of a strong base like potassium tert-butoxide (t-BuOK) is critical. It deprotonates the aminating agent, generating a potent nucleophile. The reaction is performed in an anhydrous polar aprotic solvent like THF to ensure the stability and reactivity of the base and the intermediate anionic σ-complex. The low temperature at the start controls the initial exothermic addition, while refluxing drives the reaction to completion.

Methodology:

  • Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve the starting nitroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Nucleophile Generation: In a separate flask, suspend the aminating agent (e.g., 4-amino-1,2,4-triazole or hydroxylamine, 1.2 eq) and potassium tert-butoxide (2.5 eq) in anhydrous THF. Stir the suspension at room temperature for 15 minutes.

  • Nucleophilic Addition: Cool the nitroquinoline solution to -40 °C using an appropriate cooling bath. Add the suspension of the activated nucleophile dropwise over 30 minutes, maintaining the low temperature. The formation of a colored solution indicates the formation of the intermediate σ-complex.

  • Oxidation/Elimination: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture and quench by carefully adding an aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product using column chromatography on silica gel to yield the pure aminated nitroquinoline derivative.

VNS Workflow Diagram

VNS_Workflow Reactants Nitroquinoline + Aminating Agent + t-BuOK in THF Sigma_Complex Formation of Anionic σ-Complex (Low Temperature) Reactants->Sigma_Complex Nucleophilic Addition Elimination β-Elimination & Oxidation (Reflux) Sigma_Complex->Elimination Heating Product Aminated Nitroquinoline Product Elimination->Product

Caption: Generalized workflow for the VNS amination of nitroquinolines.

Section 4: Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile scaffold. The amino and nitro groups serve as synthetic handles for building molecular complexity, enabling the development of novel therapeutic agents and functional materials.

  • Antiparasitic and Antimicrobial Agents : The 8-aminoquinoline core is the basis for crucial antimalarial drugs like primaquine and tafenoquine, which are essential for eradicating the dormant liver stages of Plasmodium vivax.[2] this compound serves as a key precursor for novel derivatives in this class. By modifying the amino group to introduce various side chains and subsequently reducing the nitro group to another amine for further functionalization, researchers can generate libraries of compounds to screen for enhanced activity against drug-resistant parasites and other microbes.[4][10]

  • Anticancer Drug Development : Many quinoline-based compounds have been investigated as anticancer agents.[1] The this compound scaffold can be used to synthesize inhibitors of key cellular processes. For instance, derivatives of 8-hydroxyquinoline (which can be synthesized from aminoquinolines) act as metal chelators, disrupting enzymatic functions vital for cancer cell proliferation.[3][11]

  • Fluorescent Probes and Sensors : The inherent fluorescence of the quinoline ring system can be modulated by attached functional groups. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) can create compounds with interesting photophysical properties, such as intramolecular charge transfer (ICT). This makes this compound a promising starting material for the design of fluorescent probes that can detect specific ions, molecules, or changes in the cellular environment.[4]

Application Pathways Diagram

App_Pathways cluster_pharma Pharmaceutical Development cluster_materials Materials Science Core This compound (Core Scaffold) Antimalarial Antimalarial Agents (e.g., Primaquine Analogs) Core->Antimalarial Side-chain modification & Nitro reduction Anticancer Anticancer Agents (e.g., Enzyme Inhibitors) Core->Anticancer Diverse functionalization Antimicrobial Antimicrobial Agents (Broad Spectrum) Core->Antimicrobial Structural diversification Sensors Fluorescent Probes & Chemosensors Core->Sensors Derivatization for ICT modulation

Caption: Synthetic pathways from this compound to key applications.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its dual-handle synthetic versatility make it an invaluable building block. By enabling access to novel chemical space around the privileged quinoline core, this compound will continue to empower researchers in the development of next-generation drugs and advanced functional materials.

References

An In-Depth Technical Guide to 8-Nitroquinolin-3-amine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Nitroquinolin-3-amine (CAS No. 73868-15-2), a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore a robust synthesis and purification strategy, detail its analytical characterization, and discuss its strategic application in the synthesis of novel therapeutic agents, all grounded in established scientific principles.

Core Molecular Profile and Physical Characteristics

This compound is a heteroaromatic compound featuring a quinoline core substituted with a nitro group at the 8-position and an amine group at the 3-position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the electron-donating, nucleophilic character of the amine group provide orthogonal handles for a wide array of chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical constants for this compound is presented in the table below. These parameters are critical for designing experimental conditions, including reaction setup, solvent selection for purification, and appropriate storage.

PropertyValueSource(s)
CAS Number 73868-15-2[1]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 187-188.5 °C[1]
Boiling Point (Predicted) 397.6 ± 27.0 °C[1]
Density (Predicted) 1.445 ± 0.06 g/cm³[1]
Appearance Not specified, likely a crystalline solid-
Storage Room temperature, protected from light, in a dry, sealed container[1]

Synthesis and Purification: A Strategic Approach

While this compound is commercially available, understanding its synthesis is crucial for scalability, cost management, and the potential for creating novel analogs. A logical and efficient synthetic pathway proceeds through the construction of the quinoline core followed by functional group manipulation. A highly plausible and chemically sound approach involves the amination of a pre-functionalized 3-halo-8-nitroquinoline.

Conceptual Synthesis Workflow

The diagram below outlines a logical workflow for the synthesis and purification of this compound. This pathway is designed for efficiency and selectivity, starting from the readily available 8-nitroquinoline.

Caption: Logical workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the amination of 3-bromo-8-nitroquinoline, a key step in producing the target compound.

Step 1: Synthesis of 3-Bromo-8-nitroquinoline (Precursor)

  • Rationale: The introduction of a halogen at the 3-position provides an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nitro group at the 8-position activates the quinoline ring system, making the substitution feasible.

  • Procedure:

    • To a solution of 8-nitroquinoline (1 eq.) in a suitable solvent such as DMF, add N-bromosuccinimide (NBS, 1.1 eq.).

    • Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.), dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-8-nitroquinoline.

Step 2: Amination to form this compound

  • Rationale: The core of the synthesis is the displacement of the bromide with an amine. Using a sealed vessel and heat is necessary to drive the SNA_r reaction to completion.

  • Procedure:

    • In a sealed pressure vessel, combine crude 3-bromo-8-nitroquinoline (1 eq.) with an excess of concentrated aqueous ammonia or a solution of ammonia in methanol.

    • Heat the vessel to 100-120 °C for 16-24 hours. The pressure will increase, so appropriate safety precautions must be taken.

    • After cooling to room temperature, carefully vent the vessel.

    • The product often precipitates from the reaction mixture. Collect the solid by filtration.

    • If the product remains in solution, concentrate the mixture and extract with a suitable organic solvent. Wash, dry, and concentrate to yield the crude this compound.

Purification Protocol
  • Rationale: Recrystallization is a cost-effective and efficient method for purifying solid organic compounds. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Procedure:

    • Perform solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water). Ethanol or an ethanol/water mixture is a likely candidate.

    • Dissolve the crude this compound in a minimum amount of the chosen boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals in the aromatic region (~7.0-9.0 ppm). The protons on the quinoline ring will show characteristic doublet and triplet splitting patterns. The proton at C2, adjacent to the nitrogen and between the two rings, is expected to be a distinct singlet or narrow doublet downfield. - Amine Protons (-NH₂): A broad singlet, typically in the range of 5.0-6.0 ppm, which is exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). Carbons attached to nitrogen (C3 and within the quinoline ring) and the nitro group (C8) will have characteristic chemical shifts.
IR Spectroscopy - N-H Stretch: Two characteristic sharp peaks for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). - N-O Stretch (Nitro): Strong, characteristic absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). - C=C and C=N Stretch: Multiple peaks in the 1400-1600 cm⁻¹ region, typical for the aromatic quinoline system.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 189.17). High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₉H₇N₃O₂.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold. The presence of two distinct functional groups allows for selective and sequential chemical modifications, making it an ideal starting point for building libraries of complex molecules for biological screening.

Strategic Importance
  • Antimalarial and Antiparasitic Agents: The quinoline core is a well-established pharmacophore in antimalarial drugs (e.g., chloroquine, primaquine). This compound serves as a key intermediate for creating novel quinoline-based drug candidates targeting parasitic infections.[1]

  • Scaffold for Derivatization: The amine at the 3-position is a potent nucleophile, readily participating in reactions such as:

    • Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

    • Sulfonamide formation: Reacting with sulfonyl chlorides, as demonstrated in patent literature for developing treatments for helminth infections.[2]

    • Reductive amination: Reacting with aldehydes or ketones to form new C-N bonds.

  • Modification of the Nitro Group: The nitro group at the 8-position can be readily reduced to an amine, providing a second site for derivatization. This allows for the synthesis of 3,8-diaminoquinoline derivatives, which can be further functionalized to create complex, multi-functional molecules.

  • Fluorescent Probes: The inherent fluorescence of the quinoline system can be modulated by the attached functional groups, opening possibilities for its use in developing fluorescent probes and sensors.[1]

Logical Flow of Derivatization

The following diagram illustrates the strategic potential of this compound as a branching point for creating diverse molecular libraries.

G cluster_0 Pathway 1: Modification at 3-Amine cluster_1 Pathway 2: Modification at 8-Nitro A This compound (Starting Scaffold) B Amide Coupling (R-COOH) A->B C Sulfonamide Formation (R-SO2Cl) A->C D Reductive Amination (R-CHO) A->D F Reduction of Nitro Group (e.g., H2/Pd, SnCl2) A->F E Library of 3-N-Substituted 8-Nitroquinolines B->E C->E D->E G Quinoline-3,8-diamine (Intermediate) F->G H Further Derivatization at 8-Amine G->H I Library of 3,8-Disubstituted Quinolines H->I

References

A Technical Guide to the Synthesis and Characterization of 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 8-Nitroquinolin-3-amine is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the electron-withdrawing nitro group and the electron-donating amine group on the quinoline scaffold, make it a valuable intermediate for synthesizing a diverse range of bioactive molecules, including potential antimicrobial and antiparasitic agents.[1] This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights relevant to researchers in organic synthesis and pharmaceutical development.

Synthetic Strategy and Rationale

The synthesis of substituted quinolines often requires a multi-step approach to achieve the desired regioselectivity. Direct functionalization of the quinoline core to install both a nitro group at the C-8 position and an amine group at the C-3 position in a controlled manner is challenging. Therefore, a robust and logical synthetic strategy is paramount.

Our proposed pathway begins with the construction of the 8-nitroquinoline core, followed by the introduction of the 3-amino functionality. This approach ensures precise control over the placement of each substituent.

The core strategy involves three key transformations:

  • Skraup Reaction: Synthesis of 8-nitroquinoline from o-nitroaniline. This classic cyclization reaction is a reliable method for constructing the quinoline ring system.

  • Electrophilic Halogenation: Introduction of a halogen, such as bromine, at the C-3 position of 8-nitroquinoline. The halogen then serves as a leaving group for the subsequent amination step.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the C-3 halogen with an amine source to yield the final product, this compound.

This pathway is designed to be self-validating, where the product of each step can be isolated, purified, and characterized before proceeding to the next, ensuring the integrity of the final compound.

G cluster_0 Overall Synthetic Pathway A o-Nitroaniline B 8-Nitroquinoline A->B Skraup Reaction (Glycerol, H₂SO₄, As₂O₅) C 3-Bromo-8-nitroquinoline B->C Electrophilic Bromination (NBS, H₂SO₄) D This compound C->D Nucleophilic Amination (Aq. Ammonia, Cu catalyst) G cluster_1 Workflow: Amination & Purification start Start: 3-Bromo-8-nitroquinoline react Reaction with Aqueous Ammonia (Copper Sulfate catalyst, 150°C, Sealed Vessel) start->react cool Cool and Vent react->cool extract Extraction (e.g., with Ethyl Acetate) cool->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify end Final Product: This compound purify->end

References

A Technical Guide to the Biological Activity of Novel Nitro-Substituted Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, historically celebrated for its profound impact on combating infectious diseases like malaria. The strategic introduction of a nitro (NO₂) group to this privileged structure represents a compelling avenue for therapeutic innovation. This guide provides a comprehensive technical overview of the biological activities of novel nitro-substituted aminoquinolines. We will delve into the chemical rationale for nitro-substitution, explore their significant antimalarial and anticancer properties, detail the structure-activity relationships (SAR) that govern their efficacy, and provide validated experimental protocols for their biological evaluation. This document serves as a foundational resource, synthesizing current research to empower further discovery and development in this promising class of compounds.

Introduction: The Rationale for Nitro-Substitution on the Aminoquinoline Scaffold

The 4-aminoquinoline framework, exemplified by the landmark antimalarial drug chloroquine, is a validated pharmacophore.[1] Its mechanism of action, particularly in Plasmodium falciparum, involves disrupting heme detoxification in the parasite's food vacuole.[1] However, the rise of drug resistance necessitates continuous chemical innovation.

The introduction of a nitro group is a strategic synthetic decision driven by several key factors:

  • Electronic Effects: The nitro group is a potent electron-withdrawing group.[2] This property can significantly alter the pKa of the quinoline ring nitrogen and the side chain amino group, influencing the molecule's ability to accumulate in the acidic food vacuole of the malaria parasite—a critical step for its activity.[2]

  • Modulation of Biological Activity: The NO₂ group can serve as both a pharmacophore and a potential toxicophore.[3][4] Its presence can introduce new mechanisms of action, such as the generation of reactive oxygen species (ROS) or nitrogen radicals, which can induce cellular stress and apoptosis in target cells.[4][5][6]

  • Metabolic Stability and Targeting: Strategic placement of a nitro group can influence the metabolic profile of the parent molecule and create new interaction points for binding to biological targets, such as enzymes or receptors.[3][7]

This guide will focus primarily on two major therapeutic areas where nitro-substituted aminoquinolines have shown significant promise: antimalarial and anticancer activities.

Antimalarial Activity: Re-engineering a Classic Scaffold

The core challenge in antimalarial drug development is overcoming resistance to existing therapies like chloroquine. Nitro-substituted aminoquinolines have emerged as potent agents against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is exquisitely sensitive to the position and nature of substituents on the quinoline ring.

  • Position of the Nitro Group: The placement of the NO₂ group is critical. For instance, a 4-nitro styrylquinoline (SQ) was identified with an EC₅₀ value of 67 nM and showed better efficacy against a CQR strain (Dd2) than a CQS strain (3D7), suggesting a mechanism distinct from chloroquine.[8] In other series, 6-nitro and 8-nitro substitutions have also been explored for their biological effects.[9][10]

  • The 7-Position Substituent: The substituent at the 7-position of the quinoline ring is a well-established determinant of antimalarial activity.[11][12] Electron-withdrawing groups like chlorine (as in chloroquine) are essential.[1] Studies have shown that replacing chlorine with other halogens (bromo, iodo) can maintain or even enhance activity, while fluoro or trifluoromethyl groups often lead to a reduction in potency, particularly against resistant strains.[11][12] A nitro group at other positions can modulate the electronic properties established by the 7-position substituent.[2]

  • The 4-Amino Side Chain: The nature of the dialkylaminoalkyl side chain at the 4-position is crucial for activity, influencing drug accumulation in the parasite.[1][11] The optimal length of the carbon chain can impact efficacy against resistant strains.[13]

Table 1: Comparative Antiplasmodial Activity of Substituted Quinolines

Compound Class Substituent at C7 Side Chain Activity against CQS P. falciparum (IC₅₀) Activity against CQR P. falciparum (IC₅₀) Reference
7-Chloro-AQs Cl N,N-diethyldiaminoalkane 4-7 nM 41-90 nM [12]
7-Iodo-AQs I Short diaminoalkane 3-7 nM 3-7 nM [12]
7-Fluoro-AQs F N,N-diethyldiaminoalkane 15-50 nM 18-500 nM [11]

| 4-Nitro Styrylquinoline | H | Styryl at C2, NO₂ at C4 | 67 nM (3D7) | Lower EC₅₀ vs Dd2 |[8] |

Note: This table synthesizes data from multiple sources to illustrate SAR principles. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Proposed Mechanisms of Action

While some nitro-aminoquinolines may retain the classic heme detoxification inhibition mechanism, evidence suggests additional or alternative pathways:

  • Redox Cycling and Oxidative Stress: The nitroaromatic structure can undergo enzymatic reduction within the parasite by flavoenzymes like ferredoxin:NADP+ oxidoreductase, generating nitro anion radicals.[14] These radicals can react with oxygen to produce superoxide and other ROS, leading to oxidative stress and parasite death.[14]

  • Multi-Stage Inhibition: Certain compounds, like the 4-nitro styrylquinoline UCF 501, exhibit a distinct cellular action by acting early in the parasite's intraerythrocytic life cycle, including inhibiting merozoite invasion.[8] This multi-stage activity is highly desirable in an antimalarial agent.

Anticancer Activity: A New Frontier for Nitro-Aminoquinolines

The quinoline scaffold is a recognized "privileged structure" in oncology, with derivatives showing a wide range of anticancer activities.[15][16] The addition of a nitro group has been shown to confer potent cytotoxic effects against various human cancer cell lines.[17][18][19]

Structure-Activity Relationship (SAR) in Oncology
  • Core Structure: Fused heterocyclic systems like benzimidazo[1,2-a]quinolines bearing nitro substitutions have demonstrated significant growth inhibitory effects, with IC₅₀ values in the low micromolar range against cell lines such as H460 (lung), HCT 116 (colon), and MCF-7 (breast).[15][18]

  • Nitro-Positioning: 3-Nitroquinoline derivatives have been specifically designed as inhibitors of the epidermal growth factor receptor (EGFR), showing potent antiproliferative effects against EGFR-overexpressing cancer cells.[7] Similarly, 8-hydroxy-5-nitroquinoline (Nitroxoline) was found to be the most toxic among several analogues tested against human cancer cell lines, with an IC₅₀ 5-10 fold lower than related compounds.[6][20]

Mechanisms of Anticancer Action

Nitro-substituted aminoquinolines employ a multi-pronged attack on cancer cells, often moving beyond simple DNA intercalation.

  • Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by activating programmed cell death (apoptosis).[21] This can occur through both the extrinsic pathway (caspase-8 activation) and the intrinsic mitochondrial pathway (Bax upregulation, cytochrome c release, and caspase-9 activation).[21][22] The executioner caspase-3 is subsequently activated, leading to cell death.[22]

  • Generation of Reactive Oxygen Species (ROS): Compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) significantly increase intracellular ROS levels.[6][20] This effect is often enhanced by the presence of copper, suggesting that metal chelation and subsequent redox cycling play a key role in inducing oxidative stress that triggers cell death pathways.[5][20][23]

  • Cell Cycle Arrest: Studies on nitro-substituted benzimidazo[1,2-a]quinolines have shown that they can cause a significant delay in the G1 phase of the cell cycle.[18] This accumulation of cells in G1, coupled with a reduction of cells in the S phase, points to a mechanism that disrupts cell cycle progression, ultimately inhibiting proliferation.[18]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway NitroAQ_ext Nitro-Aminoquinoline Casp8 Caspase-8 Activation NitroAQ_ext->Casp8 Induces Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 NitroAQ_int Nitro-Aminoquinoline ROS ↑ ROS Generation NitroAQ_int->ROS Bax ↑ Bax ROS->Bax Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by nitro-aminoquinolines.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems for assessing the biological activity of novel compounds.

Workflow for Compound Evaluation

The logical progression from synthesis to biological characterization is crucial for efficient drug discovery.

workflow cluster_chem Chemistry cluster_bio Biological Evaluation Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2) InVitro->Cytotoxicity Antiplasmodial Antiplasmodial Assay (e.g., SYBR Green) InVitro->Antiplasmodial Anticancer Anticancer Assay (e.g., MTT on Cancer Lines) InVitro->Anticancer MoA Mechanism of Action (e.g., Cell Cycle, Apoptosis) Antiplasmodial->MoA Anticancer->MoA

Caption: General workflow for synthesis and evaluation of novel compounds.

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green Method)

This assay is chosen for its high throughput, sensitivity, and reliability in quantifying parasite DNA as an indicator of growth.[24][25][26]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against P. falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 CQS strain)[25]

  • Human O+ erythrocytes

  • Complete RPMI 1640 medium

  • 96-well microplates

  • Test compounds dissolved in DMSO, then diluted in medium

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-Cl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton-X 100)[25]

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage to ensure uniform infection.

  • Plate Preparation: Add 100 µL of complete medium with serially diluted test compounds to a 96-well plate. Include positive (e.g., Chloroquine) and negative (vehicle only) controls.

  • Inoculation: Prepare an inoculum of parasitized red blood cells at 1% parasitemia and 2% hematocrit. Add 100 µL to each well.[27]

  • Incubation: Incubate plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂) chamber at 37°C.[24]

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix thoroughly.

  • Incubation (Staining): Incubate the plates in the dark for 30-60 minutes.[27]

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Subtract background fluorescence from unparasitized red blood cells. Calculate the percentage of growth inhibition relative to the negative control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.[24]

Protocol: In Vitro Cytotoxicity Assay (MTT Method)

The MTT assay is a standard colorimetric method selected to assess the metabolic activity of cells as an indicator of cell viability, providing a measure of the compound's general toxicity to mammalian cells.[28][29][30]

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a test compound on a mammalian cell line (e.g., HepG2 human liver cells).[8]

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[29][31]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[30]

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.[29][31] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[29] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value from the dose-response curve. The Selectivity Index (SI = CC₅₀ / IC₅₀) can then be calculated to assess the compound's therapeutic window.

Conclusion and Future Directions

Nitro-substituted aminoquinolines represent a highly versatile and potent class of bioactive molecules. The introduction of the nitro group successfully modulates the electronic and pharmacological properties of the parent quinoline scaffold, leading to compounds with potent antimalarial activity against resistant parasite strains and significant cytotoxic effects against various cancers. The mechanisms of action are often multifactorial, involving redox cycling, apoptosis induction, and cell cycle disruption, which are advantageous for overcoming resistance and achieving robust therapeutic outcomes.

Future research should focus on:

  • Mechanism Deconvolution: Precisely identifying the molecular targets to better understand the observed biological effects.

  • Optimizing Selectivity: Fine-tuning the structure to maximize potency against the target (parasite or cancer cell) while minimizing toxicity to host cells, thereby improving the therapeutic index.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo applications.

This guide has provided a technical framework for understanding and advancing the study of nitro-substituted aminoquinolines, offering a solid foundation for the drug development professionals aiming to translate these promising scaffolds into next-generation therapeutics.

References

8-Nitroquinolin-3-amine: A Scoping Guide for Therapeutic Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. Within this privileged structural class, the strategic introduction of nitro and amino functionalities has historically led to the development of potent therapeutic agents. This technical guide focuses on a lesser-explored derivative, 8-Nitroquinolin-3-amine, providing a comprehensive framework for its investigation as a potential therapeutic candidate. Drawing upon the well-established bioactivities of structurally related nitroquinolines and aminoquinolines, this document outlines the scientific rationale and detailed experimental pathways for exploring its anticancer, antimicrobial, and neuroprotective potential. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the preclinical evaluation of this compound and its derivatives.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic drugs, valued for its ability to intercalate with DNA, chelate metals, and interact with various enzymatic targets.[1] The electronic properties of the quinoline nucleus, characterized by an electron-deficient pyridine ring fused to an electron-rich benzene ring, can be finely tuned through substituent modifications, allowing for the optimization of pharmacological activity.[2]

Historically, quinoline derivatives have made a significant impact in the treatment of malaria (e.g., chloroquine, primaquine) and bacterial infections.[1] More recently, research has expanded to explore their utility in oncology, neurodegenerative diseases, and a wider range of infectious diseases.[3][4] The introduction of a nitro group, as seen in nitroxoline (5-nitro-8-hydroxyquinoline), has been shown to enhance cytotoxicity against cancer cells and broaden antimicrobial activity.[3][5] Similarly, the amino group, particularly at the 8-position, is a key pharmacophore in broad-spectrum anti-infective agents.[6][7]

This guide posits that this compound, by combining these two influential functional groups on the quinoline core, represents a compelling starting point for the discovery of novel therapeutic agents. The following sections will delve into the putative mechanisms and provide actionable protocols for investigating its therapeutic potential.

Postulated Therapeutic Applications and Mechanistic Insights

While direct experimental data on this compound is limited, a strong scientific premise for its investigation can be constructed from the activities of its analogues.

Anticancer Potential: Targeting Proliferative Pathways

The anticancer activity of nitroquinoline derivatives is well-documented. For instance, 3-nitroquinolines have been identified as a novel class of anticancer agents that exhibit antiproliferative effects against tumor cell lines overexpressing the Epidermal Growth Factor Receptor (EGFR).[8] Furthermore, nitroxoline has demonstrated potent cytotoxicity against various cancer cell lines, an effect that is enhanced by copper and associated with the generation of reactive oxygen species (ROS).[3][9]

Hypothesized Mechanism of Action:

We hypothesize that this compound may exert anticancer effects through one or more of the following mechanisms:

  • EGFR Kinase Inhibition: The nitroquinoline scaffold could potentially bind to the ATP-binding site of EGFR, inhibiting its kinase activity and downstream signaling pathways that promote cell proliferation and survival.

  • Induction of Oxidative Stress: Similar to other nitroaromatic compounds, this compound may undergo intracellular reduction to form radical species, leading to an increase in ROS levels and subsequent apoptosis in cancer cells.

  • Topoisomerase Inhibition: Quinoline derivatives have been shown to act as topoisomerase inhibitors, interfering with DNA replication and leading to cell cycle arrest and apoptosis.[2]

Caption: Postulated anticancer mechanisms of this compound.

Antimicrobial Activity: A Broad-Spectrum Approach

The quinoline scaffold is the backbone of many successful antibacterial and antifungal agents.[10][11] The presence of both nitro and amino groups suggests that this compound could exhibit broad-spectrum antimicrobial activity. Substituted quinolines have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, and various derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens.[1][12][13]

Hypothesized Mechanism of Action:

The potential antimicrobial mechanisms of this compound could involve:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics.

  • Disruption of Cell Wall Synthesis: Some quinoline derivatives interfere with the integrity of the microbial cell wall.

  • Enzyme Inhibition: The compound could inhibit essential microbial enzymes, such as peptide deformylase.[13]

Neuroprotective Properties: A Multifunctional Scaffold

Recent studies have highlighted the neuroprotective potential of quinoline derivatives, attributing this to their antioxidant and enzyme-inhibiting properties.[14][15][16] They have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[4] The ability of the quinoline scaffold to chelate metal ions and modulate the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) is a key aspect of their neuroprotective potential.[14][15]

Hypothesized Mechanism of Action:

This compound may offer neuroprotection through:

  • Antioxidant Activity: The compound could scavenge free radicals and reduce oxidative stress, a key pathological feature of many neurodegenerative diseases.

  • Enzyme Inhibition: It may inhibit enzymes like MAO-B and AChE, which are involved in the breakdown of neurotransmitters and the progression of neurodegeneration.[14][15]

Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step methodologies for the initial preclinical assessment of this compound.

Synthesis of this compound
In Vitro Anticancer Activity Assessment

This assay provides a quantitative measure of the compound's ability to inhibit cell growth.[2][14][17][18]

Materials:

  • Human cancer cell lines (e.g., A431 - epidermoid carcinoma, MDA-MB-468 - breast cancer)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

  • Fix the cells by adding cold 50% TCA to each well and incubate at 4°C for 1 hour.[18]

  • Wash the plates four times with tap water and allow them to air dry.[18]

  • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[14]

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.[14][18]

This assay determines the compound's ability to directly inhibit the enzymatic activity of EGFR.[4][19][20][21][22]

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Peptide substrate (e.g., Y12-Sox)[19]

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the compound, recombinant EGFR kinase, and kinase buffer. Incubate at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Incubate for 60 minutes at room temperature.[20]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.[20]

  • Read the luminescence using a plate reader.

Experimental_Workflow_Anticancer Start This compound SRB Sulforhodamine B (SRB) Assay (Cytotoxicity Screening) Start->SRB EGFR_Kinase EGFR Kinase Inhibition Assay Start->EGFR_Kinase Data_Analysis Data Analysis (IC50 Determination) SRB->Data_Analysis EGFR_Kinase->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for in vitro anticancer evaluation.

In Vitro Antimicrobial Susceptibility Testing

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][9][23]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • This compound stock solution

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to match the 0.5 McFarland standard.[23]

  • In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth.

  • Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.[23]

  • Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration with no visible growth.

Microorganism Strain ID Anticipated MIC Range (µg/mL)
Staphylococcus aureusATCC 292131-64
Escherichia coliATCC 259221-64
Candida albicansATCC 900281-64
Aspergillus fumigatusATCC 2043051-64
Note: The anticipated MIC range is hypothetical and serves as a starting point for the serial dilutions.
In Vitro Neuroprotection Assays

This assay assesses the ability of the compound to protect neuronal cells from a neurotoxin.[6][24][25]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)[25]

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT or resazurin-based cell viability assay kit

Procedure:

  • Seed SH-SY5Y cells in 96-well plates and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells. Include control wells with no toxin and toxin-only wells.

  • Incubate for 24-48 hours.

  • Assess cell viability using a standard MTT or resazurin-based assay according to the manufacturer's instructions.

Concluding Remarks and Future Directions

This compound presents a compelling, yet underexplored, molecular scaffold for therapeutic innovation. Based on the robust evidence from structurally related nitro- and amino-quinolines, there is a strong scientific rationale to investigate its potential as an anticancer, antimicrobial, and neuroprotective agent. The experimental protocols detailed in this guide provide a clear and actionable framework for the initial preclinical evaluation of this compound.

Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of this compound derivatives. Furthermore, promising lead compounds identified through these in vitro assays should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The exploration of this and other novel quinoline derivatives holds the potential to address unmet needs in various therapeutic areas.

References

8-Nitroquinolin-3-amine: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Nucleus and the Unique Potential of 8-Nitroquinolin-3-amine

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within this privileged class of heterocycles, this compound emerges as a particularly valuable building block for organic synthesis. The presence of three distinct functionalities—the quinoline core, a nitro group at the 8-position, and an amino group at the 3-position—offers a rich platform for selective chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel bioactive molecules.

The strategic placement of the nitro and amino groups on the quinoline ring system imparts unique reactivity and allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the entire ring system, while the amino group serves as a key nucleophilic handle for the introduction of various substituents. This dual functionality makes this compound a highly adaptable precursor for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key data for this compound.

PropertyValueSource
CAS Number 73868-15-2N/A
Molecular Formula C₉H₇N₃O₂N/A
Molecular Weight 189.17 g/mol N/A
Melting Point 187-188.5 °CN/A
Appearance Not specifiedN/A
Solubility Not specifiedN/A

Synthesis of this compound: A Proposed Synthetic Pathway

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted quinolines. The most logical approach involves the construction of a substituted 8-nitroquinoline ring followed by the introduction of the 3-amino group, likely via amination of a 3-halo-8-nitroquinoline precursor.

A potential synthetic strategy is outlined below, drawing inspiration from the synthesis of related 3-substituted-8-aminoquinolines.[3] This proposed pathway begins with the readily available m-aminophenol and proceeds through a series of well-established transformations.

Synthesis of this compound m_aminophenol m-Aminophenol nitro_aminophenol 2-Nitro-3-aminophenol m_aminophenol->nitro_aminophenol Nitration alkylated_nitro_phenol Alkylated 2-Nitro-3-aminophenol nitro_aminophenol->alkylated_nitro_phenol Alkylation (e.g., R-X, base) bromo_nitroquinoline 3-Bromo-7-alkoxy-8-nitroquinoline alkylated_nitro_phenol->bromo_nitroquinoline Cyclization (e.g., bromoacrolein) nitroquinolin_amine This compound bromo_nitroquinoline->nitroquinolin_amine Amination (e.g., NH3, catalyst)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of m-Aminophenol This initial step introduces a nitro group ortho to the hydroxyl group of m-aminophenol, a standard electrophilic aromatic substitution.

Step 2: Alkylation of 2-Nitro-3-aminophenol The phenolic hydroxyl group is protected, typically as an ether, to prevent its interference in subsequent reactions.

Step 3: Cyclization to form the Quinoline Ring The resulting substituted aniline undergoes a cyclization reaction, for instance with bromoacrolein, to construct the quinoline core, yielding a 3-bromo-8-nitroquinoline derivative.

Step 4: Amination of 3-Bromo-8-nitroquinoline The final and crucial step is the nucleophilic aromatic substitution of the bromine atom at the 3-position with an amino group. This can be achieved using various amination methods, including reaction with ammonia or a protected amine source, potentially catalyzed by a transition metal complex.

This compound as a Versatile Building Block in Organic Synthesis

The true value of this compound lies in its potential as a versatile precursor for a wide range of more complex molecules. The presence of the 3-amino group provides a convenient handle for various functionalization reactions, including acylation, sulfonylation, and, most notably, modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the 3-amino group of this compound is an ideal starting point for such transformations. Two of the most powerful methods in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst.[4] While the amino group itself is not a direct participant, it can be readily converted to a halide (e.g., via a Sandmeyer reaction), transforming the this compound into a suitable substrate for Suzuki coupling. This opens up the possibility of introducing a wide variety of aryl and heteroaryl substituents at the 3-position.

Suzuki-Miyaura Coupling nitroquinolin_amine This compound diazonium_salt Diazonium Salt Intermediate nitroquinolin_amine->diazonium_salt NaNO2, H+ halo_nitroquinoline 3-Halo-8-nitroquinoline diazonium_salt->halo_nitroquinoline CuX coupled_product 3-Aryl/Heteroaryl-8-nitroquinoline halo_nitroquinoline->coupled_product boronic_acid R-B(OH)2 boronic_acid->coupled_product pd_catalyst Pd Catalyst, Base pd_catalyst->coupled_product

Caption: General scheme for Suzuki-Miyaura coupling of a 3-halo-8-nitroquinoline derivative.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction directly forms carbon-nitrogen bonds between an aryl halide or triflate and an amine.[5] In the context of this compound, the amino group can act as the nucleophilic partner, reacting with a variety of aryl or heteroaryl halides to generate N-substituted derivatives. This reaction is particularly valuable for the synthesis of libraries of compounds with diverse aromatic substituents on the nitrogen atom.

Buchwald-Hartwig Amination nitroquinolin_amine This compound coupled_product N-(Aryl/Heteroaryl)-8-nitroquinolin-3-amine nitroquinolin_amine->coupled_product aryl_halide Ar-X aryl_halide->coupled_product pd_catalyst Pd Catalyst, Base pd_catalyst->coupled_product

Caption: General scheme for Buchwald-Hartwig amination of this compound.

Reductive Amination: A Pathway to N-Alkylated Derivatives

The primary amino group of this compound can also be functionalized through reductive amination. This two-step process involves the initial formation of an imine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine. This method provides a straightforward route to a wide range of N-alkylated derivatives.

Application in the Synthesis of Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6][7] The structural features of this compound make it an attractive starting point for the synthesis of novel compounds targeting this important class of enzymes. The 3-amino group can be elaborated to introduce functionalities that interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design. Furthermore, the 8-nitro group can be reduced to an amino group at a later stage in the synthesis, providing an additional point for diversification or for establishing key interactions with the target protein.

While specific examples of kinase inhibitors derived directly from this compound are not yet prevalent in the literature, the synthesis of potent inhibitors from structurally related quinoline building blocks strongly supports the potential of this scaffold.[7] The synthetic strategies outlined above, particularly the palladium-catalyzed cross-coupling reactions, provide the necessary tools to explore the chemical space around the this compound core for the development of new and effective kinase inhibitors.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a wealth of opportunities for the construction of complex and diverse molecular architectures. The proposed synthetic route offers a viable pathway to access this valuable intermediate, and the outlined applications in modern cross-coupling reactions highlight its potential for the rapid generation of compound libraries for drug discovery.

Future research in this area should focus on the development and optimization of a robust and scalable synthesis of this compound. Furthermore, a systematic exploration of its reactivity in a variety of synthetic transformations will undoubtedly unveil its full potential as a versatile building block. Of particular interest will be the application of this scaffold in the design and synthesis of novel kinase inhibitors and other targeted therapies, where the unique substitution pattern of this compound can be leveraged to achieve high potency and selectivity. As the demand for novel bioactive molecules continues to grow, the strategic utilization of well-designed building blocks like this compound will be paramount to the success of future drug discovery endeavors.

References

An In-depth Technical Guide to 8-Nitroquinolin-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Nitroquinolin-3-amine, a key intermediate in the synthesis of various bioactive compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's history, chemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic functionalization of the quinoline nucleus with substituents such as nitro and amino groups allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its distinct substitution pattern, represents a valuable building block for the development of novel therapeutic agents and functional materials.

Historical Context: The Evolution of Nitro- and Aminoquinolines

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[5] Its structure features a quinoline core with a nitro group at the 8-position and an amine group at the 3-position. These functional groups are key to its reactivity and utility as a synthetic intermediate.

PropertyValueSource
CAS Number 73868-15-2[5]
Molecular Formula C₉H₇N₃O₂[5]
Molecular Weight 189.17 g/mol [5]
Melting Point 187-188.5 °C[5]
Boiling Point (Predicted) 397.6±27.0 °C[5]
Density (Predicted) 1.445±0.06 g/cm³[5]

Synthesis of this compound: A Proposed Methodological Approach

A potential synthetic pathway is outlined below. This proposed protocol is based on analogous reactions reported in the literature for similar quinoline derivatives.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Alternative Step 1: Synthesis of 8-Nitroquinoline cluster_2 Alternative Step 2: Amination A 3-Aminoquinoline C This compound A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C H Final Product C->H Purification D Quinoline F 8-Nitroquinoline D->F Nitration E Nitrating Agent E->F G This compound F->G Amination Reagent G->H G cluster_0 Functional Group Transformations A This compound B Reduction of Nitro Group A->B C Acylation/Alkylation of Amino Group A->C D Diazotization of Amino Group A->D E Precursor for Heterocycles B->E Formation of Diaminoquinoline F Bioactive Molecules C->F Introduction of Side Chains G Functionalized Quinolines D->G Sandmeyer-type Reactions

References

Theoretical and Computational Characterization of 8-Nitroquinolin-3-amine: A Methodological Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The novel derivative, 8-Nitroquinolin-3-amine, which combines an electron-withdrawing nitro group and an electron-donating amine group on the quinoline core, presents a compelling candidate for theoretical investigation. This guide provides a comprehensive methodological framework for the in-depth computational and theoretical analysis of this compound. We detail the application of Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties, and outline the use of molecular docking simulations to explore its potential as a therapeutic agent. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to predict the physicochemical behavior and biological activity of this and similar heterocyclic compounds prior to synthesis and experimental validation.

Introduction to this compound

Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of specific functional groups onto the quinoline ring system can modulate its electronic properties and biological interactions. The subject of this guide, this compound, features a potent combination of substituents: a nitro group (NO₂) at the C8 position, known for its strong electron-withdrawing nature, and an amine group (NH₂) at the C3 position, which acts as an electron donor. This electronic push-pull configuration is anticipated to induce significant intramolecular charge transfer, potentially leading to enhanced non-linear optical (NLO) properties and unique molecular reactivity.[5][6]

The primary objective of this guide is to establish a robust, self-validating computational workflow for characterizing this compound. By leveraging established quantum chemical methods and molecular modeling techniques, we can generate a detailed profile of the molecule, including its stable 3D geometry, vibrational signatures, electronic reactivity, and potential interactions with biological targets. This in silico approach is an indispensable first step in modern drug discovery, enabling the rational design of molecules and the prioritization of candidates for synthesis and subsequent in vitro and in vivo testing.

Core Computational Methodologies

The following sections detail the theoretical basis and step-by-step protocols for the computational analysis of this compound. The causality behind each choice of method and parameter is explained to ensure scientific rigor and reproducibility.

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT has proven to be a highly effective and reliable method for studying the properties of organic molecules, offering an excellent balance between computational cost and accuracy.[6][7] It is used to solve the electronic structure of the molecule, from which a wide range of properties can be derived.

Causality of Method Selection: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen as it has been extensively validated for calculating the structural and vibrational properties of heterocyclic aromatic compounds.[5][8] The 6-311++G(d,p) basis set is selected because it provides a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to account for the non-spherical shape of electron clouds, which is crucial for molecules with heteroatoms and potential hydrogen bonding.[8]

Experimental Protocol 2.1.1: DFT Analysis Workflow

  • Structure Input: Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian).

    • The optimization process iteratively adjusts the molecular geometry to find the lowest energy conformation (a stable structure).

    • Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium geometry.

  • Vibrational Analysis:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • This calculation predicts the theoretical FT-IR and Raman spectra by determining the vibrational modes of the molecule. The results can be directly compared with experimental data for validation.

  • Electronic Property Calculation:

    • From the converged DFT calculation, extract key electronic properties:

      • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

      • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

      • NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer, hyperconjugative interactions, and molecular stability.[6]

DFT_Workflow cluster_input Step 1: Input cluster_calc Step 2: Core Calculation (Gaussian) cluster_analysis Step 3: Data Analysis node_input Draw 2D Structure of This compound node_opt Geometry Optimization (B3LYP/6-311++G(d,p)) node_input->node_opt node_freq Frequency Calculation (Verify Minimum Energy) node_opt->node_freq Optimized Geometry node_geom Structural Parameters (Bond Lengths, Angles) node_freq->node_geom node_vib Spectroscopic Profile (FT-IR, Raman) node_freq->node_vib node_elec Electronic Properties (HOMO-LUMO, MEP, NBO) node_freq->node_elec

Caption: Workflow for Quantum Chemical Analysis using DFT.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for identifying potential drug candidates by estimating their binding affinity and interaction patterns within a protein's active site.[9][10]

Causality of Method Selection: To evaluate the therapeutic potential of this compound, we can dock it against a well-characterized protein target implicated in a disease like cancer or bacterial infection. The choice of docking software (e.g., AutoDock, Glide) and scoring function is critical for obtaining meaningful results. The workflow described is a generalized, validated procedure applicable across standard docking platforms.[10]

Experimental Protocol 2.2.1: Molecular Docking Workflow

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign appropriate atom types and charges using a molecular mechanics force field (e.g., OPLS3e). This step is often performed using modules like LigPrep.[10]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states. The active site for docking is then defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Run the docking algorithm, which systematically samples different conformations and orientations of the ligand within the defined active site of the receptor.

    • The software calculates a binding score (e.g., in kcal/mol) for each pose, which estimates the binding affinity. The pose with the lowest binding score is typically considered the most favorable.

  • Analysis of Results:

    • Visualize the best-scoring docking pose to analyze the specific interactions between this compound and the protein's amino acid residues.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for binding stability.[10]

Docking_Workflow cluster_prep Step 1: Preparation cluster_run Step 2: Simulation cluster_post Step 3: Post-Processing node_ligand Ligand Preparation (Optimized 3D Structure, Charge Assignment) node_dock Run Docking Simulation (e.g., AutoDock, Glide) node_ligand->node_dock node_protein Receptor Preparation (PDB Structure, Add Hydrogens, Define Site) node_protein->node_dock node_score Rank Poses by Binding Score (kcal/mol) node_dock->node_score node_visualize Visualize Best Pose & Analyze Interactions node_score->node_visualize

Caption: Generalized Workflow for Molecular Docking Studies.

Interpretation of Theoretical Data

The raw output from computational software requires careful interpretation to yield chemically meaningful insights. This section describes how to analyze the calculated data.

Molecular Geometry and Stability

The DFT-optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key parameters to analyze include:

  • Bond Lengths and Angles: Compare these values to standard experimental data for similar chemical bonds to validate the quality of the calculation.

  • Planarity: Assess the dihedral angles between the pyridine and benzene rings to determine the overall planarity of the quinoline system, which influences its electronic and stacking properties.[5]

  • NBO Analysis: This analysis provides insight into the molecule's electronic stability. High stabilization energies (E2) from NBO calculations indicate strong hyperconjugative interactions, such as electron delocalization from the amine lone pair into the quinoline ring's π-system.[6]

Table 1: Predicted Key Geometrical Parameters for this compound (Hypothetical Data)

Parameter Bond Predicted Value
Bond Length C3-N(H₂) ~1.37 Å
Bond Length C8-N(O₂) ~1.48 Å
Bond Length N(O₂)-O ~1.22 Å
Bond Angle C2-C3-N(H₂) ~121°
Bond Angle C7-C8-N(O₂) ~118°

| Dihedral Angle | C4-C4a-C8a-N1 | ~179° |

Spectroscopic and Electronic Properties
  • Vibrational Frequencies: The calculated vibrational modes can be assigned to specific functional groups (e.g., N-H stretch of the amine, symmetric and asymmetric N-O stretches of the nitro group). These theoretical frequencies are often scaled by a small factor (~0.96) to better match experimental FT-IR and Raman spectra.[8]

  • Frontier Molecular Orbitals (FMOs): The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability.[11] A small energy gap suggests the molecule is more polarizable and reactive. The spatial distribution of the HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO shows regions likely to accept electrons (electrophilic sites).

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, negative potential is expected around the nitro group's oxygen atoms, while positive potential may be found near the amine hydrogens.

Potential for Drug Discovery: A Docking Case Study

To illustrate the application of these studies, a molecular docking simulation of this compound could be performed against a target like Epidermal Growth Factor Receptor (EGFR), a kinase implicated in various cancers. The results would be analyzed to determine its potential as an EGFR inhibitor.

Table 2: Hypothetical Molecular Docking Results against EGFR

Ligand Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
This compound -8.5 Met793 Hydrogen Bond (with NH₂)
Leu718 Hydrophobic
Asp855 Hydrogen Bond (with NH₂)

| | | Cys797 | π-Alkyl |

The hypothetical results in Table 2 suggest a strong binding affinity. The analysis would reveal that the 3-amine group acts as a hydrogen bond donor, while the quinoline ring engages in hydrophobic and π-stacking interactions, anchoring the molecule within the active site. Such findings would provide a strong rationale for synthesizing the compound and testing its inhibitory activity experimentally.

Conclusion and Future Outlook

This guide has detailed a comprehensive theoretical and computational strategy for the characterization of this compound. By integrating DFT calculations for structural and electronic profiling with molecular docking simulations for biological target assessment, researchers can build a robust in silico model of the molecule's behavior. This predictive framework is essential for guiding experimental efforts, saving significant time and resources in the drug discovery pipeline.

The logical next steps following this computational analysis would be:

  • Chemical Synthesis: Synthesize this compound using established methods for quinoline derivatization.[2]

  • Experimental Validation: Perform FT-IR, Raman, NMR, and UV-Vis spectroscopy to compare the experimental data with the theoretical predictions, thereby validating the computational model.

  • In Vitro Biological Assays: Based on promising docking results, test the synthesized compound for its biological activity against the chosen protein target (e.g., enzyme inhibition assays, cell-based cytotoxicity assays).

This synergistic approach, combining predictive computational modeling with targeted experimental work, represents the state-of-the-art in modern medicinal chemistry and provides the most efficient path toward discovering novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroquinolin-3-amine is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility and stability are paramount. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally related compounds, theoretical principles, and established pharmaceutical testing methodologies. It offers a predictive solubility profile in various solvents and outlines the expected stability under different environmental conditions. Crucially, this document provides detailed, field-proven experimental protocols for the systematic determination of these properties, empowering researchers to generate robust and reliable data for their specific applications.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a promising chemical entity from a laboratory curiosity to a viable therapeutic agent is paved with rigorous scientific evaluation. Among the earliest and most critical hurdles is the characterization of its fundamental physicochemical properties. For a molecule like this compound, understanding its solubility and stability is not merely an academic exercise; it is a cornerstone of its development.

  • Solubility dictates the bioavailability of a compound. A poorly soluble drug will likely exhibit low absorption and, consequently, limited therapeutic efficacy. Early assessment of solubility in various aqueous and organic media is essential for formulation development, enabling the design of delivery systems that can ensure adequate drug concentrations at the target site.

  • Stability determines the shelf-life and safety of a potential drug. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. A thorough understanding of a compound's stability under various stressors—such as pH, temperature, and light—is a regulatory requirement and crucial for ensuring patient safety.[1]

This guide is structured to provide both a theoretical framework for understanding the likely behavior of this compound and a practical, hands-on approach to its experimental characterization.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility and stability.

PropertyValueSource
Chemical Structure this compound structure[2]
CAS Number 73868-15-2[3]
Molecular Formula C₉H₇N₃O₂[3]
Molecular Weight 189.17 g/mol [3]
Predicted Boiling Point 397.6 ± 27.0 °C[4]
Predicted Density 1.445 ± 0.06 g/cm³[4]
Melting Point 187-188.5 °C[4]
Predicted logP ~1.5 - 2.0Theoretical Estimation
Predicted pKa Basic pKa: ~3-4 (amino group), Acidic pKa: Not significantTheoretical Estimation

A note on predicted values: The logP and pKa values are estimated based on the chemical structure and data from related compounds. The lipophilicity (logP) is likely to be in the indicated range due to the presence of the aromatic quinoline core and the nitro group, balanced by the hydrophilic amino group. The basicity (pKa) of the 3-amino group is expected to be in the lower range for an aromatic amine due to the electron-withdrawing effects of the quinoline ring and the nitro group. Experimental determination of these values is highly recommended.

Solubility Profile: A Predictive and Practical Approach

The solubility of this compound will be governed by the interplay of its functional groups: the largely nonpolar quinoline backbone, the polar and electron-withdrawing nitro group, and the basic amino group.

Predicted Solubility Behavior
  • Aqueous Solubility: The presence of the quinoline ring and the nitro group suggests that the intrinsic aqueous solubility of the free base is likely to be low. Similar nitroaromatic compounds are often sparingly soluble in water.[5]

  • pH-Dependent Solubility: The 3-amino group is a basic center. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent. In acidic conditions (pH < predicted pKa), the amino group will be protonated, forming a more soluble salt. As the pH increases above the pKa, the compound will exist predominantly as the less soluble free base.

  • Organic Solvents: Based on the behavior of related compounds like 8-nitroquinoline, this compound is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.[6] Its solubility in nonpolar solvents such as hexane is expected to be poor.

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental evaluation is necessary. The following protocols outline the standard methodologies for determining both kinetic and thermodynamic solubility.

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock solution of this compound in DMSO assay1 Dispense stock solution into 96-well plate (in triplicate) prep1->assay1 prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay2 Add aqueous buffer to achieve final desired concentrations prep2->assay2 assay1->assay2 assay3 Incubate with shaking (e.g., 2 hours at 25°C) assay2->assay3 analysis1 Measure turbidity using nephelometry assay3->analysis1 analysis2 Alternatively, filter and analyze soluble fraction by HPLC-UV assay3->analysis2 result Determine kinetic solubility limit analysis1->result analysis2->result

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Detection:

    • Nephelometry: Measure the turbidity of the solutions. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

    • HPLC-UV: Alternatively, filter the samples to remove precipitated compound and quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

This method determines the true equilibrium solubility and is considered the gold standard.

Experimental Protocol: Thermodynamic Solubility

  • Sample Preparation: Add an excess of solid this compound to a series of vials containing the desired solvents (e.g., water, buffered solutions at various pH values, ethanol, etc.).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples.

  • Sampling and Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtrate appropriately and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: It is crucial to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to ensure that no phase transformation has occurred during the experiment.

Stability Profile: A Multi-faceted Investigation

The stability of this compound must be assessed under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Predicted Stability Characteristics
  • Thermal Stability: Nitroaromatic compounds can be susceptible to thermal decomposition, which can sometimes be energetic.[7] The presence of both a nitro and an amino group on the quinoline ring may influence its thermal stability.

  • pH Stability (Hydrolysis): The quinoline ring itself is generally stable to hydrolysis. However, extreme pH conditions (highly acidic or basic) coupled with elevated temperatures could potentially lead to degradation.

  • Photostability: Aromatic nitro compounds and compounds with extended conjugated systems are often susceptible to degradation upon exposure to light.[4] It is highly probable that this compound will exhibit some degree of photosensitivity.

Experimental Determination of Stability

A systematic approach to stability testing involves subjecting the compound to a range of stress conditions and monitoring for degradation over time.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of This compound in relevant solvents stress1 Thermal Stability (e.g., 40°C, 60°C, 80°C) prep1->stress1 stress2 pH Stability (Hydrolysis) (e.g., pH 1.2, 7.4, 9.0) prep1->stress2 stress3 Photostability (ICH Q1B) (UV and visible light) prep1->stress3 prep2 Prepare solid samples prep2->stress1 prep2->stress3 analysis1 Assay for parent compound (e.g., stability-indicating HPLC) stress1->analysis1 analysis2 Detection of degradation products (e.g., HPLC-MS) stress1->analysis2 stress2->analysis1 stress2->analysis2 stress3->analysis1 stress3->analysis2 result Determine degradation rate and pathways analysis1->result analysis2->result

Caption: General Workflow for Stability Testing.

Experimental Protocol: Forced Degradation Studies

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents for hydrolysis (e.g., 0.1 N HCl, water, 0.1 N NaOH) and oxidation studies (e.g., 3% H₂O₂).

  • Thermal Stress:

    • Solid State: Store solid this compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C).

    • Solution State: Incubate the prepared solutions at elevated temperatures.

  • Hydrolytic Stress: Incubate the solutions prepared in acidic, neutral, and basic media at controlled temperatures.

  • Oxidative Stress: Incubate the solution in hydrogen peroxide at room temperature or slightly elevated temperature.

  • Photostability Stress (as per ICH Q1B guidelines):

    • Expose solid and solution samples of this compound to a light source that provides both ultraviolet (UV) and visible light.[1][6]

    • The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Conclusion and Future Directions

This technical guide provides a predictive framework and a set of robust experimental protocols for the characterization of the solubility and stability of this compound. While the theoretical assessment suggests that this compound is likely a poorly water-soluble base with potential liabilities related to thermal and photostability, these predictions must be confirmed through rigorous experimental work.

The protocols detailed herein represent the industry-standard approach to generating the high-quality data required for informed decision-making in a drug discovery and development program. The successful execution of these studies will enable the selection of appropriate formulation strategies, the definition of stable storage conditions, and the overall advancement of this compound as a potential therapeutic candidate.

References

The Ascendant Scaffold: A Technical Guide to 3-Amino-8-Nitroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] Within this privileged class of heterocyclic compounds, 3-amino-8-nitroquinoline derivatives are emerging as a compelling subclass with significant potential for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of 3-amino-8-nitroquinoline derivatives, with a particular focus on their applications in oncology and infectious diseases. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate and innovate within this promising chemical space.

Introduction: The Quinoline Core and the Significance of Substitution

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals.[3] Its inherent chemical properties and ability to interact with various biological targets have cemented its importance in drug discovery.[1][2] The biological activity of quinoline derivatives can be profoundly influenced by the nature and position of substituents on the quinoline ring.[4] The introduction of amino and nitro groups, in particular, can dramatically alter the electronic and steric properties of the molecule, leading to enhanced biological efficacy and target specificity.

The 3-amino-8-nitroquinoline scaffold combines the electron-donating properties of an amino group at the C3-position with the electron-withdrawing nature of a nitro group at the C8-position. This unique electronic arrangement can influence the molecule's ability to participate in key biological interactions, such as DNA intercalation, enzyme inhibition, and the generation of reactive oxygen species (ROS). This guide will explore the synthesis of this specific scaffold and the burgeoning research into its therapeutic applications.

Synthetic Strategies for 3-Amino-8-Nitroquinoline Derivatives

The synthesis of 3-amino-8-nitroquinoline derivatives is a multi-step process that leverages classical and modern organic chemistry methodologies. A logical and common approach involves the initial nitration of the quinoline core, followed by the introduction of the amino group.

Foundational Synthesis of the 8-Nitroquinoline Core

The foundational step in synthesizing the target scaffold is the nitration of quinoline. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline isomers.[5][6]

Diagram: Synthesis of 8-Nitroquinoline

G Quinoline Quinoline Reagents HNO₃, H₂SO₄ Quinoline->Reagents Mixture Mixture of 5-Nitroquinoline and 8-Nitroquinoline Reagents->Mixture Separation Separation Mixture->Separation Nitroquinoline8 8-Nitroquinoline Separation->Nitroquinoline8

Caption: General reaction scheme for the nitration of quinoline.

The separation of these isomers is a critical step and can be achieved through various chromatographic techniques or by fractional crystallization of their salts.[6]

Introduction of the 3-Amino Group

Once the 8-nitroquinoline core is obtained, the subsequent introduction of an amino group at the 3-position can be approached through several synthetic routes. One common strategy involves the nitration of 4-hydroxyquinoline to yield 3-nitro-4-hydroxyquinoline, followed by conversion of the hydroxyl group to a leaving group and subsequent amination. However, a more direct approach is often desired.

A plausible, though potentially challenging, route involves the direct amination of the 8-nitroquinoline core. More commonly, the synthesis would proceed through a 3-substituted precursor that can be readily converted to an amino group. For instance, the synthesis of 3-nitroquinolines has been reported as a new class of anticancer agents.[7] The subsequent reduction of the 3-nitro group to a 3-amino group would provide the desired scaffold.

Diagram: General Synthetic Workflow

G cluster_synthesis Synthetic Pathway Start Quinoline Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Isomer_Mix 5- & 8-Nitroquinoline Nitration->Isomer_Mix Separation Isomer Separation Isomer_Mix->Separation Nitro8 8-Nitroquinoline Separation->Nitro8 Substitution Introduction of 3-Amino Precursor Nitro8->Substitution Precursor 3-Substituted-8-Nitroquinoline Substitution->Precursor Conversion Conversion to Amino Group Precursor->Conversion Final 3-Amino-8-Nitroquinoline Derivative Conversion->Final

Caption: A logical workflow for the synthesis of 3-amino-8-nitroquinoline derivatives.

Biological Activities and Therapeutic Potential

The unique electronic and structural features of 3-amino-8-nitroquinoline derivatives underpin their diverse biological activities. The quinoline scaffold itself is known to intercalate with DNA, and the substituents can further modulate this interaction and confer other mechanisms of action.[8]

Anticancer Activity

A significant body of research points to the potent anticancer activities of substituted quinolines.[7][8][9] Several mechanisms have been proposed for their cytotoxic effects on cancer cells.

  • EGFR Inhibition: Certain 3-nitroquinoline derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR).[7] Overexpression of EGFR is a hallmark of several cancers, and its inhibition can lead to reduced cell proliferation.[7]

  • Topoisomerase Inhibition: Quinolines can act as topoisomerase inhibitors, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these compounds can induce DNA strand breaks and trigger apoptosis.

  • Induction of Oxidative Stress: The nitro group in the 8-position can be a source of reactive oxygen species (ROS) within the cell. Elevated ROS levels can lead to cellular damage and apoptosis. Some 8-hydroxy-5-nitroquinoline derivatives have been shown to increase intracellular ROS generation, contributing to their cytotoxicity.[10]

  • Cell Cycle Arrest: Quinoline derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[9]

Table 1: Reported Anticancer Activities of Substituted Quinolines

Compound ClassCancer Cell LinesReported IC₅₀ ValuesProposed Mechanism of ActionReference
3-NitroquinolinesA431 (epidermoid carcinoma), MDA-MB-468 (breast cancer)Micromolar to nanomolar rangeEGFR inhibition[7]
8-Hydroxy-5-nitroquinolineHuman cancer cell lines5-10 fold lower than clioquinolIncreased intracellular ROS[10]
3,5-Disubstituted quinolinesVarious cancer cell linesNot specifiedJNK inhibition[8]
Antimicrobial Activity

The 8-aminoquinoline scaffold is historically renowned for its antimalarial properties.[5][11][12] Derivatives of 8-aminoquinoline have also demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[5]

The proposed mechanisms for their antimicrobial action include:

  • Metal Chelation: 8-hydroxyquinoline derivatives are potent metal chelators.[13] This chelation of essential metal ions can disrupt microbial metabolic processes.

  • Membrane Disruption: These compounds can interfere with the integrity of microbial cell membranes, leading to cell lysis.[5]

  • Enzyme Inhibition: Specific enzymes within microbial pathogens can be targeted and inhibited by quinoline derivatives.

Table 2: Antimicrobial Activities of Substituted 8-Aminoquinolines

Compound/DerivativeTarget Organism(s)Reported Activity (MIC)Reference
8-Aminoquinoline-Uracil Metal ComplexesP. falciparum, Gram-negative bacteriaFair antimalarial activity, active against P. shigelloides and S. dysenteriae[11]
8-QuinolinaminesP. falciparum, Gram-positive bacteria, M. intracellulareIC₅₀ = 20–4760 ng/mL (P. falciparum), IC₅₀ = 1.38–15.34 µg/mL (S. aureus)[14]
Nitroxoline (5-nitro-8-hydroxyquinoline)Aeromonas hydrophila, P. aeruginosaMIC = 5.26 µM (A. hydrophila), 84.14 µM (P. aeruginosa)[13]

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the synthesis and biological evaluation of 3-amino-8-nitroquinoline derivatives. It is imperative to perform all experiments with appropriate safety precautions in a well-ventilated fume hood.

General Synthetic Protocol for 3-Amino-4-(dialkylaminoalkylamino)quinolines

This protocol is adapted from a known synthesis of related compounds and serves as a foundational methodology.[15]

Step 1: Synthesis of 3-Nitro-4-chloroquinoline

  • To a solution of 4-hydroxyquinoline in a suitable solvent (e.g., glacial acetic acid), add a nitrating agent (e.g., fuming nitric acid) dropwise at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Pour the reaction mixture onto ice and collect the precipitated 3-nitro-4-hydroxyquinoline by filtration.

  • Treat the 3-nitro-4-hydroxyquinoline with a chlorinating agent (e.g., phosphorus oxychloride) at reflux to obtain 3-nitro-4-chloroquinoline.

Step 2: Amination of 3-Nitro-4-chloroquinoline

  • Dissolve the 3-nitro-4-chloroquinoline in a suitable solvent (e.g., ethanol).

  • Add the desired dialkylaminoalkylamine to the solution.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction mixture and isolate the product, 3-nitro-4-(dialkylaminoalkylamino)quinoline, by crystallization or chromatography.

Step 3: Reduction of the 3-Nitro Group

  • Dissolve the 3-nitro-4-(dialkylaminoalkylamino)quinoline in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., Raney Nickel, SnCl₂/HCl, or catalytic hydrogenation with Pd/C).

  • Stir the reaction under a hydrogen atmosphere (if using catalytic hydrogenation) or at room temperature until the reduction is complete (monitored by TLC).

  • Filter the catalyst (if applicable) and remove the solvent under reduced pressure to obtain the desired 3-amino-4-(dialkylaminoalkylamino)quinoline.

In Vitro Anticancer Activity Assay (MTS Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[10]

  • Cell Plating: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the synthesized 3-amino-8-nitroquinoline derivatives for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the optical density of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Diagram: Anticancer Drug Screening Workflow

G cluster_workflow In Vitro Cytotoxicity Assay Start Plate Cancer Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 MTS Add MTS Reagent Incubate2->MTS Incubate3 Incubate 1-4h MTS->Incubate3 Read Measure Absorbance Incubate3->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: A streamlined workflow for determining the in vitro anticancer activity of test compounds.

Structure-Activity Relationships (SAR)

The analysis of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective 3-amino-8-nitroquinoline derivatives.[4][12] Preliminary studies on related quinoline scaffolds have provided valuable insights.

  • Position of Substituents: The position of the amino and nitro groups is critical for activity. The specific 3-amino-8-nitro arrangement creates a unique electronic profile that likely dictates its interactions with biological targets.

  • Nature of the Amino Group: Substitution on the 3-amino group can significantly impact activity. For example, the introduction of different alkyl or aryl groups can alter the lipophilicity and steric properties of the molecule, influencing its ability to cross cell membranes and bind to its target.

  • Modifications to the Quinoline Core: Further substitution on the quinoline ring, such as the introduction of halogens or methoxy groups, can modulate the electronic properties and overall conformation of the molecule, thereby affecting its biological activity.

Conclusion and Future Directions

The 3-amino-8-nitroquinoline scaffold represents a promising and relatively underexplored area in medicinal chemistry. The existing literature on related quinoline derivatives strongly suggests that this core structure holds significant potential for the development of novel anticancer and antimicrobial agents. The synthetic routes, while requiring careful optimization, are accessible through established organic chemistry principles.

Future research should focus on the synthesis and biological evaluation of a diverse library of 3-amino-8-nitroquinoline derivatives to establish robust structure-activity relationships. Elucidating the precise mechanisms of action of these compounds will be paramount for their further development as therapeutic agents. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Foreword: A Precautionary Approach to a Novel Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 8-Nitroquinolin-3-amine

This compound (CAS No. 73868-15-2) is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. As with many novel or specialized research chemicals, a comprehensive, peer-reviewed toxicological profile is not yet publicly available. This guide, therefore, adopts a precautionary principle, synthesizing the limited available safety data for this compound with more extensive data from structurally analogous compounds, such as 8-Nitroquinoline and 8-Aminoquinoline.[1][2][3][4] This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound with the highest degree of safety. The causality behind each recommendation is explained to empower users with the knowledge to make informed risk assessments in their own laboratory settings.

Hazard Identification and GHS Classification

The primary available safety information for this compound comes from supplier-generated data, which classifies the compound with the following GHS hazard statements.[5] Understanding the implications of these classifications is the first step in establishing a self-validating safety protocol.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on data from closely related analogs like 8-Nitroquinoline, we must also consider the potential for more severe, systemic effects. For instance, 8-Nitroquinoline is suspected of causing cancer (H351) and is classified as a Category 2 carcinogen.[2][4] Given the structural similarity, it is prudent to handle this compound as a potential carcinogen until proven otherwise.

Expert Insight: The combination of a nitro group and an aromatic amine on a quinoline scaffold presents several structural alerts for toxicity. Aromatic amines are a well-known class of potential mutagens and carcinogens. The nitro group can be metabolically reduced to reactive intermediates that can bind to cellular macromolecules. Therefore, the imperative is to prevent any direct contact and minimize exposure to the lowest reasonably achievable level.

Integrated Safety Protocol: From Receipt to Disposal

A self-validating safety system relies on a multi-layered approach where engineering controls, personal protective equipment (PPE), and procedural diligence work in concert to mitigate risk.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to control exposure to dust and aerosols.[1] The causality is simple: the fume hood contains potentially harmful particulates and vapors, preventing them from entering the laboratory atmosphere and being inhaled by personnel. Ensure that the fume hood has a face velocity appropriate for handling potent compounds (typically 80-120 feet per minute).

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered PPE approach is mandatory.[6]

  • Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[2] Due to the "serious eye irritation" classification, a face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.

    • Lab Coat: A permeation-resistant laboratory coat with tight-fitting cuffs is essential. A disposable, solid-front gown is recommended for high-hazard activities like handling large quantities.

  • Respiratory Protection: For weighing operations or when aerosolization is possible, a NIOSH-approved N95 dust mask or a respirator with a P3 filter should be used, even within a fume hood, to provide an additional layer of protection.[4][7]

Experimental Workflow: Step-by-Step Handling

The following protocol is designed to minimize dust generation and contact.

Protocol for Weighing and Solution Preparation:

  • Preparation: Don all required PPE before entering the designated handling area. Decontaminate the work surface within the chemical fume hood.

  • Weighing: Use a "weigh-in-place" technique. Place a tared weigh boat on the analytical balance inside the fume hood. Carefully transfer the approximate amount of this compound to the weigh boat using a dedicated spatula. Avoid any actions that could create dust clouds.

  • Solubilization: Place the weigh boat containing the compound directly into the vessel that will be used for dissolution. Add the solvent slowly to the vessel, allowing it to dissolve the compound without splashing. This "weigh-and-dispense" method avoids the need to transfer the dry powder after weighing, a step that often generates dust.

  • Cleanup: All disposable materials (e.g., weigh boats, contaminated wipes) must be placed in a sealed, labeled hazardous waste bag immediately after use. Decontaminate the spatula and work surface thoroughly.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water.

Storage and Incompatibilities
  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored locked up or in an area accessible only to authorized personnel.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.[2]

Emergency Procedures: A Validated Response Plan

Rapid and correct response to an exposure or spill is critical.

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent the spill from entering drains or waterways.

  • Clean-up: For a small dry spill, gently cover with an absorbent material like vermiculite. Carefully sweep up the mixture, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[2] Do not use water to clean up a dry spill as it may create a more widespread contamination issue.

Quantitative Data and Physical Properties

Due to the limited public data on this compound, the following table includes its known properties and data for the closely related 8-Nitroquinoline as a reference.

PropertyThis compound8-Nitroquinoline (for reference)
CAS Number 73868-15-2607-35-2[4]
Molecular Formula C₉H₇N₃O₂C₉H₆N₂O₂[4]
Molecular Weight 189.17 g/mol 174.16 g/mol [4]
Appearance Not specified (likely solid)Yellow powder / solid[3]
Melting Point Not specified89-91 °C[4]
Solubility Not specifiedSlightly soluble in water; Soluble in ethanol, ether, benzene[3]

Safe Handling Workflow Visualization

The following diagram illustrates the critical decision points and workflow for safely handling this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response A Review MSDS/Safety Guide B Verify Fume Hood Certification A->B C Don Full PPE (Double Gloves, Goggles, Coat) B->C D Weigh Compound (Weigh-in-place) C->D E Prepare Solution (Add solvent to solid) D->E F Perform Experiment E->F G Segregate Hazardous Waste (Solids, Liquids, Sharps) F->G K Spill or Exposure Event F->K H Decontaminate Workspace & Equipment G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J L Follow First Aid Protocol (Skin/Eye/Inhalation) K->L Exposure M Execute Spill Cleanup Protocol K->M Spill N Seek Medical Attention L->N

Caption: Workflow for Safe Handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-amino-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

3-amino-8-nitroquinoline is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the juxtaposition of an electron-donating amino group and an electron-withdrawing nitro group on the quinoline framework, make it a valuable precursor for the synthesis of a diverse range of functional molecules. Potential applications include the development of novel therapeutic agents, fluorescent probes, and advanced materials. This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-amino-8-nitroquinoline, grounded in established chemical principles and supported by authoritative literature. The methodologies presented herein are designed to be reproducible and scalable, with a strong emphasis on safety and mechanistic understanding.

Strategic Approach to Synthesis

The synthesis of 3-amino-8-nitroquinoline is a multi-step process that requires careful planning and execution. A direct, one-pot synthesis is not feasible due to the challenges in controlling the regioselectivity of substitution on the quinoline ring. Therefore, a strategic approach involving the sequential introduction of the desired functional groups is necessary. The most logical and well-documented pathway involves:

  • Construction of the Quinoline Core: Synthesis of the fundamental quinoline ring system.

  • Introduction of the 8-Nitro Group: Nitration of the quinoline ring at the 8-position.

  • Functionalization at the 3-Position: Introduction of a precursor to the amino group at the 3-position.

  • Formation of the 3-Amino Group: Conversion of the precursor group to the final amino functionality.

This application note will detail two plausible synthetic routes, with a primary focus on the most robust and versatile method.

Primary Synthetic Route: Skraup Synthesis followed by Functionalization

This route begins with the classic Skraup synthesis to form 8-nitroquinoline, followed by the introduction of the amino group at the 3-position.

Part 1: Synthesis of 8-Nitroquinoline via Skraup Reaction

The Skraup synthesis is a powerful method for the preparation of quinolines from anilines.[1][2] In this case, o-nitroaniline is reacted with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent.

Reaction Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline.[3]

Experimental Protocol:

Materials:

  • o-Nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as an oxidizing agent)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a fume hood, carefully add 100 g of concentrated sulfuric acid and 51.5 g of arsenic acid to a flask equipped with a reflux condenser and a mechanical stirrer.

  • To this mixture, add 110 g of glycerol and 50 g of o-nitroaniline with continuous stirring.

  • Gently heat the mixture on a sand bath. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source to moderate the reaction.[1][2]

  • Once the initial exothermic reaction subsides, continue to heat the mixture under reflux for 3 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into a large volume of cold water.

  • Let the mixture stand overnight to allow for the precipitation of the crude product.

  • Filter the precipitate and wash it with water.

  • To the filtrate, carefully add a solution of sodium hydroxide until a brown precipitate forms. Filter off and discard this precipitate.

  • Continue to add sodium hydroxide solution to the filtrate until it is alkaline, which will precipitate the 8-nitroquinoline.

  • Collect the 8-nitroquinoline by filtration and wash it thoroughly with water.

  • For purification, dissolve the crude product in hot ethanol, add activated charcoal, and filter the hot solution.

  • Precipitate the purified 8-nitroquinoline by adding water to the ethanolic solution.

  • Collect the purified product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield: Approximately 55%.

Characterization: The product should be characterized by its melting point (88 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy).

Safety Precautions:

  • The Skraup reaction is notoriously exothermic and can be violent.[1] Perform the reaction in a robust apparatus within a fume hood and have appropriate safety measures in place, including a blast shield.

  • Concentrated sulfuric acid and arsenic acid are highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • o-Nitroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

Part 2: Synthesis of 3-Amino-8-Nitroquinoline

With 8-nitroquinoline in hand, the next step is to introduce the amino group at the 3-position. A reliable method involves the bromination of 8-nitroquinoline at the 3-position, followed by a nucleophilic substitution with an amine source.

Step 2a: Bromination of 8-Nitroquinoline

Experimental Protocol:

Materials:

  • 8-Nitroquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or another suitable solvent

Procedure:

  • Dissolve 8-nitroquinoline in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-8-nitroquinoline.

  • Purify the product by column chromatography on silica gel.

Step 2b: Amination of 3-Bromo-8-Nitroquinoline

Experimental Protocol:

Materials:

  • 3-Bromo-8-nitroquinoline

  • Ammonia source (e.g., aqueous ammonia, sodium amide)

  • A suitable solvent (e.g., DMSO, DMF)

  • Copper catalyst (optional, may be required for less reactive systems)

Procedure:

  • In a sealed reaction vessel, dissolve 3-bromo-8-nitroquinoline in a suitable solvent.

  • Add an excess of the ammonia source.

  • If necessary, add a copper catalyst such as copper(I) oxide.

  • Heat the reaction mixture at an elevated temperature, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the crude 3-amino-8-nitroquinoline by filtration.

  • Purify the product by recrystallization from a suitable solvent or by column chromatography.

Alternative Route: Nitration of 3-Substituted Quinoline

An alternative strategy involves starting with a 3-substituted quinoline, performing nitration, and then converting the 3-substituent to an amino group. For instance, one could start with 3-quinolinecarboxamide, nitrate it at the 8-position, and then perform a Hofmann rearrangement to obtain the 3-amino group.[4][5][6]

Workflow Diagram:

Synthesis_Workflow cluster_route1 Primary Route cluster_route2 Alternative Route A o-Nitroaniline B Skraup Reaction A->B C 8-Nitroquinoline B->C D Bromination C->D E 3-Bromo-8-nitroquinoline D->E F Amination E->F G 3-Amino-8-nitroquinoline F->G H 3-Quinolinecarboxamide I Nitration H->I J 8-Nitro-3-quinolinecarboxamide I->J K Hofmann Rearrangement J->K L 3-Amino-8-nitroquinoline K->L

Caption: Synthetic routes to 3-amino-8-nitroquinoline.

Characterization and Data

The final product, 3-amino-8-nitroquinoline, should be thoroughly characterized to confirm its identity and purity.

Table 1: Key Characterization Data

Technique Expected Observations
Melting Point A sharp melting point should be observed.
¹H NMR Distinct aromatic proton signals corresponding to the disubstituted quinoline ring, as well as a signal for the amino protons.
¹³C NMR Resonances for all nine carbon atoms of the quinoline ring, with shifts influenced by the amino and nitro substituents.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, N-O stretching of the nitro group, and C=C/C=N stretching of the quinoline ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 3-amino-8-nitroquinoline (C₉H₇N₃O₂).

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Full personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Specific Hazards:

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Avoid heat, shock, and friction.

  • Corrosive Reagents: Strong acids like sulfuric acid are highly corrosive. Handle with extreme care.

  • Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area away from ignition sources.

Troubleshooting

Problem Possible Cause Solution
Low yield in Skraup reaction Reaction too vigorous or not heated for a sufficient duration.Carefully control the initial exothermic reaction. Ensure the reaction is heated for the full recommended time.
Incomplete bromination Insufficient NBS or reaction time.Use a slight excess of NBS and monitor the reaction by TLC until the starting material is consumed.
Difficulty in amination Low reactivity of the aryl bromide.Increase the reaction temperature, use a more reactive ammonia source, or add a copper catalyst.
Product purification challenges Presence of side products.Optimize the reaction conditions to minimize side reactions. Employ appropriate chromatographic techniques for purification.

Conclusion

The synthesis of 3-amino-8-nitroquinoline is a challenging but achievable process for a skilled synthetic chemist. The route involving the Skraup synthesis of 8-nitroquinoline followed by bromination and amination is a robust and well-precedented approach. Careful attention to reaction conditions, safety precautions, and purification techniques is paramount for a successful outcome. This versatile building block opens the door to the exploration of new chemical entities with potential applications in various fields of research and development.

References

The Versatile Scaffold: 8-Nitroquinolin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety as a Privileged Structure in Drug Discovery

The quinoline ring system represents a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its recurring presence in compounds exhibiting a wide spectrum of biological activities.[1][2] From the historical success of quinine in combating malaria to the contemporary use of quinoline-based derivatives as anticancer agents, this heterocyclic scaffold has consistently proven its versatility and efficacy.[2] The unique electronic properties and the ability of the quinoline nucleus to serve as a scaffold for three-dimensional molecular diversity make it an attractive starting point for the design of novel therapeutic agents.

This guide focuses on a particularly promising, yet underexplored, member of this family: 8-Nitroquinolin-3-amine . The strategic placement of the nitro and amine functionalities on the quinoline core provides a rich chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). This document will serve as a comprehensive technical guide for researchers, providing detailed application notes and protocols for the synthesis, derivatization, and biological evaluation of this compound and its analogs in the context of anticancer drug discovery.

Physicochemical Properties and Strategic Design Considerations

The this compound scaffold is characterized by a unique interplay of electronic and steric factors that can be harnessed for rational drug design.

PropertyValueSignificance in Drug Design
Molecular Formula C₉H₇N₃O₂Provides a foundation for calculating molecular weight and elemental composition.
Molecular Weight 189.17 g/mol Falls within the range for good oral bioavailability according to Lipinski's Rule of Five.
Melting Point 187-188.5 °CIndicates a stable crystalline solid under standard conditions.
Predicted Boiling Point 397.6±27.0 °CSuggests low volatility.
Predicted Density 1.445±0.06 g/cm³Useful for formulation and process chemistry calculations.

The nitro group at the 8-position is a strong electron-withdrawing group, influencing the overall electronic distribution of the quinoline ring system. This can modulate the pKa of the quinoline nitrogen and the reactivity of other positions on the ring. The primary amine at the 3-position is a key nucleophilic center, readily amenable to a variety of chemical modifications, including acylation, alkylation, and condensation reactions. This dual functionality allows for the creation of diverse chemical libraries for screening against various biological targets.

The Rationale of Bioisosteric Replacement

A key strategy in leveraging the this compound scaffold is the concept of bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. By systematically replacing substituents on the quinoline core or on derivatives of the 3-amino group, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile. For instance, the nitro group could be bioisosterically replaced with other electron-withdrawing groups to modulate activity and reduce potential toxicity associated with nitroaromatics.

Synthesis and Derivatization: A Step-by-Step Approach

The synthesis of this compound and its subsequent derivatization is a critical first step in its exploration as a medicinal chemistry scaffold. The following protocols provide a general framework that can be adapted and optimized based on available laboratory resources and specific target molecules.

Protocol 1: Synthesis of 8-Nitroquinoline

The synthesis of the 8-nitroquinoline precursor can be achieved via a Skraup reaction, a classic method for quinoline synthesis.[3]

Materials:

  • o-Nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Acid (or a milder oxidizing agent)

  • Sodium Hydroxide

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully mix o-nitroaniline, glycerol, and concentrated sulfuric acid.

  • Slowly add arsenic acid to the mixture while stirring.

  • Heat the reaction mixture cautiously on a sand bath. The reaction is exothermic and may require removal from the heat source to moderate the initial vigorous reaction.

  • Once the initial reaction subsides, heat the mixture to reflux for 3 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it into a large volume of cold water.

  • Let the mixture stand overnight to allow for the precipitation of the crude product.

  • Filter the precipitate and wash it with water.

  • To the filtrate, carefully add sodium hydroxide solution until a brown precipitate forms. Filter off and discard this precipitate.

  • Continue adding sodium hydroxide to the filtrate until it is alkaline. The 8-nitroquinoline will precipitate.

  • Collect the 8-nitroquinoline by filtration and wash it with water.

  • For purification, dissolve the crude product in hot ethanol, add activated charcoal, and filter.

  • Precipitate the purified 8-nitroquinoline by adding water to the ethanolic solution.

  • Collect the purified product by filtration and dry it. The expected yield is approximately 55%.[3]

Protocol 2: Synthesis of this compound (Conceptual)
Protocol 3: Reduction of this compound to 8-Aminoquinolin-3-amine

The reduction of the nitro group to an amine is a common transformation in medicinal chemistry, often leading to a change in biological activity.

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Glacial Acetic Acid

  • Celite

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol, water, and glacial acetic acid.

  • To the stirred suspension, add iron powder in portions.

  • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-aminoquinolin-3-amine.

Application in Anticancer Research: Protocols for Biological Evaluation

The primary application of this compound in medicinal chemistry is as a scaffold for the development of novel anticancer agents. The following protocols detail standard assays for evaluating the cytotoxic and mechanistic properties of its derivatives.

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • This compound derivative (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with this compound Derivative start->treat 24h incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize 4h read Measure Absorbance at 570nm solubilize->read end Calculate IC50 read->end

Workflow for the MTT Cell Viability Assay.
Protocol 5: Topoisomerase I Inhibition Assay

Many quinoline-based anticancer agents function by inhibiting topoisomerases, enzymes that are critical for DNA replication and repair.[7][8][9][10]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

  • This compound derivative

  • Agarose gel

  • Ethidium bromide

  • Gel loading dye

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the this compound derivative at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Add gel loading dye to the samples and load them onto a 1% agarose gel. Run the gel until the different forms of DNA (supercoiled, relaxed, and nicked) are separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA indicate inhibition of Topoisomerase I.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action.[5][11][12][13][14]

Materials:

  • Cancer cells treated with the this compound derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Cell_Cycle_Analysis cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis_fc Flow Cytometry Analysis cell_treatment Treat Cells with Compound harvesting Harvest Cells cell_treatment->harvesting fixation Fix with Cold Ethanol harvesting->fixation pi_staining Stain with Propidium Iodide/RNase A fixation->pi_staining flow_cytometry Acquire Data on Flow Cytometer pi_staining->flow_cytometry data_analysis Analyze DNA Content Histogram flow_cytometry->data_analysis result Determine Cell Cycle Distribution (G0/G1, S, G2/M) data_analysis->result

Workflow for Cell Cycle Analysis by Flow Cytometry.
Protocol 7: Apoptosis Assessment by Caspase Activity Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. Caspases are key proteases that execute the apoptotic program.[1][6][15][16][17][18]

Materials:

  • Treated and control cells

  • Cell lysis buffer

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black plates

  • Fluorometer

Procedure:

  • Cell Lysis: Lyse the treated and control cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Assay Reaction: In a 96-well black plate, mix the cell lysate with the assay buffer and the fluorogenic caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at different time points.

  • Data Analysis: An increase in fluorescence indicates caspase-3 activity and, therefore, apoptosis.

Protocol 8: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved PARP.[4][17][19][20][21]

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. For example, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the appearance of cleaved caspase-3 and cleaved PARP, are indicative of apoptosis.

Conclusion: A Promising Scaffold for Future Drug Discovery

This compound presents itself as a highly attractive and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility and the presence of two distinct functional groups for derivatization provide a solid foundation for the generation of diverse chemical libraries. The detailed protocols provided in this guide offer a comprehensive roadmap for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on this promising quinoline core. Through systematic exploration and a deep understanding of the underlying mechanisms of action, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the discovery of next-generation anticancer drugs.

References

Application Notes and Protocols for 8-Nitroquinolin-3-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold and the Role of 8-Nitroquinolin-3-amine

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the precise spatial arrangement of functional groups, enabling interactions with a wide range of biological targets. Quinoline derivatives have demonstrated significant pharmacological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[1]

Within this important class of compounds, this compound emerges as a particularly valuable intermediate. Its structure is strategically functionalized with both an electron-withdrawing nitro group and a nucleophilic amino group. This unique arrangement allows for a diverse range of subsequent chemical modifications, making it a key building block in the synthesis of complex pharmaceutical molecules.[2] The nitro group can serve as a precursor to an amino group, which is crucial for forming amides, sulfonamides, and other linkages. It also influences the electronics of the quinoline ring, potentially modulating the reactivity of other positions. The amino group at the 3-position provides a direct handle for building out molecular complexity, often through coupling reactions to introduce side chains or link to other pharmacophores.

This technical guide provides a comprehensive overview of the synthesis and application of this compound as a pharmaceutical intermediate. We will delve into detailed synthetic protocols, discuss the rationale behind experimental choices, and present its application in the synthesis of a potent kinase inhibitor.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in synthesis.

PropertyValueReference
CAS Number 73868-15-2[3]
Molecular Formula C₉H₇N₃O₂[3]
Molecular Weight 189.17 g/mol [3]
Appearance Not specified; likely a crystalline solid.
Storage Keep in a dark place, sealed in dry, room temperature.[3]

Safety and Handling:

Synthesis of this compound: A Proposed Protocol

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established principles of quinoline chemistry and related transformations, a plausible and logical synthetic route can be devised. The most likely approach involves the nitration of a suitably protected 3-aminoquinoline. Protection of the amino group is crucial to prevent its oxidation under the harsh nitrating conditions and to direct the nitration to the desired position on the carbocyclic ring.

The following protocol is a proposed method based on analogous reactions described for pyridines and other quinoline derivatives.[4]

Workflow for the Proposed Synthesis of this compound

G cluster_0 Step 1: Protection of 3-Aminoquinoline cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 3-Aminoquinoline C N-(quinolin-3-yl)acetamide A->C Pyridine (solvent/base) B Acetic Anhydride B->C D N-(8-nitroquinolin-3-yl)acetamide C->D H2SO4, HNO3 0 °C to rt E This compound D->E Aqueous HCl Reflux

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of N-(quinolin-3-yl)acetamide (Protection)

  • Rationale: The amino group of 3-aminoquinoline is highly activating and susceptible to oxidation. Acetylation to form the amide reduces its reactivity and protects it during the subsequent nitration step. The acetyl group is also a good directing group and can be readily removed later.

  • Procedure:

    • Dissolve 3-aminoquinoline (1 equivalent) in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield N-(quinolin-3-yl)acetamide.

Step 2: Synthesis of N-(8-nitroquinolin-3-yl)acetamide (Nitration)

  • Rationale: The nitration of the quinoline ring is an electrophilic aromatic substitution. The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermicity and improve selectivity. The acetyl-protected amino group at position 3 directs the nitration to the carbocyclic ring, with the 8-position being a likely site.

  • Procedure:

    • Carefully add N-(quinolin-3-yl)acetamide (1 equivalent) portion-wise to concentrated sulfuric acid at 0 °C.

    • Stir until all the solid has dissolved.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash with water, and dry to obtain N-(8-nitroquinolin-3-yl)acetamide.

Step 3: Synthesis of this compound (Deprotection)

  • Rationale: The final step is the hydrolysis of the amide bond to reveal the free amino group. This is typically achieved by heating in an acidic aqueous solution.

  • Procedure:

    • Suspend N-(8-nitroquinolin-3-yl)acetamide (1 equivalent) in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Application in Pharmaceutical Synthesis: Intermediate for a PI3K/mTOR Kinase Inhibitor

This compound is a valuable precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. While a direct synthesis starting from this compound is not explicitly detailed, its close analogue, 6-bromo-3-nitroquinolin-4-amine, is a key intermediate in the synthesis of potent PI3K/mTOR inhibitors.[2] By analogy, this compound can be used in similar synthetic strategies.

The following section outlines a protocol for a key reaction step where this compound would be used, based on the synthesis of a related quinoline-based inhibitor.[2]

Workflow for the Application of this compound

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Coupling Reaction A 4-Chloro-8-nitroquinoline C 8-Nitroquinolin-4-amine A->C B Ammonia or Amine Source B->C D Quinoline-4,8-diamine C->D Reducing Agent (e.g., Fe/HCl or H2, Pd/C) E Pharmaceutical Target (e.g., Kinase Inhibitor) D->E Coupling Partner & Coupling Reagents

Caption: A plausible synthetic application of an 8-nitroquinoline amine intermediate.

Exemplary Protocol: Nucleophilic Aromatic Substitution

This protocol describes a reaction analogous to one used in the synthesis of a quinoline-based kinase inhibitor, where an amine displaces a leaving group on the quinoline core.[2] In this hypothetical example, we will consider the reaction of this compound with a suitable electrophile.

  • Rationale: The amino group at the 3-position of this compound is a potent nucleophile. It can readily participate in coupling reactions, such as amide bond formation with an activated carboxylic acid or a substitution reaction with an alkyl or aryl halide. This allows for the introduction of various side chains that can be designed to interact with the target protein.

  • Procedure (Amide Coupling Example):

    • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

    • Add a suitable carboxylic acid (1 equivalent) and a peptide coupling agent such as HATU or EDC (1.1 equivalents).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

The resulting coupled product can then be taken forward in a synthetic sequence, for example, by reducing the nitro group to an amine, which can then be further functionalized to build the final pharmaceutical target.

Conclusion

This compound represents a strategically important intermediate for the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a modifiable nitro group and a reactive amino group, provides chemists with a versatile platform for molecular elaboration. While detailed, published protocols for its direct synthesis and application are sparse, its synthesis can be reasonably proposed based on well-established chemical principles. Its utility as a precursor to potent kinase inhibitors and other therapeutic agents underscores the continued importance of the quinoline scaffold in modern drug discovery. The protocols and workflows presented in this guide offer a solid foundation for researchers and scientists working to leverage the potential of this compound in their drug development programs.

References

Application Notes and Protocols for the Experimental Setup of the Nitration of 3-Aminoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitrated 3-Aminoquinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a nitro group onto the quinoline ring is a key synthetic strategy to modulate the electronic properties, metabolic stability, and biological activity of these molecules. Specifically, the nitration of 3-aminoquinoline is of significant interest as it paves the way for the synthesis of a diverse library of compounds for further investigation in drug development programs. The resulting nitro-3-aminoquinolines can be further functionalized, for instance, by reduction of the nitro group to an amine, allowing for the attachment of various side chains and pharmacophores.

This document provides a comprehensive guide to the experimental setup for the nitration of 3-aminoquinoline. It is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. The protocol emphasizes a scientifically sound, safety-conscious approach, and explains the rationale behind the chosen experimental design. Direct nitration of 3-aminoquinoline is challenging due to the competing directing effects of the amino group and the quinoline nitrogen under harsh acidic conditions. Therefore, a more controlled and reliable three-step process is detailed:

  • Protection: Acetylation of the 3-amino group to form N-(quinolin-3-yl)acetamide. This moderates the activating effect of the amino group and directs the subsequent nitration.

  • Nitration: Electrophilic nitration of the N-acetylated intermediate.

  • Deprotection: Hydrolysis of the acetamide to yield the final nitro-3-aminoquinoline product.

PART 1: Safety First - Acknowledging the Inherent Risks of Nitration

Nitration reactions are inherently hazardous and must be conducted with stringent safety precautions.[1][2][3][4] The primary risks are associated with the use of concentrated nitric and sulfuric acids, which are highly corrosive, and the exothermic nature of the reaction, which can lead to thermal runaway if not properly controlled.[2]

Key Safety Imperatives:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Fume Hood: All steps of the nitration procedure must be performed in a certified chemical fume hood with excellent ventilation to avoid inhalation of toxic fumes.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. A spill kit containing a suitable neutralizing agent, such as sodium bicarbonate, should be on hand.

  • Controlled Reagent Addition: The nitrating agent must be added slowly and in a controlled manner, with continuous monitoring of the reaction temperature.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath to maintain the recommended temperature range.

PART 2: The Three-Step Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of nitro-3-aminoquinolines from 3-aminoquinoline.

Nitration_Workflow cluster_0 Step 1: Protection (Acetylation) cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Analysis & Purification A 3-Aminoquinoline B N-(quinolin-3-yl)acetamide A->B Acetyl Chloride, NaOAc, Brine C N-(nitroquinolin-3-yl)acetamide B->C HNO3, H2SO4, 0°C E TLC, Column Chromatography, NMR, MS B->E D Nitro-3-aminoquinoline C->D Acid Hydrolysis (e.g., HCl) C->E D->E caption Workflow for the nitration of 3-aminoquinoline.

Caption: Workflow for the nitration of 3-aminoquinoline.

Detailed Experimental Protocols

Step 1: Protection of the Amino Group - Synthesis of N-(quinolin-3-yl)acetamide

Rationale: The acetylation of the amino group is a critical step to control the regioselectivity of the subsequent nitration reaction. The resulting acetamido group is still activating and ortho-, para-directing, but less so than the amino group, which helps to prevent over-nitration and the formation of undesired side products. This procedure is adapted from a general method for the acetylation of aromatic amines.

Materials:

  • 3-Aminoquinoline

  • Acetyl chloride

  • Sodium acetate trihydrate

  • Brine (saturated aqueous solution of sodium chloride)

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve sodium acetate trihydrate (1.5 equivalents) in brine.

  • To this solution, add 3-aminoquinoline (1 equivalent). If the 3-aminoquinoline is not fully soluble, a minimal amount of acetone can be added to aid dissolution.

  • Cool the mixture in an ice bath with continuous stirring.

  • In a separate container, dilute acetyl chloride (1.1 equivalents) with acetone.

  • Add the acetyl chloride solution dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold deionized water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(quinolin-3-yl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Characterization (Expected):

  • The formation of the amide can be confirmed by the appearance of a characteristic amide C=O stretch in the IR spectrum (around 1660-1690 cm⁻¹) and a singlet corresponding to the acetyl methyl protons in the ¹H NMR spectrum (around 2.0-2.3 ppm).

Step 2: Nitration of N-(quinolin-3-yl)acetamide

Rationale: This step introduces the nitro group onto the quinoline ring. The acetamido group at the 3-position is expected to direct the electrophilic substitution to the 6- and 8-positions of the quinoline ring. The use of a mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺) in situ. Strict temperature control is paramount to prevent side reactions and ensure safety.

Materials:

  • N-(quinolin-3-yl)acetamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/salt bath

Procedure:

  • In a clean, dry round-bottom flask, carefully add N-(quinolin-3-yl)acetamide (1 equivalent) to concentrated sulfuric acid (4-5 equivalents) while cooling in an ice/salt bath. Stir until all the solid has dissolved. The temperature should be maintained between 0 and 5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 equivalents) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of N-(quinolin-3-yl)acetamide over 30-60 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the product precipitates.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry the product.

  • The crude product will likely be a mixture of isomers. Separation can be achieved by column chromatography.

Characterization (Expected):

  • Successful nitration will be indicated by the appearance of characteristic N-O stretching bands in the IR spectrum (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

  • The position of the nitro group can be determined by ¹H and ¹³C NMR spectroscopy, observing the changes in the chemical shifts and coupling patterns of the aromatic protons.

Step 3: Deprotection to Yield Nitro-3-aminoquinoline

Rationale: The final step is the removal of the acetyl protecting group to regenerate the amino functionality. Acid-catalyzed hydrolysis is a common and effective method for the deprotection of acetamides.

Materials:

  • N-(nitroquinolin-3-yl)acetamide

  • Hydrochloric acid (e.g., 6 M)

  • Sodium hydroxide solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Place the N-(nitroquinolin-3-yl)acetamide (1 equivalent) in a round-bottom flask.

  • Add a sufficient amount of hydrochloric acid (e.g., 6 M) to dissolve the starting material.

  • Heat the mixture to reflux and maintain for several hours (the exact time will depend on the substrate and should be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a sodium hydroxide solution until the desired nitro-3-aminoquinoline precipitates.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Characterization (Expected):

  • Successful deprotection will be confirmed by the disappearance of the amide C=O stretch in the IR spectrum and the acetyl methyl signal in the ¹H NMR spectrum. The reappearance of the NH₂ protons in the ¹H NMR spectrum will also be indicative of the final product.

PART 3: Data Presentation and Analysis

The following table provides a summary of the key reaction parameters and expected outcomes for each step of the synthesis.

Step Reaction Key Reagents Temperature (°C) Typical Reaction Time Expected Product Purification Method
1AcetylationAcetyl Chloride, NaOAc0 - 101 - 2 hoursN-(quinolin-3-yl)acetamideRecrystallization / Column Chromatography
2NitrationHNO₃, H₂SO₄0 - 51 - 3 hoursN-(nitroquinolin-3-yl)acetamideColumn Chromatography
3DeprotectionHCl (aq)Reflux2 - 6 hoursNitro-3-aminoquinolineRecrystallization

Conclusion

The synthesis of nitro-3-aminoquinolines via a protection-nitration-deprotection strategy offers a controlled and reliable method for accessing these valuable compounds for drug discovery and development. The protocols outlined in this application note provide a detailed roadmap for researchers, emphasizing safety, reproducibility, and a clear understanding of the chemical transformations involved. Careful execution of each step, coupled with diligent monitoring and purification, will enable the successful synthesis and characterization of the target molecules, thereby facilitating further exploration of their therapeutic potential.

References

Reduction of 8-nitroquinoline derivatives to their corresponding amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reduction of 8-Nitroquinoline Derivatives to 8-Aminoquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 8-nitroquinoline derivatives into their corresponding 8-aminoquinolines is a critical step in synthetic and medicinal chemistry. 8-Aminoquinolines serve as a foundational scaffold for a wide array of biologically active compounds, most notably in the development of antimalarial drugs like primaquine and tafenoquine.[1][2] This class of compounds is a versatile pharmacophore whose utility extends to anticancer and antimicrobial agents.[1][3] The successful and efficient reduction of the nitro group is paramount, yet the choice of method depends heavily on the substrate's functional group tolerance, reaction scale, and available laboratory infrastructure. This guide provides a detailed exploration of the principal methodologies for this reduction, offering insights into the underlying mechanisms, practical considerations for method selection, and comprehensive, step-by-step protocols to empower researchers in their synthetic endeavors.

Strategic Selection of a Reduction Methodology

Choosing the optimal reduction method is not a one-size-fits-all decision. The chemical personality of the 8-nitroquinoline substrate dictates the most appropriate path. Key considerations include the presence of other reducible functional groups (e.g., halogens, carbonyls, benzyl ethers), desired chemoselectivity, scalability, and safety constraints. The following decision framework provides a logical guide to selecting the most suitable protocol.

G start Start: 8-Nitroquinoline Derivative q1 Are other reducible functional groups present? (e.g., halogens, C=C, C=O, benzyl ethers) start->q1 q2 Is high-pressure H₂ gas apparatus available and acceptable? q1->q2 No method_cth Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOONH₄) - High chemoselectivity - Avoids H₂ gas q1->method_cth Yes q4 Are strongly acidic conditions tolerated? q2->q4 No method_h2 Catalytic Hydrogenation (H₂) (e.g., Pd/C, PtO₂) - Clean, high yield - Risk of dehalogenation/over-reduction q2->method_h2 Yes q3 Is the substrate halogenated (Cl, Br, I)? method_raney Raney Nickel (H₂ or CTH) - Less prone to dehalogenation - Pyrophoric, requires care q3->method_raney Yes method_metal_acid Metal/Acid Reduction (e.g., Sn/HCl, SnCl₂, Fe/HCl) - Robust and scalable - Stoichiometric waste q4->method_metal_acid Yes method_dithionite Sodium Dithionite (Na₂S₂O₄) - Mild, metal-free - Good for sensitive substrates q4->method_dithionite No method_h2->q3

Caption: Decision workflow for selecting a reduction method.

Premier Reduction Methodologies

The reduction of an aromatic nitro group proceeds through nitroso and hydroxylamine intermediates to the final amine.[4][5] The choice of reagent determines the efficiency and selectivity of this process.

Catalytic Hydrogenation

This is often the method of choice due to its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.[6] The reaction involves the use of a metal catalyst to facilitate the addition of hydrogen across the N-O bonds.

Mechanism Insight: The process begins with the adsorption and dissociation of molecular hydrogen on the catalyst surface (e.g., Palladium). The nitroaromatic compound also adsorbs onto the surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, leading to the amine.[4]

A. Using Hydrogen Gas (H₂) This is the most traditional approach, offering high yields and purity.

  • Catalysts:

    • Palladium on Carbon (Pd/C): The workhorse catalyst for nitro reductions due to its high activity and efficiency.[7][8] However, it can readily catalyze hydrogenolysis of aryl halides (dehalogenation) and benzyl ethers.[7][8]

    • Raney® Nickel: A pyrophoric but effective alternative, often used when dehalogenation is a concern.[7][9] It requires careful handling.[10][11]

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst): A powerful catalyst, also effective for this transformation.[12]

B. Catalytic Transfer Hydrogenation (CTH) CTH is a safer and more convenient alternative that avoids the need for high-pressure hydrogen gas handling.[13][14] A hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.

  • Hydrogen Donors:

    • Ammonium Formate (HCOONH₄) or Formic Acid (HCOOH): These are commonly used with Pd/C. The donor decomposes on the catalyst surface to provide hydrogen in situ.[15][16] This method shows excellent tolerance for many functional groups.[15]

    • Hydrazine Hydrate (N₂H₄·H₂O): A potent reducing agent used with catalysts like Pd/C, but it is highly toxic and requires careful handling.[4][17]

Metal-Mediated Reductions in Acid

These classic methods are robust, scalable, and often tolerant of functional groups that are sensitive to catalytic hydrogenation.

  • Tin(II) Chloride (SnCl₂): A mild and reliable method for reducing nitro groups in the presence of other reducible functionalities.[7] The reaction is typically run in a polar solvent like ethanol or ethyl acetate.[18][19]

  • Tin Metal and Hydrochloric Acid (Sn/HCl): A historically significant method that remains effective.[2] The reaction proceeds via single electron transfer from the metal surface.[20][21] A key drawback is the cumbersome workup required to remove the resulting tin salts.[18][22]

  • Iron Metal and Hydrochloric/Acetic Acid (Fe/HCl or Fe/AcOH): Iron is an inexpensive and effective reducing agent.[7] This method, known as the Béchamp reduction, is a common industrial process but generates significant iron oxide waste.[6]

Sodium Dithionite (Na₂S₂O₄)

Also known as sodium hydrosulfite, this reagent offers a mild, metal-free alternative.[23] It is particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation.[24]

Mechanism Insight: The reduction is believed to occur via a single-electron transfer mechanism. The dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the active reducing species, transferring electrons to the nitro group.[23][25]

Comparative Overview of Reduction Methods

MethodReagentsTypical ConditionsProsCons
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)MeOH or EtOH, RT, 1-4 atm H₂High yield, clean (H₂O byproduct), catalyst is recyclableRequires H₂ gas handling/autoclave; Risk of dehalogenation & over-reduction[7][8]
Transfer Hydrogenation HCOONH₄, Pd/CMeOH or EtOH, RefluxAvoids H₂ gas, highly chemoselective, operationally simple[15][16]Slower than H₂ gas method; formate source can be costly on large scale
Metal/Acid Reduction SnCl₂·2H₂OEtOH or EtOAc, 50-70 °CMild, good functional group tolerance, no special equipment needed[7]Stoichiometric tin waste can be difficult to remove[18]
Metal/Acid Reduction Fe, HCl/AcOHH₂O/EtOH, RefluxInexpensive, robust, scalableLarge amount of metal sludge byproduct; can require harsh conditions[6]
Dithionite Reduction Na₂S₂O₄H₂O/DCM or THF, RTMetal-free, mild conditions, good for sensitive substrates[23][24]Requires aqueous workup; can have solubility issues

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reduction of nitro compounds is often exothermic; be prepared to use an ice bath for temperature control.[4]

Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This protocol is recommended for its high chemoselectivity and operational simplicity.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation a 1. Dissolve 8-nitroquinoline in MeOH in a flask b 2. Add 10% Pd/C catalyst (approx. 10% w/w) a->b c 3. Add Ammonium Formate (4-5 equivalents) b->c d 4. Heat to reflux (approx. 65°C) c->d e 5. Monitor by TLC until starting material is consumed (typically 1-4 hours) d->e f 6. Cool to RT and dilute with additional MeOH e->f g 7. Filter through Celite® to remove Pd/C (Keep Celite® pad wet!) f->g h 8. Concentrate filtrate under reduced pressure g->h i 9. Purify crude amine (e.g., column chromatography) h->i

Caption: Workflow for Catalytic Transfer Hydrogenation.

Materials:

  • 8-Nitroquinoline derivative (1.0 eq)

  • 10% Palladium on Carbon (0.1 g per 1 g of substrate)

  • Ammonium Formate (4-5 eq)

  • Methanol (MeOH)

  • Celite® (diatomaceous earth)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add the 8-nitroquinoline derivative and methanol (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: With stirring, carefully add the 10% Pd/C catalyst, followed by the ammonium formate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with additional methanol.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Crucial Safety Note: Do not allow the Pd/C on the Celite® pad to dry, as it can be pyrophoric.[26][27] Wash the filter cake thoroughly with methanol to ensure complete product recovery. Keep the used catalyst wet with water for disposal.[26]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude solid or oil can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove residual salts.

  • Purification: Purify the crude 8-aminoquinoline derivative by standard methods such as column chromatography on silica gel or recrystallization.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

This method is ideal for substrates with functional groups sensitive to hydrogenolysis.

Materials:

  • 8-Nitroquinoline derivative (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: Dissolve the 8-nitroquinoline derivative in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add the SnCl₂·2H₂O in one portion.

  • Reaction: Heat the mixture to 50-70 °C with vigorous stirring. The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate and cool in an ice bath. Carefully add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring until the solution is basic (pH > 8) and gas evolution ceases. This step neutralizes the acid and precipitates tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the insoluble tin hydroxides. Wash the filter cake extensively with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Critical Safety Considerations

  • Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite spontaneously upon exposure to air, especially after use when they are saturated with hydrogen.[10][28][29] Always handle them under an inert atmosphere (Nitrogen or Argon) or as a wet slurry. Never allow the filter cake to dry during workup.[11][26][27]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[26] All hydrogenation reactions using H₂ gas must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate pressure-rated equipment.[27][30][31] The system should be purged with an inert gas before introducing hydrogen.[30]

  • Exothermic Reactions: The reduction of nitro groups is highly exothermic. For large-scale reactions, control the rate of addition of the reducing agent and have an ice bath ready to manage the reaction temperature.[4]

  • Acid/Base Handling: Workups involving strong acids (HCl) or bases (NaOH) should be performed with care, especially during neutralization, which can be highly exothermic.

References

Application Notes & Protocols for the Development of 8-Nitroquinolin-3-amine as a Novel Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent example. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-nitroquinolin-3-amine as a foundational scaffold for creating novel antimicrobial agents. We offer a rationale for its selection, detailed protocols for its derivatization, and robust methodologies for evaluating the antimicrobial efficacy and preliminary cytotoxicity of the resulting compounds. The protocols are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Quinoline Scaffold in Antimicrobial Research

Quinoline and its derivatives represent a vital class of heterocyclic compounds that have yielded numerous therapeutic agents. The versatility of the quinoline ring system allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1] Historically, 8-hydroxyquinoline and its derivatives, such as nitroxoline, have been recognized for their potent antimicrobial and metal-chelating properties.[2][3][4] More recently, the development of fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV, has solidified the importance of this scaffold in combating bacterial infections.[5] The emergence of multidrug-resistant pathogens necessitates a continuous search for new antimicrobial agents, making the exploration of novel quinoline-based structures a high-priority research area.[5]

Rationale for Investigating this compound

The selection of this compound as a starting point for antimicrobial drug discovery is based on several strategic advantages supported by existing literature:

  • Proven Bioactivity of the Nitro-Quinoline Core: The presence of a nitro group, particularly at the 8-position, is a feature of known antimicrobial agents like nitroxoline (5-nitro-8-hydroxyquinoline).[6][7] This suggests the nitro-substituted quinoline core is a "privileged structure" for antimicrobial activity.

  • Synthetic Tractability: The electron-withdrawing nature of the 8-nitro group can facilitate nucleophilic aromatic substitution reactions at adjacent positions, such as C-7, simplifying the synthesis of diverse derivatives.[8][9][10] This is a crucial feature for building a chemical library for structure-activity relationship (SAR) studies.

  • A Versatile Handle for Derivatization: The primary amine at the 3-position provides a reactive and versatile site for chemical modification. It can be readily acylated, sulfonated, or used in other coupling reactions to append a wide variety of chemical moieties, allowing for fine-tuning of the compound's physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

This strategic combination of a bio-active core and synthetically accessible modification points makes this compound an ideal candidate for the development of a new generation of antimicrobial agents.

Synthesis and Derivatization Strategy

The overall strategy involves the initial synthesis of the this compound scaffold, followed by the creation of a focused library of derivatives (e.g., amides) to probe the SAR.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation (Amide Series Example) A o-Nitroaniline B 8-Nitroquinoline A->B Skraup Synthesis [20] C Nitration/Functionalization B->C Further Chemistry D This compound C->D Reduction/Amination F Coupling Reaction D->F Reactant E Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH) E->F G Derivative Library (8-Nitro-3-(acylamino)quinolines) F->G G cluster_0 Preparation cluster_1 Assay cluster_2 Controls A Prepare compound stock (in DMSO) B Prepare 2-fold serial dilutions in 96-well plate A->B D Inoculate wells with bacteria B->D C Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) C->D E Incubate plate (35°C, 16-20h) D->E F Read results visually or with plate reader E->F I MIC Value (Lowest concentration with no visible growth) F->I Determine MIC G Growth Control (No Compound) H Sterility Control (No Bacteria) G cluster_0 Assay Setup cluster_1 Measurement cluster_2 Data Analysis A Seed mammalian cells in 96-well plate B Incubate (24h) to allow attachment A->B C Add serial dilutions of test compound B->C D Incubate with compound (e.g., 24-48h) C->D E Add Resazurin reagent D->E F Incubate (1-4h) E->F G Measure fluorescence (Ex/Em ~560/590 nm) F->G H Calculate % Viability vs. Vehicle Control G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

References

The Strategic Utility of 8-Nitroquinolin-3-amine in the Genesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Nitroquinolin-3-amine as a High-Potential Building Block

In the landscape of medicinal chemistry and drug discovery, the quinoline nucleus is a well-established pharmacophore, integral to a multitude of therapeutic agents with activities spanning anti-inflammatory, antimicrobial, and anticancer domains[1]. The strategic functionalization of the quinoline core allows for the exploration of vast chemical space, leading to the development of novel molecular entities with tailored biological profiles. This compound, with its distinct electronic and functional group arrangement, represents a particularly versatile starting material for the synthesis of novel, fused heterocyclic compounds. The presence of a nucleophilic amino group at the 3-position and an electrophilically activatable nitro group at the 8-position provides a unique platform for a variety of cyclization and functionalization reactions. This guide provides an in-depth exploration of the synthetic pathways leveraging this compound for the construction of novel heterocyclic systems, complete with detailed experimental protocols and mechanistic insights.

Core Synthetic Strategies: A Logic-Driven Approach

The synthetic utility of this compound is primarily centered around the sequential or concerted manipulation of its two key functional groups. The general workflow involves an initial reaction targeting the 3-amino group to construct a part of the new heterocyclic ring, followed by a cyclization step that often involves the 8-nitro group, typically after its reduction to an amino group.

I. Synthesis of 1H-Pyrazolo[4,3-c]quinolin-8-amine Derivatives

The pyrazolo[4,3-c]quinoline scaffold is of significant interest due to its documented anti-inflammatory and potential anticancer activities[1]. The synthesis of derivatives of this scaffold from this compound is a multi-step process that exemplifies the strategic functionalization of the quinoline core.

Mechanistic Rationale

The synthetic approach hinges on the conversion of the 3-amino group into a hydrazinyl moiety, which is then cyclized with a suitable one-carbon synthon to form the pyrazole ring. The 8-nitro group is carried through the initial steps and is subsequently reduced to the corresponding amine in the final step, yielding the target compound. This strategy allows for the late-stage introduction of a key functional group that can be further elaborated.

Experimental Workflow

Pyrazoloquinoline Synthesis A This compound B 3-Diazo-8-nitroquinolinium Salt A->B  NaNO₂, HCl   C 3-Hydrazinyl-8-nitroquinoline B->C  SnCl₂   D N'-(8-Nitroquinolin-3-yl)formohydrazide C->D  HCOOH   E 8-Nitro-1H-pyrazolo[4,3-c]quinoline D->E  POCl₃, Heat   F 1H-Pyrazolo[4,3-c]quinolin-8-amine E->F  Fe, NH₄Cl   Imidazoquinoline Synthesis A This compound B 8-Nitroquinolin-3-ol A->B  NaNO₂, H₂SO₄, H₂O, Heat   C 4-Chloro-8-nitroquinoline B->C  POCl₃   D 4-Azido-8-nitroquinoline C->D  NaN₃   E 8-Nitroquinoline-3,4-diamine D->E  H₂S, Pyridine   F 1H-Imidazo[4,5-c]quinolin-8-amine E->F  HCOOH, then reduction   Triazoloquinoline Synthesis A This compound B Quinoline-3,8-diamine A->B  Fe, NH₄Cl   C 1H-[1,2,3]Triazolo[4,5-c]quinolin-8-amine B->C  NaNO₂, HCl  

References

Analytical methods for the quantification of 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development and Validation of Analytical Methods for the Quantification of 8-Nitroquinolin-3-amine

Abstract

This technical guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound, a key intermediate in the synthesis of bioactive compounds and pharmaceutical research.[1] Recognizing the critical need for accurate and reliable quantification in drug development and quality control, this document outlines detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in the principles outlined by the International Conference on Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals, providing not only step-by-step instructions but also the scientific rationale behind the selection of specific parameters, thereby ensuring the development of robust, accurate, and trustworthy analytical procedures.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a quinoline core substituted with both nitro and amino groups, makes it a versatile precursor for the synthesis of potential antimicrobial and antiparasitic agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately quantify the compound is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[4]

The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[5] Therefore, validated analytical methods are a cornerstone of Good Manufacturing Practices (GMPs) and are required by regulatory agencies worldwide.[4][6] This application note presents a systematic approach to developing and validating methods for this compound, beginning with the widely accessible HPLC-UV technique and extending to the highly sensitive and specific LC-MS/MS method for trace-level analysis.

Chemical & Physical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Structure (Self-generated)
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Appearance Yellow crystalline solid (predicted)[7] (analogy)
Melting Point 187-188.5 °C[1]
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, and DMSO.[7] (analogy)

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC with UV detection is the most common technique for assay and impurity analysis in pharmaceutical settings due to its robustness, precision, and the fact that most quinoline-based compounds have a strong UV chromophore.[8]

Principle of HPLC Quantification

The fundamental principle involves injecting a precise volume of the sample solution into a mobile phase stream that carries it through a packed column. The stationary phase within the column (e.g., C18) interacts with the analyte, retarding its movement. The differential partitioning of the analyte between the mobile and stationary phases results in its separation from other components. As the analyte elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantification against a known standard.

Workflow for HPLC Method Development & Validation

HPLC_Workflow cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) cluster_analysis Analysis & Reporting Standard_Prep Standard & Sample Preparation Method_Optimization Optimize HPLC Conditions (Column, Mobile Phase, λ) Standard_Prep->Method_Optimization Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Method_Optimization Data_Acquisition Data Acquisition Method_Optimization->Data_Acquisition Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ_LOD LOQ / LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Report Generate Report Robustness->Report Data_Acquisition->Specificity

Caption: General workflow for HPLC method development and validation.

Protocol 1: Suggested HPLC-UV Starting Conditions

This protocol provides a scientifically sound starting point for method development. Optimization will be necessary.

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v). Rationale: This mixture is chosen to ensure the solubility of the moderately polar analyte while being compatible with the reversed-phase mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

3. Chromatographic Conditions:

ParameterSuggested ConditionRationale
Instrument UHPLC or HPLC System with UV/PDA DetectorStandard for pharmaceutical analysis.
Column C18, 150 mm x 4.6 mm, 5 µmA versatile column providing good retention for moderately polar compounds.[9]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)A volatile buffer compatible with potential future LC-MS work.[9] The acidic pH ensures the amine group is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient Elution 0-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% BA gradient is suggested to ensure elution of the analyte and any potential impurities with good resolution in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection Wavelength 240 nm (or λmax determined by PDA scan)Quinoline derivatives typically absorb in this UV region.[10] A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Protocol 2: Method Validation Framework

Validation is the documented process that proves an analytical method is suitable for its intended purpose.[4] The following steps should be performed according to ICH Q2(R1) guidelines.[3]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Procedure:

    • Analyze a solution of the diluent (blank) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Analyze a sample solution containing the analyte and any known related impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on a sample of this compound. Analyze the stressed samples to ensure the main peak is resolved from all degradation product peaks (peak purity analysis with a PDA detector is recommended).

2. Linearity:

  • Objective: To demonstrate a proportional relationship between the detector response and the analyte concentration over the intended range.[6]

  • Procedure:

    • Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the expected working concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[5]

  • Procedure:

    • Perform a recovery study by spiking a placebo (or sample matrix) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).[2]

  • Procedure:

    • These are typically determined based on the signal-to-noise ratio (S/N).

    • LOD is the concentration that yields an S/N of approximately 3:1.

    • LOQ is the concentration that yields an S/N of approximately 10:1. The precision and accuracy at the LOQ should also be established.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as determining trace levels in complex biological matrices or environmental samples, LC-MS/MS is the method of choice.[11]

Principle of LC-MS/MS Quantification

LC-MS/MS couples the separation power of HPLC with the sensitive and highly specific detection capabilities of a triple quadrupole mass spectrometer. After chromatographic separation, the analyte enters the ion source (e.g., Electrospray Ionization - ESI), where it is ionized. The first quadrupole (Q1) is set to select the precursor ion (the ionized molecule of this compound). This ion then enters the collision cell (Q2), where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (product ion). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and provides a high signal-to-noise ratio, enabling quantification at very low levels.[12]

Method Validation Concept

Validation_Concept center_node Validated Analytical Method param1 Accuracy center_node->param1 param2 Precision center_node->param2 param3 Specificity center_node->param3 param4 Linearity center_node->param4 param5 Range center_node->param5 param6 LOQ center_node->param6 param7 Robustness center_node->param7

Caption: Core parameters for a validated analytical method per ICH.

Protocol 3: Suggested LC-MS/MS Starting Conditions

This protocol uses the same chromatographic front-end as the HPLC-UV method for seamless method transfer.

1. Sample Preparation:

  • Sample preparation for LC-MS/MS is critical and matrix-dependent. For biological fluids (e.g., plasma), protein precipitation is a common starting point.[13] For environmental samples, a solid-phase extraction (SPE) may be required. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added at the beginning of the preparation process to correct for matrix effects and variability.

2. LC-MS/MS Conditions:

ParameterSuggested ConditionRationale
LC System UHPLC SystemProvides better resolution and faster run times.
LC Conditions Identical to HPLC-UV method (Protocol 1)Using a volatile buffer like ammonium formate allows for direct transfer.
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.[14]
Ion Source Electrospray Ionization (ESI)Suitable for polar and ionizable compounds.
Polarity PositiveThe amine group is readily protonated to form a positive ion [M+H]⁺.
MRM Transitions To be determined empirically Infuse a standard solution directly into the MS to find the precursor ion ([M+H]⁺ ≈ 190.1 m/z). Perform a product ion scan to identify the most stable and abundant fragment ions for quantification (quantifier) and confirmation (qualifier).
Source Parameters Capillary Voltage: ~3.5 kV; Source Temp: ~500°C; Gas Flows: Optimize for best signalThese parameters are instrument-dependent and must be optimized to achieve maximum ion signal and stability.[15]

3. Validation for LC-MS/MS:

  • The validation follows the same principles as for HPLC-UV but with additional considerations, most notably:

    • Matrix Effect: Assess the ion suppression or enhancement caused by co-eluting components from the sample matrix. This is typically done by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.

    • Internal Standard: The use of an appropriate internal standard is crucial to ensure the reliability of the results.

Conclusion

The successful quantification of this compound requires the development of a robust, reliable, and validated analytical method. This guide provides a comprehensive starting point for scientists, outlining protocols for both HPLC-UV and LC-MS/MS techniques. The HPLC-UV method serves as an excellent tool for routine quality control, assay, and purity testing. For applications demanding higher sensitivity and selectivity, the LC-MS/MS method offers superior performance. By following the structured approach to method development and adhering to the principles of validation outlined in ICH guidelines, researchers can generate high-quality, defensible data that is crucial for advancing drug development programs and ensuring product integrity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 8-Nitroquinolin-3-amine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with its synthesis, with a primary focus on identifying and mitigating impurities. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting advice to ensure the integrity and success of your work.

Section 1: Understanding the Core Synthetic Challenge

The most common and direct route to this compound is the electrophilic nitration of 3-aminoquinoline. While seemingly straightforward, this reaction is a classic example of competing directing effects in a heterocyclic system, making regioselectivity the primary challenge.

The quinoline ring itself, when subjected to nitration under acidic conditions (e.g., HNO₃/H₂SO₄), typically yields a mixture of 5-nitro and 8-nitro isomers.[1][2] However, the presence of the amino group at the C-3 position profoundly influences the reaction's outcome. Under the strongly acidic conditions required for nitration, two key events occur:

  • Protonation of the Quinoline Nitrogen: The pyridine ring nitrogen becomes protonated, forming a quinolinium ion. This strongly deactivates the entire pyridine ring towards electrophilic attack.[2]

  • Protonation of the 3-Amino Group: The activating, ortho, para-directing amino group (-NH₂) is converted into a deactivating, meta-directing ammonium group (-NH₃⁺).

The result is a complex electronic landscape where the nitronium ion (NO₂⁺) is directed to the less deactivated carbocyclic (benzene) ring. The C-8 position is sterically accessible and electronically favorable, but side reactions leading to other isomers are common.

Overall Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound, highlighting the critical stages where impurities must be addressed.

Caption: General workflow for synthesis and purification.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should anticipate in my crude product?

A1: The most common impurities are positional isomers of the desired product, unreacted starting material, and over-nitrated byproducts. Understanding these is the first step to effective purification.

Impurity Origin Reason for Formation
5-Nitroquinolin-3-amine Isomeric Side ProductCompeting electrophilic attack at the C-5 position, which is also activated relative to the pyridine ring.[2]
6-Nitroquinolin-3-amine Isomeric Side ProductThe protonated amino group at C-3 directs meta to itself, making C-6 a possible, though minor, site of attack.
Unreacted 3-Aminoquinoline Incomplete ReactionInsufficient reaction time, low temperature, or inadequate concentration of the nitrating agent.
Dinitrated Products Over-reactionReaction conditions are too harsh (e.g., high temperature, excess nitrating agent), leading to a second nitration event.[3]

Q2: My reaction produced a nearly 1:1 mixture of 5-nitro and 8-nitro isomers. What went wrong?

A2: This outcome typically points to a loss of regiochemical control, often due to excessive reaction temperature. While the 8-position is generally favored, the activation energy barrier for the formation of the 5-nitro isomer is not significantly higher. Increasing the thermal energy of the system allows this barrier to be overcome more easily, leading to a loss of selectivity. Maintaining a low and consistent temperature (e.g., 0-5 °C) is critical for maximizing the yield of the 8-nitro isomer.

Q3: How can I effectively monitor the reaction to prevent the formation of dinitrated impurities?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring. Prepare a TLC plate by spotting your starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. Use a solvent system that provides good separation (e.g., 30-50% Ethyl Acetate in Hexane). The desired mono-nitrated product will have an Rf value between the starting material and the more polar dinitrated products. The reaction should be stopped as soon as the starting material spot has been consumed but before significant formation of new, lower-Rf spots (dinitrated products) is observed.

Troubleshooting Common Problems
Problem Likely Cause(s) Recommended Solution(s)
Low overall yield • Incomplete reaction.• Suboptimal temperature control.• Loss of product during work-up.• Monitor via TLC and ensure the starting material is consumed.• Strictly maintain temperature below 5 °C during nitrating agent addition.• Carefully neutralize the reaction mixture during quenching to avoid product degradation.
High percentage of impurities • Reaction temperature too high.• Incorrect rate of addition of nitrating agent.• Prolonged reaction time.• Use an ice/salt bath for better temperature control.• Add the nitrating mixture dropwise over an extended period (30-60 mins).• Quench the reaction immediately upon completion as determined by TLC.
Difficult purification • Isomers have very similar polarity.• Product co-elutes with impurities.• Use a high-resolution silica gel (e.g., 230-400 mesh) for column chromatography.• Employ a shallow gradient elution, starting with a low polarity solvent system and increasing polarity very slowly.• Consider recrystallization from a suitable solvent system (e.g., Ethanol/Water) after chromatography for final polishing.

Section 3: Visualizing Impurity Formation Pathways

The nitration of 3-aminoquinoline is a competitive process. The following diagram illustrates the reaction pathways leading to the desired 8-nitro product and the major isomeric impurity, 5-nitroquinolin-3-amine.

G cluster_products Reaction Products A 3-Aminoquinoline B 3-Aminoquinolinium Ion (-NH3+) A->B H+ (H2SO4) D Desired Product: This compound B->D Major Pathway (Kinetically Favored at Low Temp) E Major Impurity: 5-Nitroquinolin-3-amine B->E Competing Pathway (Becomes significant at Higher Temp) F Minor Impurities (e.g., 6-Nitro) B->F Minor Pathway C Nitronium Ion (NO2+)

Caption: Competing pathways in the nitration of 3-aminoquinoline.

Section 4: Validated Experimental Protocols

The following protocols have been optimized to maximize the yield of this compound while minimizing common impurities.

Protocol 4.1: Controlled Nitration of 3-Aminoquinoline

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • 3-Aminoquinoline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Deionized Water

  • Ice

  • Ammonium Hydroxide solution (NH₄OH, ~30%)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated H₂SO₄ (approx. 4 mL per gram of starting material).

  • Cooling: Cool the flask in an ice/salt bath to between 0 and -5 °C.

  • Substrate Addition: Slowly add 3-aminoquinoline (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C. Stir until all solids have dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming HNO₃ (1.05 eq) to a small amount of concentrated H₂SO₄ (approx. 1 mL per gram of starting material). Cool this mixture in an ice bath.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the solution of 3-aminoquinoline over 45-60 minutes. Crucially, maintain the internal reaction temperature at 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using TLC (3:7 Ethyl Acetate:Hexane).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding concentrated NH₄OH until the pH is approximately 8-9. A yellow-orange precipitate will form.

  • Isolation: Filter the crude product using a Büchner funnel, wash thoroughly with cold deionized water, and air-dry.

Protocol 4.2: Purification by Column Chromatography

Objective: To separate this compound from isomeric impurities and unreacted starting material.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in 10% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle into a uniform bed, and then drain the solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or 50:50 ethyl acetate:hexane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane).

  • Gradient Elution: Gradually and slowly increase the polarity of the eluent. A suggested gradient is from 10% to 40% Ethyl Acetate in Hexane. Collect fractions and analyze them by TLC.

  • Fraction Pooling: The unreacted starting material will elute first, followed by the nitro-isomers. The desired 8-nitro product is typically less polar than some other isomers but more polar than the starting material. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 5: References

  • ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from researchgate.net.[4]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. RSC Publishing.[5]

  • PrepChem.com. (n.d.). Preparation of 8-aminoquinoline.[6]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.[3]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.[7]

  • ACS Omega. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.[8]

  • PubChem. (n.d.). 3-Aminoquinoline.[9]

  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline.[10]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline.[1]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[11]

  • ChemicalBook. (n.d.). 3-Aminoquinoline CAS#: 580-17-6.[12]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.[13]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.[14]

  • StackExchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?.[2]

  • YouTube. (2024). Making quinoline - the Skraup synthesis.[15]

  • ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES.[16]

  • Google Patents. (n.d.). US3347864A - Production of aminoquinolines.[17]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.[18]

  • ResearchGate. (n.d.). 8-Nitroquinoline.[19]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.[20]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.[21]

  • ResearchGate. (2025). Technology of Preparing 8Hydroxy5-nitroquinoline.[22]

  • PMC. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.[23]

  • PMC - NIH. (2021). Activities of Quinoxaline, Nitroquinoxaline, and[3][4][5]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni.[24]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[25]

References

Troubleshooting side reactions in the preparation of 3-amino-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the preparation of 3-amino-8-nitroquinoline. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot and optimize your synthesis. The primary focus of this guide is the notoriously challenging Skraup-type synthesis, a classic yet temperamental method for quinoline formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured as a series of questions that address common failure points in the synthesis, from initial setup to final purification.

Section 1: Pre-Reaction & Setup Issues

Question 1: My reaction is sluggish or fails to initiate, despite using high-purity starting materials. What are the likely causes?

Answer: A stalled Skraup reaction often points to a failure in the initial, critical step: the dehydration of glycerol to acrolein. This in-situ generation of the α,β-unsaturated aldehyde is the linchpin of the entire synthesis.

  • Causality: Concentrated sulfuric acid serves as both the catalyst and a powerful dehydrating agent.[1] The mechanism requires the protonation of glycerol's hydroxyl groups, followed by the elimination of water to form the highly reactive acrolein. If the sulfuric acid is not sufficiently concentrated (e.g., has absorbed atmospheric moisture) or if the glycerol contains excess water, the equilibrium of this dehydration step is hindered.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Use a fresh, unopened bottle of concentrated (98%) sulfuric acid. If the bottle is old, consider titrating a sample to confirm its concentration.

    • Use Anhydrous Glycerol: Employ a high-purity, anhydrous grade of glycerol (<0.5% water).

    • Initial Heating: Ensure the initial mixture of the aniline, glycerol, and acid reaches the required temperature (often cautiously heated) to drive the dehydration effectively before the main exothermic reaction begins. The reaction described by Skraup involves heating aniline, glycerol, sulfuric acid, and an oxidizing agent.[2]

Question 2: The Skraup reaction has a reputation for being dangerously violent. How can I mitigate the risks of a runaway reaction?

Answer: Your concern is well-founded. The Skraup synthesis is a highly exothermic process, and without proper control, it can become violent.[1][2][3] The primary cause is the rapid, uncontrolled condensation and subsequent oxidation.

  • Causality: The reaction involves multiple exothermic steps occurring concurrently: acrolein formation, Michael addition of the aniline, cyclization, and the final oxidation. The rate of these steps is highly temperature-dependent.

  • Mitigation Strategies:

    • Inclusion of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is a classic and effective technique.[1] These compounds are believed to temper the reaction's vigor by smoothing the heat evolution, though the precise mechanism is complex.

    • Controlled Reagent Addition: Instead of combining all reagents at once, consider a semi-batch approach. A common modification involves preparing the mixture of aniline, glycerol, and oxidizing agent, and then adding the sulfuric acid slowly with efficient stirring and external cooling.[3] This allows you to control the reaction rate by the rate of acid addition.

    • Adequate Heat Sink: Use a reaction vessel of appropriate size (no more than 50% full) and consider using an oil bath for heating, as it provides a more uniform and controllable heat source than a heating mantle. Ensure a robust stirring mechanism is in place to prevent localized hot spots.

Section 2: Troubleshooting During the Reaction

Question 3: My reaction mixture rapidly turned into an intractable black tar, and I recovered no product. What caused this polymerization?

Answer: Tar formation is the most common failure mode in a Skraup synthesis. This is almost always due to the polymerization of the highly reactive acrolein intermediate under the harsh acidic and high-temperature conditions.

  • Causality: Acrolein is notoriously unstable in strong acid and at high temperatures, readily undergoing self-polymerization to form a black, resinous solid. If the desired Michael addition of the aniline to acrolein and subsequent cyclization are not efficient, polymerization becomes the dominant reaction pathway.

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical parameter. The temperature must be carefully monitored and maintained within the optimal range specified in the procedure (e.g., 117-119°C in some protocols).[3] A deviation of even 10-15°C can dramatically favor polymerization.

    • Efficient Stirring: As mentioned for safety, vigorous stirring is essential to ensure that the aniline derivative reacts with the acrolein as soon as it is formed, minimizing its concentration and thus the opportunity for polymerization.

    • Correct Stoichiometry: Ensure the molar ratios of reactants are correct. An excess of glycerol/acrolein relative to the aniline can increase the likelihood of polymerization.

Question 4: My yield is consistently low, but I'm not getting significant tar formation. What are the probable side reactions?

Answer: Low yields in the absence of polymerization often point to the formation of undesired isomers or incomplete reaction progression. When starting with a substituted aniline like 2,4-diaminonitrobenzene, regioselectivity is a major concern.

  • Potential Side Reactions:

    • Isomer Formation: The Skraup synthesis involves an electrophilic-type cyclization onto the benzene ring. With 2,4-diaminonitrobenzene, cyclization can theoretically occur ortho to either of the two amino groups. While cyclization ortho to the C2-amino group is required for the desired 8-nitro product, cyclization ortho to the C4-amino group would lead to the formation of the isomeric 3-amino-5-nitroquinoline . This is a significant potential side product that can be difficult to separate.

    • Incomplete Oxidation: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1][4] If the oxidizing agent (traditionally nitrobenzene itself or arsenic acid) is depleted or its activity is reduced, you may isolate stable dihydro-3-amino-8-nitroquinoline impurities.[2][5]

    • Oxidation of the Amino Group: The reaction conditions are harsh and oxidative. The free amino group at the C3 position is susceptible to oxidation, leading to complex byproducts and decomposition.

  • Visualizing the Main and Side Reactions

    Caption: Main vs. Side Reaction Pathways in Skraup Synthesis.

Section 3: Work-up & Purification Challenges

Question 5: How can I effectively isolate the crude product from the highly acidic and viscous reaction mixture?

Answer: The work-up procedure is as critical as the reaction itself. Improper quenching and neutralization can lead to product loss or the formation of emulsions that complicate extraction.

  • Standard Protocol:

    • Cooling: Allow the reaction mixture to cool to below 100°C before quenching.[3]

    • Quenching: Pour the cooled mixture slowly and with vigorous stirring into a large volume of ice water. This dilutes the acid and dissipates heat.

    • Neutralization: Carefully basify the acidic solution. Concentrated ammonium hydroxide is often preferred over sodium hydroxide as it is less likely to cause hydrolysis of sensitive functional groups.[3] Add base until the solution is strongly alkaline (pH 9-10) to precipitate the crude product.

    • Isolation: The resulting slurry is typically filtered through a Büchner funnel. The collected solid should be washed thoroughly with water to remove inorganic salts.[3][5]

Question 6: My crude product is an impure, dark solid. What is the most effective purification strategy?

Answer: Purifying nitroaminoquinolines requires removing residual tar, inorganic salts, and potential isomers. A multi-step approach is often necessary.

  • Purification Workflow:

    Purification_Workflow Start Crude, Dry Solid Trituration Triturate with Methanol or Ethanol Start->Trituration Filter1 Filter Trituration->Filter1 Dissolve Dissolve Solid in DCM or Chloroform Filter1->Dissolve Solid Washings Methanol Washings (Contain impurities, some product) Filter1->Washings Filtrate Column Silica Gel Column Chromatography (e.g., Hexane/EtOAc or DCM/MeOH gradient) Dissolve->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Recrystallize Recrystallize from suitable solvent (e.g., Ethanol) Fractions->Recrystallize Final Pure 3-Amino-8-Nitroquinoline Recrystallize->Final

    Caption: A typical workflow for purifying the crude product.

  • Explanation of Steps:

    • Trituration/Washing: Washing the crude solid with a solvent like methanol can be very effective at removing highly polar impurities and some tarry residues with minimal loss of the desired product.[3]

    • Column Chromatography: This is the most powerful method for separating the desired product from isomers (like 3-amino-5-nitroquinoline) and other organic byproducts. A silica gel column is standard. The choice of eluent depends on the polarity of the impurities, but a gradient system starting with a less polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is a good starting point.

    • Recrystallization: Once fractions containing the pure product are identified by TLC, they can be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent (e.g., ethanol) to yield a highly pure, crystalline product.

Appendices

Appendix A: Key Quantitative Parameters for Skraup Synthesis
ParameterReactant/ReagentTypical Value/RatioRationale & Reference
Starting Amine 2,4-Diaminonitrobenzene1.0 equivalentThe core aromatic component.
Dehydrating Agent Glycerol2.5 - 3.5 equivalentsServes as the precursor to acrolein. An excess is used to drive the reaction.[3]
Catalyst/Solvent Conc. Sulfuric Acid1.5 - 2.0 equivalentsActs as a catalyst for dehydration and cyclization.[3]
Oxidizing Agent Arsenic Acid / Nitrobenzene0.7 - 1.0 equivalentRequired for the final aromatization step to form the quinoline ring.[2][3][5]
Moderator Ferrous Sulfate (FeSO₄)Catalytic amountHelps to control the exothermic nature of the reaction.[1]
Temperature Reaction Temperature115 - 130 °CCritical for balancing reaction rate against polymerization. Must be strictly controlled.[3]
Time Reaction Time4 - 8 hoursSufficient time for all stages of the reaction to proceed to completion.[3][5]
Appendix B: Reference Protocol (Illustrative)

Safety Warning: This reaction is hazardous and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (goggles, lab coat, gloves) and access to a safety shower. Arsenic compounds are highly toxic.

  • Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, create a slurry of 2,4-diaminonitrobenzene (1.0 eq), arsenic acid (0.7 eq), and glycerol (3.0 eq).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1.8 eq) via the dropping funnel over 30-45 minutes. The temperature will spontaneously rise; use a water bath to keep it below 80°C during the addition.

  • Heating: After the addition is complete, replace the dropping funnel with a reflux condenser. Heat the mixture in an oil bath. Carefully raise the internal temperature to 115°C and maintain it between 115-120°C for 6 hours.

  • Quenching: Allow the dark mixture to cool below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Work-up: Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. The mixture will be strongly acidic.

  • Neutralization: Cool the diluted mixture in an ice bath and slowly add concentrated ammonium hydroxide until the solution is alkaline (pH > 9), which will precipitate a dark solid.

  • Isolation: Filter the crude solid using a Büchner funnel and wash the filter cake extensively with cold water until the washings are neutral.

  • Drying & Purification: Dry the crude product in a vacuum oven. Follow the purification workflow outlined in Question 6 , starting with a methanol trituration, followed by column chromatography and/or recrystallization.

References

Technical Support Center: Optimizing the Synthesis of 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 8-Nitroquinolin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. As a key intermediate in medicinal chemistry, achieving high yield and purity of this compound is critical. This guide, presented in a question-and-answer format, addresses common challenges and provides field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you may encounter during the synthesis of this compound, which typically proceeds via the electrophilic nitration of 3-Aminoquinoline.

Q1: I am getting a very low yield during the nitration of 3-Aminoquinoline. What are the common causes?

A1: Low yields in the nitration of 3-Aminoquinoline are a frequent challenge and can stem from several factors related to the delicate balance of reactivity in the molecule.

  • Inappropriate Nitrating Conditions: The choice of nitrating agent and acid catalyst is crucial. Standard conditions like a mixture of concentrated nitric acid and sulfuric acid can be too harsh, leading to degradation or the formation of unwanted byproducts. The strongly acidic conditions will protonate the quinoline nitrogen, further deactivating the pyridine ring, but also the 3-amino group, which significantly alters its directing effect.

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions, decomposition of the starting material, and the formation of tars. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1] Optimization studies on similar heterocyclic systems show that careful temperature control is paramount for success.[2]

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation by nitric acid, especially under harsh conditions. This side reaction consumes your starting material and complicates purification.

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion of the starting material. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction endpoint.[1][3]

Q2: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the nitration?

A2: Achieving high regioselectivity is the primary challenge in this synthesis. The final position of the nitro group is determined by the competing directing effects of the activating amino group and the deactivating pyridine ring.

  • Understanding Directing Effects: In quinoline, electrophilic substitution typically occurs on the benzene ring at positions 5 and 8. The 3-amino group is an activating, ortho, para-director. However, under strongly acidic nitrating conditions, it is protonated to an ammonium group (-NH₃⁺), which is a deactivating, meta-director. This complex interplay can lead to a mixture of isomers.

  • Protecting Group Strategy: A highly effective strategy to control regioselectivity is to use a protecting group on the 3-amino functionality. By converting the amine to an amide (e.g., an acetamide), you can moderate its activating effect and sterically hinder the ortho-positions (2 and 4). The acetyl group is still an ortho, para-director but is less activating than a free amino group, favoring substitution on the more reactive benzene ring. The protecting group can be removed by hydrolysis after the nitration step.

  • Milder Nitrating Agents: Employing milder nitrating agents can improve selectivity. Reagents such as potassium nitrate in sulfuric acid or tert-butyl nitrite have been used for nitrating sensitive aromatic systems and may offer better control.[2][4]

Q3: I'm observing significant byproduct formation, possibly dinitrated compounds. How can I prevent this?

A3: The formation of dinitrated products occurs when the reaction conditions are too forcing, causing a second nitration event on the mono-nitrated product.

  • Control Stoichiometry: Use a carefully measured amount of the nitrating agent, typically 1.0 to 1.1 equivalents relative to the starting material. Adding the nitrating agent slowly and in a portion-wise manner can help maintain a low concentration, disfavoring a second nitration.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, dropwise addition of the nitrating agent is performed at 0 °C.[2]

  • Reduced Reaction Time: As mentioned, monitor the reaction closely with TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated byproducts.[5]

Q4: What is the best method to purify crude this compound?

A4: The purification strategy depends on the nature of the impurities. A combination of techniques is often necessary.

  • Acid-Base Extraction: If unreacted starting material (3-Aminoquinoline) is present, it can be removed by an acid wash. However, the basicity of the product and starting material are similar, so this may not be highly effective.

  • Recrystallization: This is the most common method for purifying solid organic compounds. The challenge is finding a suitable solvent or solvent system that effectively solubilizes the desired product at high temperatures but not at low temperatures, while leaving impurities either fully dissolved or insoluble. For similar nitroquinoline derivatives, solvents like ethanol, chloroform, or isopropyl alcohol have been used.[6][7] Experimentation with different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) is recommended.

  • Column Chromatography: For separating challenging isomeric mixtures or removing stubborn impurities, silica gel column chromatography is the most powerful technique. A gradient elution system, starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), will be necessary. The separation should be monitored by TLC to identify the correct fractions.[8]

  • Purity Assessment: The purity of the final product should be confirmed by analytical methods such as HPLC-MS, NMR, and melting point determination.[9]

Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Nitration of 3-Aminoquinoline

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and starting material purity.

Step 1: Acetylation of 3-Aminoquinoline (Protection)

  • In a round-bottom flask, dissolve 3-Aminoquinoline (1.0 eq.) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid, wash with water, and dry to yield N-(quinolin-3-yl)acetamide.

Step 2: Nitration of N-(quinolin-3-yl)acetamide

  • Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the N-(quinolin-3-yl)acetamide from Step 1 in small portions, ensuring the temperature does not rise above 5-10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the acetamide solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0-5 °C for an additional 2-4 hours. Monitor progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product (N-(8-nitroquinolin-3-yl)acetamide).

Step 3: Hydrolysis of the Amide (Deprotection)

  • Suspend the crude N-(8-nitroquinolin-3-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the solution and carefully neutralize it with a concentrated base solution (e.g., NaOH or NH₄OH) to a basic pH, which will precipitate the free amine.

  • Filter the solid product, wash with water, and dry under vacuum.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • If isomeric impurities are present, perform silica gel column chromatography using a hexane/ethyl acetate gradient.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low Yield Harsh reaction conditionsUse a protecting group; lower the temperature to 0-5 °C during nitration.
Incomplete reactionIncrease reaction time; monitor closely with TLC.[3]
Oxidation of amineUse an amide protecting group to shield the amine functionality.
Mixture of Isomers Competing directing effectsEmploy an N-acetyl protecting group to better direct the nitration to the 8-position.
Strong nitrating agentConsider milder reagents like KNO₃/H₂SO₄.[2]
Dinitration Excess nitrating agentUse only 1.0-1.1 equivalents of nitric acid.
High temperatureMaintain strict temperature control, keeping it below 5 °C.
Difficult Purification Similar polarity of isomersUtilize silica gel column chromatography with a gradient elution system.
Tarry byproductsEnsure slow, controlled addition of reagents and maintain low temperatures to prevent degradation.
Visualized Workflows & Logic
General Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound using a protecting group strategy.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A 3-Aminoquinoline B Protection (Acetylation) A->B Ac₂O, AcOH C Nitration (HNO3/H2SO4) B->C 0-5 °C D Deprotection (Acid Hydrolysis) C->D HCl, EtOH E Crude Product D->E F Recrystallization / Chromatography E->F G Pure this compound F->G H Analysis (NMR, MS, HPLC) G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues like low yield or purity.

Troubleshooting Start Unsatisfactory Result (Low Yield / Purity) Check_SM Verify Starting Material Start->Check_SM Optimize_Rxn Optimize Reaction Start->Optimize_Rxn Improve_Purification Improve Purification Start->Improve_Purification Temp Adjust Temperature? (Maintain 0-5 °C) Optimize_Rxn->Temp Reagents Change Reagents? (Use Protecting Group) Optimize_Rxn->Reagents Time Adjust Time? (Monitor by TLC) Optimize_Rxn->Time Recryst Try New Solvent for Recrystallization? Improve_Purification->Recryst Chroma Use Column Chromatography? Improve_Purification->Chroma

Caption: A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Purification of 8-Nitroquinolin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support center for the purification of 8-Nitroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography. As a nitro-substituted quinoline with a primary amine, this compound possesses unique chemical properties that can present specific challenges during chromatographic separation. This document aims to equip you with the expertise to navigate these challenges effectively.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound. The solutions provided are based on established chromatographic principles and practical laboratory experience.

Issue 1: The Compound is Sticking to the Silica Gel and Not Eluting

Question: I've loaded my crude this compound onto a silica gel column and started eluting with a hexane/ethyl acetate mixture, but my compound isn't moving. What's happening and how can I fix it?

Answer: This is a common issue arising from the basicity of the amine group on your compound and the acidic nature of standard silica gel.[1][2] The amine group can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing.

Causality: The lone pair of electrons on the nitrogen atom of the amine group acts as a Lewis base, while the silanol groups (Si-OH) on the silica surface are Brønsted acids. This acid-base interaction results in strong binding of your compound to the stationary phase.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This "competing base" will neutralize the acidic sites on the silica gel, allowing your compound to elute.[2][3]

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃) to your eluent system (e.g., hexane/ethyl acetate).[1]

    • Alternative: A solution of 1-10% ammonium hydroxide in methanol can be used as a polar component in your mobile phase, particularly for highly polar compounds.[4]

  • Deactivation of Silica Gel: You can pre-treat the silica gel to neutralize its acidity before packing the column.

    • Procedure: Prepare a slurry of the silica gel in your chosen mobile phase containing the basic modifier (e.g., 1% NEt₃ in hexane/ethyl acetate). Gently agitate the slurry for a few minutes before packing the column. This ensures the silica is "deactivated" before your compound is introduced.

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase that is less acidic.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Ensure you use neutral or, preferably, basic alumina.

    • Amine-functionalized Silica: These columns have an amine-based stationary phase that masks the silanols, minimizing the strong interactions with basic analytes.[2]

Issue 2: Poor Separation Between this compound and Impurities

Question: My compound is eluting, but it's co-eluting with several impurities. How can I improve the resolution?

Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system. This involves a careful selection of the mobile phase and potentially the stationary phase.

Causality: The polarity of this compound is influenced by both the nitro group and the amine group. Impurities with similar polarities can be challenging to separate.

Solutions:

  • Systematic TLC Analysis: Before running a column, it is crucial to perform a thorough thin-layer chromatography (TLC) analysis to identify an optimal solvent system. The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.3.[5]

    • Solvent Systems to Explore:

      • Hexane / Ethyl Acetate

      • Dichloromethane / Methanol

      • Toluene / Acetone

    • Tip: If your compound streaks on the TLC plate, it's an indication of strong interaction with the silica. Add a few drops of triethylamine or ammonium hydroxide to the developing solvent to improve the spot shape.[6]

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be highly effective.

    • Procedure: Start with a less polar solvent system to elute the non-polar impurities. Gradually increase the polarity of the mobile phase to elute your compound of interest, leaving the more polar impurities on the column. For example, you could start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Consider a Different Stationary Phase: If you've exhausted mobile phase optimization on silica, a different stationary phase might offer the selectivity you need.

    • Florisil: This is a magnesium silicate-based adsorbent that can sometimes provide different selectivity compared to silica or alumina.[4]

    • Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., with a C18 column) could be a viable option.[7]

Issue 3: The Compound Appears to be Decomposing on the Column

Question: I'm recovering a much lower yield than expected, and I'm seeing new, unexpected spots on my TLC analysis of the collected fractions. I suspect my compound is degrading. What should I do?

Answer: Compound degradation on the column is a serious issue that can be caused by the stationary phase's chemical properties or prolonged exposure to the chromatographic environment.

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1][4] Additionally, some compounds may be unstable over the extended time it takes to run a column.

Solutions:

  • Test for Stability on Silica: Before committing to a large-scale purification, test the stability of your compound on silica gel.

    • 2D TLC: Spot your compound on a TLC plate and develop it in a suitable solvent system. After the first development, rotate the plate 90 degrees and re-develop it in the same solvent system. If your compound is unstable, you will see new spots that are not on the diagonal.[4]

  • Deactivate the Silica Gel: As mentioned in Issue 1, neutralizing the silica with a basic modifier like triethylamine can prevent acid-catalyzed degradation.[1]

  • Use a Less Reactive Stationary Phase:

    • Alumina: Neutral or basic alumina is a good first alternative.[1]

    • Celite: For very sensitive compounds, you can perform a "plug filtration" through a pad of Celite to remove baseline impurities without the harshness of a full chromatographic separation.

  • Speed Up the Purification: The longer your compound is on the column, the more time it has to degrade.

    • Flash Chromatography: Use positive pressure (flash chromatography) to decrease the elution time.

    • Optimize Solvent Polarity: After your compound starts eluting, you can increase the polarity of the mobile phase to push it off the column faster, assuming there are no closely eluting impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin with a low percentage of ethyl acetate and gradually increase it. Based on the polarity imparted by the nitro and amine groups, a system of ethyl acetate in hexane (e.g., starting from 20% and increasing to 60%) is a reasonable initial trial.[8] Always perform TLC first to determine the optimal ratio.

Q2: How should I prepare my sample for loading onto the column?

A2: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase solvent.[9] If your compound has poor solubility in the mobile phase, you can use a slightly more polar solvent, but use as little as possible to avoid compromising the separation.[9]

  • Dry Loading: This is the preferred method if your compound is not very soluble in the mobile phase.[9] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]

Q3: How can I visualize the spots of this compound on a TLC plate?

A3: this compound, being an aromatic nitro compound, should be visible under UV light (254 nm). For enhanced visualization, especially for the amine group, you can use specific staining agents:

  • Ninhydrin: This stain reacts with primary amines to produce a characteristic pink or purple spot upon heating.[10][11]

  • Potassium Permanganate: This is a general stain for compounds that can be oxidized, which includes amines. It will show up as a yellow or brown spot on a purple background.[10]

Q4: My compound is very polar and doesn't move even in 100% ethyl acetate. What should I do?

A4: If your compound is highly polar, you'll need a more polar mobile phase.

  • Dichloromethane/Methanol: A gradient of methanol in dichloromethane is a common choice for more polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Ammonia in Methanol: For very basic and polar compounds, a mobile phase containing a small percentage of a methanolic ammonia solution in dichloromethane can be very effective.[4]

  • Reverse-Phase Chromatography: This technique is well-suited for polar compounds.[7][12] In this case, you would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).

Experimental Protocols

Protocol 1: TLC Analysis of this compound
  • Prepare the TLC Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.[6]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the baseline.

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[6]

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light and/or with an appropriate stain.

Protocol 2: Column Chromatography of this compound (with Basic Modifier)
  • Prepare the Mobile Phase: Based on your TLC results, prepare a sufficient volume of the initial, less polar mobile phase. Add 1% triethylamine to this solvent.

  • Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour in a sufficient amount of your chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase. Allow the stationary phase to settle, ensuring a flat, even bed.

  • Load the Sample: Using the dry loading method described in the FAQs is recommended. Add a thin layer of sand on top of the packed stationary phase, then carefully add your dry-loaded sample. Add another thin layer of sand on top of the sample.

  • Elute the Column: Carefully add the mobile phase to the top of the column. Apply pressure (if using flash chromatography) and begin collecting fractions.

  • Monitor the Elution: Collect fractions of a consistent volume. Spot each fraction (or every few fractions) on a TLC plate to monitor the elution of your compound.

  • Combine and Concentrate: Once you have identified the fractions containing your pure product, combine them and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Deactivation may be necessary.
Alumina (basic, Type I)Good alternative for basic compounds to avoid degradation.
Mobile Phase (TLC) Hexane / Ethyl Acetate (with 1% NEt₃)Good starting point for exploring polarity.
Dichloromethane / Methanol (with 1% NEt₃)For more polar compounds.
Target Rf (TLC) 0.2 - 0.3Provides optimal separation in column chromatography.[5]
Sample Loading Dry LoadingRecommended for compounds with limited solubility in the mobile phase.[9]
Visualization UV (254 nm), Ninhydrin, KMnO₄Aromatic nature allows for UV visualization; amine group reacts with stains.

Visualizations

Workflow for Purification of this compound

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica + 1% NEt3) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Purity Analysis Evaporate->Analyze

Caption: A step-by-step workflow for the purification of this compound.

Troubleshooting Decision Tree

G cluster_sol1 cluster_sol2 cluster_sol3 Start Problem Encountered NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep Degradation Degradation Observed? Start->Degradation AddBase Add 1% NEt3 to Eluent NoElution->AddBase Yes OptimizeTLC Re-optimize TLC (Aim for Rf 0.2-0.3) PoorSep->OptimizeTLC Yes Degradation->AddBase Also consider TestStability Check Stability (2D TLC) Degradation->TestStability Yes UseAlumina Switch to Alumina Column AddBase->UseAlumina Still an issue? Gradient Use Gradient Elution OptimizeTLC->Gradient Still an issue? Flash Use Flash Chromatography TestStability->Flash If unstable

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization of 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 8-Nitroquinolin-3-amine via recrystallization. This guide moves beyond a simple procedural outline to explain the underlying scientific principles, ensuring a robust and reproducible purification process.

Troubleshooting Guide: Common Issues in the Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] However, its success is highly dependent on the correct choice of solvent and careful control of experimental conditions.[1][2] The following table addresses common problems encountered during the recrystallization of this compound and provides evidence-based solutions.

Problem Probable Cause(s) Recommended Solution(s)
Failure to Dissolve - Inappropriate solvent: The polarity of the solvent may not be suitable for this compound. The general principle of "like dissolves like" is a good starting point for solvent selection.[4] - Insufficient solvent: The volume of solvent may be too low to dissolve the solute, even at elevated temperatures.[5] - Low temperature: The solvent may not have been heated to its boiling point or a sufficiently high temperature to achieve dissolution.- Solvent Screening: Test the solubility of a small amount of the crude product in various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like dichloromethane-hexane). A good solvent will dissolve the compound when hot but not at room temperature.[1][2][6] - Incremental Solvent Addition: Add the hot solvent in small portions to the crude material until it just dissolves.[7] This ensures the use of a minimum amount of solvent, which is crucial for good recovery.[5] - Ensure Boiling: Heat the solvent to a gentle boil before and during its addition to the solid.
Oiling Out - Supersaturation: The solution is too concentrated, causing the solute to come out of solution as a liquid (oil) rather than a solid crystal lattice, especially if the compound has a low melting point.[8][9] - Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[8] - High impurity level: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling.- Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.[8][10] - Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help.[11] Once at room temperature, cooling in an ice bath can be initiated.[11] - Seed Crystals: Introduce a seed crystal (a small, pure crystal of this compound) to the cooled solution to induce crystallization.[10] - Charcoal Treatment: If colored impurities are present, they can be removed by adding activated charcoal to the hot solution before filtration.[2]
Poor Crystal Formation or No Crystals - Too much solvent: An excess of solvent will keep the compound dissolved even at low temperatures.[5][9] - Supersaturated solution that resists crystallization: Sometimes, a solution can become supersaturated without forming crystals.[9]- Solvent Evaporation: Gently boil the solution to evaporate some of the solvent and then allow it to cool again.[9][10] - Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.[10] The microscopic scratches on the glass can provide nucleation sites for crystal growth. - Seed Crystals: Add a seed crystal.[10]
Premature Crystallization during Hot Filtration - Solution cooling too quickly: The solution cools as it passes through the funnel, causing the product to crystallize and clog the filter paper.[9][11]- Use Excess Hot Solvent: Use slightly more than the minimum amount of hot solvent to keep the compound dissolved during filtration. The excess can be evaporated later.[9] - Preheat the Funnel and Flask: Use a stemless funnel and preheat it and the receiving flask with hot solvent or by placing them on a hot plate.[11] - Work Quickly: Perform the hot filtration as rapidly as possible.
Low Recovery - Using too much solvent: As mentioned, this is a primary cause of low yield as more product remains in the mother liquor.[5] - Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[5] - Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature for crystallization to complete.- Minimize Solvent: Use the minimum amount of boiling solvent necessary to dissolve the crude product.[5] - Use Ice-Cold Washing Solvent: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[5] - Sufficient Cooling Time: Allow the solution to cool undisturbed for an adequate amount of time, followed by cooling in an ice bath to maximize crystal formation.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1][6] For this compound, which is a moderately polar molecule, solvents like ethanol, isopropanol, or ethyl acetate are good starting points.[12] A systematic approach involves small-scale solubility tests with various solvents. A patent for the separation of a related compound, 8-nitroquinoline, suggests isopropyl alcohol as a suitable solvent for crystallization.[13]

Q2: What are the potential impurities in my this compound sample?

A2: The impurities will largely depend on the synthetic route. Common impurities could include starting materials, by-products from side reactions (e.g., other positional isomers of nitroquinoline derivatives), and residual reagents.[14] If the synthesis involves nitration of a quinoline precursor, other nitro-isomers are likely impurities.[13]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude solid is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A dichloromethane-hexane mixture has been used for the recrystallization of 8-nitroquinoline.[15]

Q4: My purified this compound is still colored. What should I do?

A4: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[2] The charcoal adsorbs the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q5: What is the expected melting point of pure this compound?

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization of this compound
  • Solvent Selection: Choose a pair of miscible solvents, one in which this compound is soluble (e.g., dichloromethane) and one in which it is insoluble (e.g., hexane).

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent (dichloromethane) in an Erlenmeyer flask.

  • Inducing Saturation: While the solution is still hot, add the "poor" solvent (hexane) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of the cold "poor" solvent, and dry the crystals as described in Protocol 1.

Visualizing the Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a typical recrystallization procedure.

Recrystallization_Workflow start Start with Crude This compound solvent_selection Solvent Selection Test solubility in various solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate) Select a solvent with high solubility at high temp and low solubility at low temp start->solvent_selection dissolution Dissolution Add minimum amount of boiling solvent Ensure complete dissolution solvent_selection->dissolution hot_filtration Hot Filtration (Optional) Remove insoluble impurities Use pre-heated glassware dissolution->hot_filtration troubleshooting Troubleshooting|{Oiling out? -> Add more solvent, cool slower|No crystals? -> Evaporate solvent, scratch flask, seed} dissolution->troubleshooting crystallization Crystallization Slow cooling to room temperature Further cooling in an ice bath hot_filtration->crystallization isolation Crystal Isolation Vacuum filtration Wash with ice-cold solvent crystallization->isolation crystallization->troubleshooting drying Drying Air dry or use vacuum oven isolation->drying pure_product Pure this compound drying->pure_product

Caption: A flowchart of the recrystallization process.

References

Technical Support Center: Byproduct Analysis in the Synthesis of 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, yet it often presents significant challenges related to byproduct formation. This guide provides targeted troubleshooting for the synthesis of 8-Nitroquinolin-3-amine, a scaffold of interest in drug development. As a Senior Application Scientist, my goal is to provide you with the causal logic behind common synthetic hurdles and offer validated protocols to identify, mitigate, and eliminate unwanted byproducts.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts

This section addresses the fundamental "why" behind byproduct formation, linking reaction mechanisms to common impurities encountered in the laboratory.

Q1: What is a plausible synthetic pathway for this compound, and where are byproducts most likely to form?

A common and logical approach to synthesizing this compound involves a multi-step process, typically starting with a variation of the Skraup synthesis to build the quinoline core, followed by functional group manipulations. Each stage presents unique challenges:

  • Stage 1: Skraup Synthesis of 8-Nitroquinoline. This reaction involves heating an aromatic amine (o-nitroaniline) with glycerol, sulfuric acid, and an oxidizing agent.[1][2] The harsh, exothermic conditions are a primary source of byproducts.[3]

  • Stage 2: Nitration to form 3,8-Dinitroquinoline. Introducing a second nitro group onto the 8-nitroquinoline core. This step is governed by electrophilic aromatic substitution rules and can lead to isomers.

  • Stage 3: Selective Reduction. The final step involves the selective reduction of the 3-nitro group to the desired 3-amino group, while leaving the 8-nitro group intact. The choice of reducing agent and reaction conditions is critical to avoid undesired products.

Byproducts can emerge at every stage, from polymeric tars in the initial cyclization to regioisomers during nitration and over-reduced species in the final step.

Q2: I am observing significant tar formation and a low yield during the initial quinoline synthesis. What is the cause?

This is a classic issue in the Skraup synthesis.[4] The root cause is the polymerization of acrolein, which is formed in situ from the dehydration of glycerol by concentrated sulfuric acid.[5] Under the reaction's high-temperature, strongly acidic conditions, acrolein readily polymerizes into a non-volatile, tarry residue, trapping the product and reducing yields.[3][6]

Mitigation Strategies:

  • Use of a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can help control the violent exotherm of the reaction, leading to less charring.[3]

  • Temperature Control: The reaction should only be heated gently to initiate it. Once the exotherm begins, the external heat source should be removed to prevent overheating.[6]

  • Purification: Steam distillation is a highly effective method to separate the volatile quinoline product from the non-volatile tar before subsequent steps.[4][7]

Q3: My analysis after the nitration step suggests multiple products. What are the likely isomeric byproducts?

While the 8-nitro group is deactivating, forcing nitration conditions to add a second nitro group can lead to a mixture of products. The pyridine ring is generally deactivated toward electrophilic substitution. Therefore, substitution will occur on the benzene ring. The existing 8-nitro group will primarily direct incoming electrophiles to the C5 and C7 positions. Therefore, alongside the desired 3,8-dinitroquinoline , you may form 5,8-dinitroquinoline and 7,8-dinitroquinoline as major isomeric impurities. Their separation can be challenging and requires careful chromatographic analysis.

Q4: During the final reduction step, my TLC and MS show multiple spots/peaks. What are these reduction-related byproducts?

Selective reduction is a delicate balance. The goal is to reduce the 3-nitro group while leaving the 8-nitro group untouched. Several byproducts can arise here:

  • Incomplete Reduction Products: If the reaction does not go to completion, you will see the starting material, 3,8-dinitroquinoline . You may also form intermediates like 3-nitroso-8-nitroquinoline or N-(8-nitroquinolin-3-yl)hydroxylamine .

  • Over-reduction Product: If the reducing agent is too strong or the reaction runs for too long, both nitro groups can be reduced, leading to the formation of quinoline-3,8-diamine .

  • Unreacted Starting Material: The presence of 8-nitroquinoline from the first stage if the nitration step was incomplete.

Part 2: Troubleshooting Guide - From Analysis to Solution

This section provides a scenario-based approach to identifying and resolving specific experimental issues.

Scenario 1: Unexpected Spots on TLC Plate
  • Problem: My TLC plate of the final crude product shows multiple spots. How can I get a preliminary identification?

  • Causality & Solution: Thin-Layer Chromatography (TLC) separates compounds based on polarity. The amino group in your final product is significantly more polar than the nitro groups of the starting materials and most byproducts.

    Troubleshooting Steps:

    • Establish Baselines: Always spot your crude reaction mixture alongside the starting material (e.g., 3,8-dinitroquinoline) on the same TLC plate.

    • Interpret Polarity:

      • Lowest Rf (Most Polar): This is likely your desired product, This compound . The free amine group strongly interacts with the silica gel. The over-reduced quinoline-3,8-diamine will be even more polar and have a very low Rf.

      • Highest Rf (Least Polar): This spot often corresponds to your starting material, 3,8-dinitroquinoline , or other less polar intermediates.

    • Visualize: Use a UV lamp (254 nm) for visualization. Quinoline rings are typically UV-active. Stains like potassium permanganate can also be used, which will react with the reducible amino group.

Scenario 2: Mass Spectrometry Shows Unexpected Molecular Ion Peaks
  • Problem: My mass spectrum shows several M+ peaks, and I am unsure which corresponds to my product and which are byproducts.

  • Causality & Solution: Mass spectrometry (MS) provides the molecular weight of the components in your sample, offering a definitive way to identify byproducts predicted by the reaction pathway.

    Byproduct Identification Table:

    Expected Compound Molecular Formula Expected Molecular Weight ( g/mol ) Rationale for Formation
    Desired Product: this compound C₉H₇N₃O₂ 189.17 Successful selective reduction.
    Starting Material: 3,8-Dinitroquinoline C₉H₅N₃O₄ 219.16 Incomplete reduction.
    Over-Reduced Byproduct: Quinoline-3,8-diamine C₉H₉N₃ 159.19 Non-selective/over-reduction.
    Isomeric Impurity: 5-Nitroquinolin-8-amine C₉H₇N₃O₂ 189.17 From reduction of 5,8-dinitro-isomer.

    | Incomplete Nitration: 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Carried over from previous step. |

Note: Isomeric impurities will have the same molecular weight as the product and must be differentiated by other techniques like NMR or chromatography.[8]

Scenario 3: Low Yield and Difficult Purification
  • Problem: My final yield is poor, and column chromatography results in broad peaks and poor separation of the product from a closely-running impurity.

  • Causality & Solution: This often points to the presence of an isomeric byproduct with similar polarity to your desired product, or incomplete removal of starting materials.

    Optimization & Purification Protocol:

    • Reaction Optimization: Re-evaluate your selective reduction step. Reagents like sodium sulfide (Na₂S) or stannous chloride (SnCl₂) in acidic conditions are often used for selective reduction of one nitro group in the presence of another. Varying temperature and reaction time is crucial.

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute acid solution (e.g., 1M HCl). Your basic amine products (desired product and diamine byproduct) will move to the aqueous layer as hydrochloride salts.

      • Neutral, non-basic impurities (like the dinitro starting material) will remain in the organic layer, which can be discarded.

      • Basify the aqueous layer with NaOH or NaHCO₃ to regenerate the free amines.

      • Extract the amines back into a fresh organic layer, dry with Na₂SO₄, and concentrate. This significantly purifies the material before chromatography.

    • Chromatography Refinement: Use a gradient elution on your silica gel column, starting with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity. This will help resolve compounds with similar Rf values.

Part 3: Key Protocols & Visualizations

Workflow for Byproduct Identification

The following diagram outlines a systematic workflow for isolating and identifying byproducts from a crude reaction mixture.

Byproduct_Analysis_Workflow cluster_reaction Reaction & Work-up cluster_analysis Initial Analysis cluster_purification Purification cluster_identification Structure Elucidation crude Crude Product Mixture tlc TLC Analysis crude->tlc Quick Check ms LC-MS Analysis crude->ms Identify Masses extraction Acid-Base Extraction tlc->extraction Guide Purification ms->extraction column Column Chromatography extraction->column Pre-purified Sample nmr NMR Spectroscopy (1H, 13C) column->nmr Isolated Fractions final_id Byproduct Structure Confirmed nmr->final_id

Caption: Systematic workflow for reaction analysis and byproduct identification.

Byproduct Formation Pathways

This diagram illustrates the key reaction pathways leading to the desired product and major reduction-related byproducts.

Reaction_Pathways start 3,8-Dinitroquinoline product Product: This compound start->product Selective Reduction (e.g., Na2S, SnCl2) [3-NO2 → 3-NH2] over_reduced Byproduct: Quinoline-3,8-diamine start->over_reduced Harsh Reduction (e.g., H2, Pd/C) incomplete Byproduct: (Starting Material) start->incomplete Incomplete Reaction product->over_reduced Over-reduction [8-NO2 → 8-NH2]

Caption: Reaction pathways for the selective reduction and byproduct formation.

Protocol 1: Step-by-Step TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom (the origin).

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Do the same for your starting material standard.

  • Spotting: Using separate capillary tubes, spot a small amount of the crude mixture and the starting material standard onto the origin line. Keep the spots small and distinct.

  • Developing: Place a small amount of the mobile phase (e.g., 30% Ethyl Acetate in Hexane) into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the lid.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Protocol 2: Purification by Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane). Allow it to pack evenly without air bubbles. Add another layer of sand on top.

  • Sample Loading: Dissolve your pre-purified (via acid-base extraction) crude product in a minimal amount of solvent. Carefully load it onto the top of the silica gel bed.

  • Elution: Begin running the solvent through the column, collecting the eluent in fractions (e.g., 10 mL per test tube).

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 40% Ethyl Acetate in Hexane) to elute the more polar compounds.

  • Fraction Analysis: Spot each collected fraction on a TLC plate to determine which fractions contain your desired product.

  • Combine & Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Scaling Up the Synthesis of 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Nitroquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, preclinical batch production. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles and troubleshooting strategies to ensure your scale-up is successful, safe, and efficient.

The synthesis of highly functionalized quinoline derivatives like this compound is a multi-step process where success at each stage is critical for the final yield and purity. Scaling up introduces challenges related to reaction kinetics, heat transfer, mass transport, and purification that are often not apparent at the lab scale. This document provides a framework for anticipating and solving these challenges.

Synthetic Pathway Overview

The synthesis of this compound can be approached through several routes. A common and logical pathway involves two key transformations: the regioselective nitration of a quinoline precursor and the subsequent selective reduction of a second nitro group or introduction of the amine. For the purpose of this guide, we will consider a plausible route starting from 4-chloro-3-nitroquinoline, which undergoes nucleophilic substitution to introduce the amino group, followed by a final nitration step. This highlights common and challenging organic transformations.

Synthetic_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Nitration cluster_2 A Starting Material: 4-Chloro-3-nitroquinoline B Nucleophilic Aromatic Substitution (e.g., with NH₃ or equivalent) A->B Reagents C Intermediate: 3-Nitroquinolin-4-amine B->C Product D Intermediate: 3-Nitroquinolin-4-amine E Electrophilic Aromatic Substitution (HNO₃/H₂SO₄) D->E Reagents F Final Product: This compound* E->F Product G Preclinical Grade Product F->G Purification (Chromatography & Recrystallization) Note *This represents a plausible synthetic route for instructional purposes. The final product name is based on user request; however, the structure derived from this specific pathway would be 3-Amino-8-nitroquinolin-4-amine. This guide focuses on the general challenges of these reaction types.

Caption: High-level workflow for the synthesis of a nitro-amino-quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the nitration of quinoline derivatives?

A1: The primary challenges are controlling the reaction exotherm and ensuring regioselectivity. Nitration reactions are highly exothermic, and on a larger scale, inefficient heat dissipation can lead to a runaway reaction and the formation of dangerous, thermally unstable polynitrated byproducts. Furthermore, the nitration of quinoline typically yields a mixture of 5- and 8-nitro isomers.[1][2] Maintaining a precise temperature is crucial for maximizing the yield of the desired 8-nitro isomer.

Q2: How can I monitor the progress of the reduction of the nitro group to an amine?

A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting nitro compound from the more polar amine product. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progression. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[3]

Q3: What are the most critical safety precautions for this synthesis?

A3: Both the nitration and reduction steps involve significant hazards.

  • Nitration: Handling concentrated nitric and sulfuric acids requires personal protective equipment (PPE) such as acid-resistant gloves, lab coat, and chemical splash goggles. The reaction must be conducted in a well-ventilated fume hood.[4]

  • Reduction: If using catalytic hydrogenation, handling hydrogen gas and a pyrophoric catalyst like Raney Nickel requires an inert atmosphere and specialized equipment to prevent fires.[5] Chemical reducing agents may also be toxic or corrosive.

  • Product Handling: Nitroaromatic compounds can be toxic and mutagenic. Always handle the starting materials, intermediates, and final product with appropriate PPE.[4][6]

Q4: For preclinical studies, what level of purity is required and how can it be achieved?

A4: For preclinical toxicology studies, purity is typically expected to be >98%, with no single impurity being >0.1-0.5%, depending on its nature. Achieving this level of purity usually requires a multi-step purification process. The most effective approach is typically column chromatography to remove the bulk of impurities, followed by recrystallization to achieve the final high-purity solid.[7][8] The choice of solvent for recrystallization is critical and must be determined experimentally.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the scale-up process.

Problem EncounteredPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Yield of Nitrated Product 1. Reaction conditions are too mild: Insufficient acid concentration or temperature is too low to drive the electrophilic substitution on the deactivated quinoline ring.[9]1. Increase Acid Strength/Temperature: Gradually increase the reaction temperature in 5°C increments. If that fails, consider using fuming sulfuric acid (oleum) to increase the concentration of the nitronium ion (NO₂⁺), the active electrophile.[1] Proceed with extreme caution due to increased reactivity.
2. Degradation of Starting Material: Conditions are too harsh, leading to decomposition or polymerization.2. Controlled Reagent Addition: Add the nitrating mixture dropwise via an addition funnel, keeping the internal temperature strictly within the target range. On a large scale, this ensures the rate of heat generation does not exceed the cooling capacity of the reactor.
Poor Regioselectivity (e.g., high % of 5-nitro isomer) 1. Incorrect Temperature: The activation energies for substitution at the 5- and 8-positions are different. Temperature fluctuations can alter the kinetic vs. thermodynamic product ratio.1. Implement Strict Temperature Control: Use a reactor with a jacketed cooling system and a reliable temperature probe. For the nitration of quinoline, maintaining a temperature around 0°C often favors the desired isomer distribution.[1]
2. Protonation State: The reaction occurs on the protonated quinolinium ion, which deactivates the heterocyclic ring and directs substitution to the benzene ring. The degree of protonation can affect regioselectivity.[1]2. Maintain Consistent Acid Stoichiometry: Ensure the ratio of substrate to sulfuric acid is consistent between batches. The sulfuric acid acts as both a solvent and a protonating agent, and its concentration is a critical parameter.
Incomplete Reduction of Nitro Group 1. Catalyst Poisoning/Deactivation (for catalytic hydrogenation): Trace impurities (e.g., sulfur compounds) can poison the catalyst. The catalyst may also lose activity over time.1. Use High-Purity Substrates & Fresh Catalyst: Ensure the nitro-intermediate is purified before the reduction step. Use a fresh batch of catalyst (e.g., Raney Nickel, Pd/C) for each large-scale run or establish a catalyst recycling and reactivation protocol.
2. Insufficient Reducing Agent (for chemical reduction): The stoichiometry of the reducing agent (e.g., sodium hydrosulfide, SnCl₂) may be insufficient for a complete reaction on a larger scale.2. Increase Stoichiometry & Monitor: Increase the equivalents of the reducing agent by 10-20%. Monitor the reaction closely by TLC or HPLC to confirm the disappearance of the starting material before quenching the reaction. A patent describes using sodium hydrosulfide in a buffered solution for efficient reduction.[10]
Product Fails Purity Specifications After Purification 1. Ineffective Chromatography: Poor separation on the silica gel column due to improper solvent system selection or column overloading.1. Optimize Chromatography Conditions: Develop the TLC solvent system to achieve a clear separation (ΔRf > 0.2) between the product and major impurities. For scale-up, ensure the amount of crude product loaded is no more than 1-5% of the total silica gel weight.
2. Unsuitable Recrystallization Solvent: The chosen solvent may co-precipitate impurities or result in low recovery of the final product.2. Systematic Solvent Screening: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield Start Problem: Low Final Yield Check_Step1 Analyze Yield of Nitration Step Start->Check_Step1 Step1_OK Yield > 80%? Check_Step1->Step1_OK Check_Step2 Analyze Yield of Reduction Step Step1_OK->Check_Step2 Yes Solution_Nitration Troubleshoot Nitration: - Check temperature control - Verify reagent purity/conc. - Optimize addition rate Step1_OK->Solution_Nitration No Step2_OK Yield > 90%? Check_Step2->Step2_OK Check_Purification Analyze Losses During Purification Step2_OK->Check_Purification Yes Solution_Reduction Troubleshoot Reduction: - Use fresh catalyst/reagent - Increase reagent stoichiometry - Check for catalyst poisons Step2_OK->Solution_Reduction No Solution_Purification Optimize Purification: - Screen recrystallization solvents - Check chromatography loading - Analyze mother liquor for product loss Check_Purification->Solution_Purification

Caption: Decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and must be adapted and optimized for your specific laboratory and scale-up equipment. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Nitration of 3-Aminoquinoline (Illustrative)

This protocol outlines a general procedure for the challenging nitration of an aminoquinoline to introduce a second nitro group.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the reactor is clean, dry, and situated in a certified fume hood.

  • Charge Reactor: To the reactor, add the starting material, 3-Aminoquinoline (1.0 eq).

  • Cooling: Begin cooling the reactor jacket to -5°C to 0°C.

  • Acid Addition: Slowly, add concentrated sulfuric acid (98%, ~10 vol) while maintaining the internal temperature below 10°C.

  • Prepare Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 1.1 eq) to concentrated sulfuric acid (98%, ~2 vol) while cooling in an ice bath.

  • Nitration: Once the reactor contents are stable at 0°C, add the nitrating mixture dropwise via the dropping funnel over 2-3 hours. Crucially, ensure the internal temperature does not exceed 5°C. A temperature spike can drastically reduce regioselectivity and yield.[1][2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate. Neutralize the solution slowly with a base (e.g., aqueous ammonia or NaOH) while keeping the temperature low.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the crude product under vacuum.

Protocol 2: Purification by Column Chromatography and Recrystallization
  • Slurry Preparation: Adsorb the crude, dry product onto a small amount of silica gel (100-200 mesh) by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica. Evaporate the solvent completely.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., 20-40% ethyl acetate in hexane). The ideal solvent system should place the product spot at an Rf of ~0.3 on a TLC plate.[7]

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Transfer the semi-purified solid to an appropriately sized flask. Add a minimal amount of a pre-determined recrystallization solvent (e.g., ethanol) and heat until the solid dissolves completely.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Isolation: Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Safety and Handling

All operations must be conducted in compliance with your institution's safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves.[6][11]

  • Ventilation: All manipulations involving concentrated acids, organic solvents, and the nitro-quinoline products should be performed in a certified chemical fume hood to avoid inhalation of toxic fumes.[4][11]

  • Spill Management: Have appropriate spill kits ready. For acids, use a neutralizer like sodium bicarbonate. For organic solvents, use an absorbent material.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations. Do not mix incompatible waste streams.[6][12]

This guide provides a foundational framework for scaling the synthesis of this compound. Successful preclinical manufacturing relies on careful planning, rigorous process control, and a deep understanding of the underlying chemistry.

References

Preventing degradation of 8-Nitroquinolin-3-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Nitroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our recommendations are grounded in established principles of organic chemistry and material handling.

I. Executive Summary: The Challenge of Stability

This compound is a valuable intermediate in pharmaceutical research, particularly in the synthesis of bioactive compounds.[1] However, its chemical structure, featuring both an aromatic amine and a nitro group, renders it susceptible to degradation under various conditions. Understanding and mitigating these degradation pathways is critical for ensuring experimental reproducibility and the quality of downstream products. This guide will walk you through the best practices for storage and handling, and provide systematic approaches to troubleshoot stability issues.

II. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound.

1. What are the ideal storage conditions for this compound? To maintain its integrity, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidative degradation.

2. What are the primary signs of degradation? Visual inspection may reveal a color change from its typical yellow or orange solid to a darker, discolored substance. For more precise assessment, a change in purity should be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC).

3. What substances are incompatible with this compound? Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.

4. How can I confirm the purity of my this compound sample? A stability-indicating HPLC method is the most reliable way to assess purity. This involves using a method that can separate the intact this compound from any potential degradation products.

5. Is this compound sensitive to light? Yes, compounds with nitroaromatic and amino functionalities can be photosensitive.[2][3] It is crucial to store the compound in an amber vial or a light-blocking container and to minimize exposure to light during experimental procedures.

III. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a structured approach to identifying and resolving common degradation issues.

Problem 1: Observable Color Change or Physical Alteration in Stored Material

Symptoms:

  • The yellow-orange solid has darkened or turned brownish.

  • The material appears clumpy or has changed in texture.

Potential Causes:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored polymeric impurities.[4] This is often accelerated by exposure to air and light.

  • Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the breakdown of the molecule.[2]

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.

Troubleshooting Workflow:

start Start: Color Change Observed check_storage Review Storage Conditions: - Temperature (2-8°C)? - Light protection? - Inert atmosphere? start->check_storage check_purity Assess Purity via HPLC check_storage->check_purity implement_storage Implement Correct Storage: - Refrigerate - Use amber vials - Purge with N2/Ar check_purity->implement_storage Purity Acceptable re_purify Consider Re-purification (e.g., recrystallization) check_purity->re_purify Minor Impurities discard Discard if Purity is Significantly Compromised check_purity->discard Major Degradation end_good End: Material Stabilized implement_storage->end_good re_purify->end_good end_bad End: Material Discarded discard->end_bad start Start: Inconsistent Results check_purity_start Confirm Purity of Starting Material via HPLC start->check_purity_start check_compatibility Review Solvent/Reagent Compatibility check_purity_start->check_compatibility Purity Confirmed discard_material Discard and Obtain New Batch check_purity_start->discard_material Purity Compromised solution_stability Conduct Solution Stability Study check_compatibility->solution_stability modify_protocol Modify Experimental Protocol: - Change solvent - Adjust pH - Lower temperature solution_stability->modify_protocol Degradation Observed end_good End: Consistent Results Achieved solution_stability->end_good Stable end_bad End: Protocol Modified modify_protocol->end_bad cluster_main This compound cluster_stress Stress Factors cluster_degradation Potential Degradation Pathways A Aromatic Amine (Nucleophilic, susceptible to oxidation) G Oxidation/Polymerization A->G B Nitro Group (Electron-withdrawing, can be reduced) J Reduction of Nitro Group B->J C Light (Photons) H Photochemical Reactions C->H D Heat (Thermal Energy) D->G E Oxidizing Agents (e.g., H2O2) E->G F Strong Acids/Bases (pH extremes) I Hydrolysis F->I

References

Technical Support Center: Optimizing Reaction Conditions for the Selective Nitration of 3-Aminoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the selective nitration of 3-aminoquinoline. As a Senior Application Scientist, I understand that this reaction, while fundamentally an electrophilic aromatic substitution, presents significant challenges in achieving high yield and regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering field-proven insights, troubleshooting protocols, and detailed experimental methodologies.

Part 1: The Mechanistic Landscape: Why is Nitrating 3-Aminoquinoline Tricky?

The nitration of 3-aminoquinoline is a classic case of competing electronic effects. The outcome is dictated by a delicate balance between the directing power of the amino substituent and the inherent reactivity of the quinoline nucleus.

Electrophilic Aromatic Substitution (SEAr) on the Quinoline Scaffold

The core reaction is an electrophilic aromatic substitution (SEAr), where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, acts as the electrophile. The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity.[1][2][3]

The quinoline ring system consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution, including nitration, preferentially occurs on the benzene ring at positions 5 and 8.[4][5]

The Duality of the Amino Group

The primary amino group (-NH₂) at the 3-position complicates this picture significantly. Its influence is highly dependent on the reaction's pH:

  • In Neutral or Weakly Acidic Conditions: The -NH₂ group is a powerful activating, ortho, para-director due to its lone pair of electrons, which it can donate into the ring system through resonance.[3] This would direct nitration towards the 2- and 4-positions of the pyridine ring.

  • In Strongly Acidic Conditions (e.g., Mixed Acid): The amino group is protonated to form the ammonium ion (-NH₃⁺). This group is strongly deactivating and a meta-director via a powerful inductive effect.[6][7] This deactivates the pyridine ring even further, strongly favoring substitution on the benzenoid ring at the 5- and 8-positions.

This pH-dependent duality is the central challenge. Most nitration conditions are strongly acidic, meaning you are often dealing with the deactivating -NH₃⁺ group, which can lead to low yields and requires harsh conditions.

G cluster_0 Directing Effects on 3-Aminoquinoline cluster_1 Strongly Acidic (e.g., H₂SO₄/HNO₃) cluster_2 Hypothetical Neutral/Mild Conditions AQ 3-Aminoquinoline Protonated 3-Ammonioquinoline (-NH₃⁺) Strongly Deactivating, Meta-Director AQ->Protonated Protonation Neutral 3-Aminoquinoline (-NH₂) Strongly Activating, Ortho,Para-Director AQ->Neutral Unprotonated State Positions_A Favored Positions: 5 and 8 Protonated->Positions_A Reinforces substitution on benzene ring Positions_N Favored Positions: 2 and 4 Neutral->Positions_N Directs to pyridine ring

Caption: Directing effects under different pH conditions.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the nitration of 3-aminoquinoline in a quick-reference format.

Observed IssueProbable Cause(s)Recommended Solutions & Rationale
Low Yield or No Reaction 1. Insufficiently Activating Conditions: The protonated quinoline ring is highly deactivated.[6] 2. Reaction Temperature Too Low: Kinetics may be too slow. 3. Poor Reagent Quality: Water content in acids can reduce the concentration of the active nitronium ion.1. Increase Temperature Carefully: Gradually increase the reaction temperature in small increments (e.g., 0°C to 10°C), monitoring closely for exotherms. Harsher conditions may be necessary, but increase the risk of side products.[8] 2. Protect the Amino Group: Convert the -NH₂ to an amide (e.g., acetamide). This prevents protonation and maintains an activating, directing group, often allowing for milder conditions.[6][7] 3. Use Fresh, Anhydrous Reagents: Ensure nitric and sulfuric acids are of high purity and low water content.
Poor Regioselectivity (Mixture of Isomers) 1. Competing Directing Effects: A mixture of protonated and unprotonated starting material may exist. 2. Kinetic vs. Thermodynamic Control: Different isomers may be favored at different temperatures or reaction times.1. Ensure Full Protonation: Use a strong excess of sulfuric acid to ensure the reaction proceeds entirely through the protonated intermediate, which should favor 5- and 8-substitution. 2. Employ a Protecting Group Strategy: An N-acetyl group provides a more predictable directing effect than the -NH₂/-NH₃⁺ system. 3. Isomer Separation: If a mixture is unavoidable, focus on purification. Isomers can sometimes be separated by careful column chromatography or by converting them to salts and performing fractional crystallization.[9]
Formation of Dark Tarry Side Products 1. Oxidation: The amino group and the electron-rich aromatic system are susceptible to oxidation by nitric acid, especially at elevated temperatures. 2. Over-Nitration (Dinitration): Reaction conditions are too harsh (high temperature, long reaction time, high concentration of nitrating agent).[10]1. Maintain Low Temperatures: Conduct the reaction at or below 0°C to minimize oxidation.[11] 2. Use a Milder Nitrating Agent: Consider alternatives to mixed acid, such as bismuth subnitrate/thionyl chloride or metal nitrates, which can operate under less oxidative conditions.[12][13] 3. Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
Runaway Reaction (Uncontrolled Exotherm) 1. Addition Rate Too Fast: The reaction is highly exothermic. Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it.[11] 2. Inadequate Cooling: The cooling bath (e.g., ice-water) is insufficient to handle the scale of the reaction. 3. Poor Stirring: Localized "hot spots" can form, initiating a runaway reaction.[11]1. Slow, Dropwise Addition: Add the nitrating agent very slowly via a dropping funnel, monitoring the internal temperature constantly. 2. Use a More Efficient Cooling Bath: For larger scales, consider an ice-salt or dry ice/acetone bath to achieve lower temperatures. 3. Ensure Vigorous Mechanical Stirring: Use an overhead stirrer for viscous mixtures or larger scales to ensure efficient heat transfer.
Product Isolation & Purification Difficulties 1. Product is Soluble in Aqueous Acid: The basic nitrogen atoms of the product can form salts, keeping it dissolved in the acidic workup solution. 2. Co-precipitation with Byproducts: Tarry byproducts can trap the desired product.[14]1. Careful Neutralization: After quenching on ice, slowly and carefully neutralize the cold solution with a base (e.g., NaOH, NH₄OH) to a pH > 7. This will precipitate the free base product, which can be filtered or extracted with an organic solvent like DCM or ethyl acetate. 2. Purification via Extraction: If the product doesn't precipitate cleanly, perform an acid/base extraction. Extract the neutralized aqueous layer, dry the organic phase, and concentrate. 3. Column Chromatography: Purify the crude product using silica gel chromatography, often with a solvent system containing a small amount of base (e.g., triethylamine in ethyl acetate/hexane) to prevent streaking.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is a mixed acid (H₂SO₄/HNO₃) system the standard for nitration, and what are its main drawbacks?

A: The mixed acid system is standard because sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[15] This dramatically increases the reaction rate compared to using nitric acid alone. The main drawbacks are the harsh, corrosive, and oxidative nature of the mixture, which can lead to low regioselectivity, the formation of byproducts, and significant safety hazards.[16][17] Furthermore, it generates a large amount of acidic waste.

Q2: How does protecting the amino group as an acetamide (N-acetyl) change the reaction?

A: Protecting the amino group as an N-acetyl group has two primary benefits. First, it prevents the formation of the deactivating -NH₃⁺ ion in acidic media. Second, the acetyl group itself is a moderately activating ortho, para-director. This allows the reaction to proceed under milder conditions and fundamentally changes the regiochemical outcome by directing substitution towards the 2- and 4-positions, which are typically unreactive in the protonated parent compound. Deprotection via acid or base hydrolysis can then yield the desired nitro-3-aminoquinoline isomer.[6][7]

Q3: What are some milder, alternative nitrating agents I can try?

A: If mixed acid proves too harsh, several alternative systems offer better control and selectivity. These include:

  • Metal Nitrates: Reagents like bismuth subnitrate with thionyl chloride or copper(II) nitrate can achieve nitration under milder, often neutral, conditions.[12][13]

  • Nitronium Salts: Stable salts like nitronium tetrafluoroborate (NO₂BF₄) are powerful, pre-formed electrophiles that can be used in organic solvents, avoiding the strongly acidic aqueous environment.[8]

  • Thiourea Nitrate: This reagent has been shown to be an effective alternative for nitrating various aromatic compounds and can offer different selectivity profiles compared to traditional methods.[18]

Q4: How can I definitively determine the position of the nitro group on the quinoline ring?

A: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The substitution pattern creates a unique set of chemical shifts and coupling constants for the remaining aromatic protons. Comparing the experimental spectrum to literature values or using predictive software can often identify the isomer. A detailed NMR study is crucial for unequivocal characterization.[6]

  • 2D NMR (COSY, HMBC, NOESY): For complex cases or novel compounds, 2D NMR experiments are invaluable. A Nuclear Overhauser Effect (NOE) between a proton and a nearby substituent (like the -NH₂) can provide definitive proof of proximity and, therefore, the substitution pattern.

Q5: What are the most critical safety precautions for this nitration?

A: Nitration reactions are potentially explosive and must be treated with extreme caution.[17]

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, heavy-duty gloves (e.g., butyl rubber), and safety goggles along with a full-face shield.[17][19]

  • Engineering Controls: The reaction must be performed inside a certified chemical fume hood to contain toxic fumes (like NOx) that are often evolved.[11][19]

  • Strict Temperature Control: The reaction is highly exothermic. Always use an efficient cooling bath and monitor the internal temperature with a thermometer. Never let the temperature rise uncontrollably.[11]

  • Slow Reagent Addition: Add the nitrating agent dropwise to the substrate solution. Never add the substrate to the nitrating mixture.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible. Have a suitable neutralizing agent (e.g., sodium bicarbonate) and a spill kit on hand.[17]

Part 4: Field-Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always perform a thorough risk assessment before beginning any experiment.

G start Start dissolve Dissolve 3-Aminoquinoline in conc. H₂SO₄ at 0°C start->dissolve add Add Nitrating Mixture Dropwise to Substrate (Maintain T < 5°C) dissolve->add cool Cool Nitrating Mixture (H₂SO₄/HNO₃) to 0°C cool->add stir Stir at 0-5°C (Monitor by TLC) add->stir quench Slowly Pour Reaction onto Crushed Ice stir->quench neutralize Neutralize with NH₄OH (Maintain T < 20°C) quench->neutralize isolate Isolate Crude Product (Filter or Extract) neutralize->isolate purify Purify (Chromatography or Recrystallization) isolate->purify end End purify->end

Caption: General experimental workflow for mixed-acid nitration.

Protocol A: Controlled Mixed-Acid Nitration of 3-Aminoquinoline

This protocol favors substitution on the benzenoid ring (positions 5 and 8) by ensuring the amino group is fully protonated.

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (e.g., 10 mL per 1 g of substrate).

  • Dissolution: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly add 3-aminoquinoline (1.0 eq) in small portions, ensuring the temperature does not exceed 10°C. Stir until a clear solution is formed.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (e.g., 2 mL per 1 mL of HNO₃) while cooling in an ice bath.

  • Nitration: Cool the substrate solution to 0°C. Add the cold nitrating mixture dropwise via the dropping funnel over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in a saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice (e.g., 100 g of ice per 10 mL of acid) with vigorous stirring.

  • Isolation: Cool the resulting aqueous solution in an ice bath and slowly neutralize it by adding concentrated ammonium hydroxide until the pH is ~8-9. A precipitate should form.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the isomers.

Protocol B: Nitration of N-(Quinolin-3-yl)acetamide

This protocol alters selectivity by using a protected amino group, favoring substitution at positions 2 and 4.

  • Protection (Preparation of Starting Material): React 3-aminoquinoline with acetic anhydride in a suitable solvent (e.g., DCM or acetic acid) to form N-(quinolin-3-yl)acetamide. Purify this product before proceeding.

  • Setup: Dissolve the N-(quinolin-3-yl)acetamide (1.0 eq) in concentrated sulfuric acid at 0°C as described in Protocol A.

  • Nitration: Cool the solution to 0°C. Slowly add potassium nitrate (KNO₃) (1.1 eq) in small portions over 30 minutes, ensuring the temperature remains below 5°C. The use of a nitrate salt can sometimes offer better control than mixed acid.[8]

  • Reaction & Work-up: Stir the reaction at 0-5°C for 2-4 hours. The work-up procedure is identical to Protocol A (steps 6-7).

  • Purification: Purify the crude N-acetylated nitro-product by recrystallization or column chromatography.

  • Deprotection (Optional): To obtain the final nitro-3-aminoquinoline, reflux the purified product in aqueous HCl (e.g., 6 M) until the acetyl group is removed (monitor by TLC). Cool the solution, neutralize with a base, and extract the final product.

References

Validation & Comparative

A Comparative Analysis of 8-Nitroquinolin-3-amine and Other Aminoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, aminoquinolines have garnered significant attention due to their diverse biological activities, ranging from antimalarial to anticancer and neuroprotective effects. This guide provides a comparative analysis of 8-Nitroquinolin-3-amine with other key aminoquinoline isomers, offering insights into the influence of substituent positioning and the nitro functional group on their physicochemical and biological properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this important class of compounds.

The Aminoquinoline Landscape: A Tale of Three Isomers

The position of the amino group on the quinoline ring profoundly influences the molecule's electronic properties, basicity, and spatial arrangement, which in turn dictates its biological activity. This guide will focus on a comparative discussion of 3-aminoquinoline, 4-aminoquinoline, and 8-aminoquinoline, with a special focus on the nitro-substituted derivative, this compound.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics by comparing the properties of the parent aminoquinolines and related nitro-substituted compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted/Experimental)Aqueous Solubility
This compound C₉H₇N₃O₂189.17187-188.5[1]~3-4~1.5-2.0Low
3-Aminoquinoline C₉H₈N₂144.1791-92[2]4.981.46Slightly soluble in hot water[3]
4-Aminoquinoline C₉H₈N₂144.17151-1559.11.3Soluble
8-Aminoquinoline C₉H₈N₂144.17653.91.6Slightly soluble
8-Nitroquinoline C₉H₆N₂O₂174.1689-91~ -0.51.40[4]Slightly soluble[4]

Causality Behind Physicochemical Differences:

  • Basicity (pKa): The position of the amino group significantly impacts the basicity of the quinoline nitrogen. In 4-aminoquinoline, the amino group's electron-donating effect strongly increases the basicity of the ring nitrogen, resulting in a high pKa. Conversely, the amino groups in 3- and 8-aminoquinoline have a less pronounced effect. The introduction of a strong electron-withdrawing nitro group, as in this compound, is expected to significantly decrease the basicity of both the amino group and the quinoline nitrogen, leading to a lower pKa.

  • Lipophilicity (logP): The logP values of the parent aminoquinolines are relatively similar. The addition of a nitro group generally increases the logP value due to its contribution to the molecule's nonpolar surface area.

  • Solubility: The high melting point and predicted low pKa of this compound suggest that it likely has low aqueous solubility, a common characteristic of nitroaromatic compounds. 4-Aminoquinoline, with its higher basicity, is more readily protonated at physiological pH, contributing to its higher water solubility.

Biological Activities: A Comparative Perspective

Aminoquinolines exhibit a broad spectrum of biological activities. The following sections compare the known activities of different aminoquinoline classes and discuss the potential impact of the nitro group in this compound.

Antimicrobial and Antiparasitic Activity

4- and 8-aminoquinolines are renowned for their antimalarial properties. The 4-aminoquinoline chloroquine, despite widespread resistance, remains a crucial reference compound. 8-Aminoquinolines, such as primaquine, are unique in their ability to target the dormant liver stages of the malaria parasite. The mechanism of action for 4-aminoquinolines is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole.

The introduction of a nitro group can modulate antimicrobial activity. For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is a potent antibacterial agent[5]. The electron-withdrawing nature of the nitro group can enhance the compound's ability to interact with biological targets or generate reactive oxygen species. While specific data for this compound is lacking, its structural similarity to other bioactive nitroquinolines suggests it may possess antimicrobial or antiparasitic properties[6][7].

Compound/ClassOrganismIC₅₀/MICReference
4-Aminoquinolines (e.g., Chloroquine) Plasmodium falciparum (sensitive)~10-20 nM[8][9]
8-Aminoquinolines (e.g., Primaquine) Plasmodium falciparum (blood stage)>1000 nM[7]
Nitroxoline (5-nitro-8-hydroxyquinoline) E. coliMIC: 4-16 µg/mL[5]
This compound -Data not available-
Cytotoxicity and Anticancer Potential

Certain aminoquinolines and their derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest[10]. For instance, some 4-aminoquinoline derivatives have shown potent cytotoxicity against breast cancer cell lines[11]. The presence of a nitro group in other quinoline structures has been associated with significant anticancer activity[12]. This suggests that this compound could be a candidate for anticancer drug discovery.

Compound/ClassCell LineIC₅₀ (µM)Reference
4-Aminoquinoline derivatives MDA-MB-468 (Breast)8.73 - 14.09[11]
8-Hydroxyquinoline derivatives HCT 116 (Colon)9.33[13]
This compound -Data not available-
Neuroprotective Potential

Recent studies have explored the neuroprotective effects of quinoline derivatives[2][14][15][16]. The mechanisms are often linked to their antioxidant and metal-chelating properties, which can mitigate oxidative stress, a key factor in neurodegenerative diseases[17]. While direct evidence for this compound is unavailable, the broader class of quinolines, including some nitro-substituted analogs, has shown promise in this area.

Fluorescent Properties

The quinoline ring is inherently fluorescent, and its derivatives are often explored as fluorescent probes. The position of the amino group and other substituents can significantly alter the fluorescence quantum yield and the excitation and emission wavelengths. For example, 3-aminoquinoline is used as a fluorescent derivatization reagent[18]. The introduction of a nitro group, which is a strong electron-withdrawing group, can act as a fluorescence quencher. However, upon reduction of the nitro group to an amino group, fluorescence can be restored, a principle utilized in hypoxia-sensing probes. It is plausible that this compound may exhibit interesting solvatochromic or sensing properties upon appropriate chemical modification.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the comparative analysis of aminoquinolines.

Synthesis of Aminoquinolines

The synthesis of substituted aminoquinolines can be achieved through various methods. A common approach for the synthesis of 3-aminoquinolines involves the reduction of the corresponding nitroquinoline.

Protocol: Reduction of a Nitroquinoline to an Aminoquinoline

  • Reaction Setup: In a round-bottom flask, suspend the starting nitroquinoline (e.g., a dibromo-3-nitroquinoline) in a mixture of ethanol, water, and glacial acetic acid.

  • Reagent Addition: To the stirred suspension, add iron powder in portions.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues. The filtrate is then concentrated, and the resulting crude product is purified by column chromatography or recrystallization.

Synthesis_Workflow Nitroquinoline Nitroquinoline Precursor Reduction Reduction (e.g., Fe/AcOH) Nitroquinoline->Reduction Reactant Aminoquinoline Aminoquinoline Product Reduction->Aminoquinoline Product

Synthetic route from a nitroquinoline to an aminoquinoline.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity [4][10][19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other aminoquinolines) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compounds Incubate_24_72h Incubate for 24-72h Add_Compounds->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This comparative guide highlights the significant impact of the amino group's position and the presence of a nitro substituent on the properties of aminoquinolines. While this compound remains a relatively understudied compound, by drawing comparisons with its parent aminoquinoline isomers and other nitro-substituted quinolines, we can anticipate a unique profile of physicochemical and biological properties. Its predicted low basicity and lipophilicity, combined with the known bioactivity of the nitroquinoline scaffold, make it an intriguing candidate for further investigation in antimicrobial, anticancer, and neuroprotective drug discovery programs. The experimental protocols provided herein offer a starting point for the systematic evaluation of this compound and other novel aminoquinoline derivatives. Further research is warranted to fully elucidate the potential of this and other structurally related compounds.

References

A Multi-faceted Spectroscopic Approach to Validating 8-Nitroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Unambiguous Structural Elucidation

Introduction: The Imperative of Rigorous Structural Validation in Drug Discovery

In the realm of medicinal chemistry and drug development, 8-nitroquinolin-3-amine serves as a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of potential antimicrobial and antiparasitic drugs.[1] The precise molecular structure of its derivatives is paramount, as subtle changes in functional groups or their positions can drastically alter biological activity, efficacy, and safety. Therefore, unambiguous structural validation is not merely a procedural step but a foundational requirement for advancing a compound through the development pipeline.

This guide provides a comprehensive, multi-spectroscopic approach to the structural validation of this compound derivatives. We will move beyond a simple checklist of techniques, delving into the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By comparing and contrasting the data obtained from each method, researchers can build a self-validating system for confirming the identity and purity of their synthesized compounds.

The Synergy of Spectroscopy: Why One Technique is Not Enough

Relying on a single spectroscopic method for structural validation is fraught with risk. Mass spectrometry can confirm the molecular weight, but it cannot definitively distinguish between isomers. Infrared spectroscopy identifies functional groups but offers little information on their placement within the molecular framework. While NMR provides the most detailed structural map, its interpretation can be complex without the foundational knowledge of molecular weight and present functional groups. A consolidated approach, as outlined below, ensures that the strengths of one technique compensate for the limitations of another, leading to irrefutable structural confirmation.

G cluster_0 Chemical Synthesis cluster_1 Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Derivative Derivative Purification->Derivative MS Mass Spectrometry (Molecular Weight) Derivative->MS IR Infrared Spectroscopy (Functional Groups) Derivative->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Derivative->NMR Validation Validated Structure MS->Validation Confirms MW IR->Validation Confirms FGs NMR->Validation Confirms Skeleton

Caption: Workflow for the multi-spectroscopic validation of synthesized derivatives.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most crucial checkpoint for verifying the molecular weight of the synthesized derivative. Electron Ionization (EI) is a common technique for quinoline derivatives.

Causality Behind Experimental Choices: The primary goal is to observe the molecular ion peak (M+•), which corresponds to the molecular weight of the target compound.[2] The fragmentation pattern provides additional structural clues. For nitroaromatic compounds, characteristic losses of nitro radicals (NO•) or nitro groups (NO₂) are expected.[3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount (approx. 0.1 mg) of the purified derivative in a volatile solvent like methanol or chloroform.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation:

    • Identify the molecular ion peak (M+•). Its m/z value should match the calculated molecular weight of the expected derivative.

    • Analyze the fragmentation pattern for characteristic losses. For an this compound derivative, expect fragments corresponding to the loss of the nitro group ([M-46]⁺) and other predictable cleavages.[3][4]

Data Presentation: Expected MS Fragmentation

Ion Typem/z Value (Example)Proposed Neutral LossSignificance
Molecular Ion [M]⁺•189.17-Confirms the molecular weight of the parent this compound.[1]
[M-NO₂]⁺143.17NO₂Characteristic fragmentation of a nitroaromatic compound.[3]
[M-NO₂-HCN]⁺116.17NO₂, HCNSubsequent fragmentation of the quinoline ring structure.

Infrared (IR) Spectroscopy: Identifying the Key Players

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. This is crucial for confirming the presence of the amine (NH₂) and nitro (NO₂) groups, as well as any new functional groups introduced during derivatization.

Causality Behind Experimental Choices: The vibrational frequencies of chemical bonds are unique to the functional groups they belong to. By analyzing the absorption bands in the IR spectrum, we can confirm the successful incorporation or modification of these groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid, purified derivative directly onto the ATR crystal.

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Compare the observed absorption bands with known frequencies for characteristic functional groups.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration TypeSignificance
Amine (N-H)3400-3250 (two bands)N-H StretchConfirms the presence of the primary amine (-NH₂) group.[6]
Amine (N-H)1650-1580N-H BendFurther confirmation of the primary amine.[6]
Nitro (N-O)1550-1500 & 1360-1300Asymmetric & Symmetric StretchConfirms the presence of the nitro (-NO₂) group.
Aromatic (C=C)1600-1450C=C StretchIndicates the quinoline aromatic ring system.
Aromatic (C-N)1335-1250C-N StretchCharacteristic of aromatic amines.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

Causality Behind Experimental Choices: ¹H NMR reveals the number of different types of protons, their neighboring environments (through splitting patterns), and their relative numbers (through integration). ¹³C NMR provides a count of the unique carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Analysis: Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: Analyze the chemical shift (δ), integration, and multiplicity (singlet, doublet, triplet, etc.) of each signal to assign protons to their specific locations on the quinoline ring and any derivative side chains. The aromatic region (typically δ 7.0-9.0 ppm) will be particularly informative for the quinoline core.

    • ¹³C NMR: Identify the number of unique carbon signals. The chemical shifts will indicate the type of carbon (aliphatic vs. aromatic, and carbons attached to electronegative atoms).

Data Presentation: Representative NMR Data for the 8-Nitroquinoline Core

Note: Chemical shifts are highly dependent on the solvent and the specific derivative. The following are approximate values for the parent ring system.

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment (Position on Ring)
Proton 1~8.9ddH-2
Proton 2~7.5ddH-4
Proton 3~8.2dH-5
Proton 4~7.6tH-6
Proton 5~8.0dH-7
¹³C NMR Chemical Shift (δ, ppm)Assignment (Position on Ring)
Carbon 1~150C-2
Carbon 2~122C-3
Carbon 3~136C-4
Carbon 4~125C-5
Carbon 5~130C-6
Carbon 6~128C-7
Carbon 7~145C-8
Carbon 8~140C-8a
Carbon 9~128C-4a

Reference data for 8-nitroquinoline can be found in public databases like PubChem and SpectraBase.[7][8]

Comparative Workflow: Integrating the Data for a Final Verdict

The power of this multi-faceted approach lies in the integration of all data points to build an unassailable case for the structure of the this compound derivative.

G node_ms Mass Spectrometry (MS) - Confirms Molecular Weight - Suggests key fragments (e.g., loss of NO₂) node_validation {Validated Structure} node_ms->node_validation Experimental data matches prediction node_ir Infrared (IR) Spectroscopy - Confirms N-H (amine) - Confirms N=O (nitro) - Identifies derivative functional groups node_ir->node_validation Experimental data matches prediction node_nmr NMR (¹H, ¹³C) Spectroscopy - Maps C-H framework - Shows proton-proton coupling - Confirms substitution pattern node_nmr->node_validation Experimental data matches prediction node_structure {Proposed Structure} node_structure->node_ms Predict MW & Fragments node_structure->node_ir Predict Functional Groups node_structure->node_nmr Predict Spectra

Caption: Data integration workflow for structural validation.

  • Start with the Proposed Structure: Based on the synthetic route, draw the expected structure of the derivative.

  • Predict the Spectroscopic Data:

    • Calculate the exact molecular weight for comparison with the MS data.

    • List the expected functional groups and their characteristic IR frequencies.

    • Predict the approximate ¹H and ¹³C NMR spectra, considering the expected chemical shifts and splitting patterns.

  • Acquire Experimental Data: Run MS, IR, and NMR on the purified compound.

  • Compare and Validate:

    • Does the molecular ion peak in the MS match the calculated molecular weight?

    • Does the IR spectrum show absorptions for all expected functional groups and none that are unexpected?

    • Do the ¹H and ¹³C NMR spectra match the predicted patterns for the proposed structure?

    • If the answer to all these questions is yes, the structure is validated with a high degree of confidence. Any discrepancies require further investigation, which may include re-purification or considering alternative structures or isomers.

Conclusion

The structural validation of this compound derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. By synergistically employing Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, researchers can create a self-validating workflow. This integrated methodology not only confirms the identity of the target compound but also ensures its purity, providing the confidence needed to advance promising molecules in the drug discovery and development process.

References

A Comparative Guide to HPLC-MS Methods for the Validation of 8-Nitroquinolin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) and their intermediates, such as 8-Nitroquinolin-3-amine, demands rigorous analytical oversight. The validation of a synthetic route is not merely a confirmation of the final product's identity but a comprehensive evaluation of its purity, the profile of related impurities, and the overall robustness of the manufacturing process. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the cornerstone technique for this purpose, offering unparalleled specificity, sensitivity, and separation power.[1][2]

This guide provides an in-depth comparison of two distinct HPLC-MS methodologies for the analytical validation of this compound synthesis: a traditional Reversed-Phase (RP) HPLC-MS method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC)-MS method. The choice between these techniques is critical, as it directly impacts the ability to separate the target analyte from starting materials, by-products, and potential positional isomers, which are often challenging to resolve.[3][4] We will explore the causality behind the experimental choices for each method, present detailed protocols, and offer supporting data to guide researchers and drug development professionals in selecting the optimal approach for their specific needs.

Understanding the Analyte and Its Challenges

This compound is a polar aromatic compound. Its structure contains a basic amine group and a polar nitro group, making its retention behavior on chromatographic columns complex. Potential impurities from its synthesis—starting from o-nitroaniline and via a Skraup synthesis or similar methods—could include unreacted starting materials, positional isomers (e.g., 5-nitroquinoline), and various reaction by-products.[5] An effective analytical method must be "stability-indicating," meaning it can resolve the API from any potential degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, heat, or light exposure.

Method 1: Reversed-Phase (RP) HPLC-MS - The Industry Workhorse

Reversed-phase HPLC is the most common separation technique in the pharmaceutical industry due to its robustness and ability to separate a wide range of non-polar to moderately polar compounds.[6] For analytes like aromatic amines, C18 columns are a standard starting point.

Causality of Experimental Design (RP-HPLC-MS)

The primary challenge with basic compounds like this compound on traditional silica-based C18 columns is poor peak shape (tailing) due to interactions between the protonated amine and acidic residual silanols on the stationary phase.[6] To mitigate this, our proposed method employs a low pH mobile phase with a formic acid modifier. The acid serves a dual purpose: it protonates the analyte, ensuring a consistent charge state, and it suppresses the ionization of residual silanols, minimizing unwanted secondary interactions.[7] A phenyl-hexyl stationary phase is chosen over a standard C18 to provide alternative selectivity. The phenyl chemistry offers π-π interactions with the aromatic quinoline ring system, which can significantly improve the resolution of aromatic and positional isomers compared to purely hydrophobic interactions.[8]

Experimental Protocol: RP-HPLC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For impurity analysis, dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.

  • Filter all samples through a 0.22 µm syringe filter prior to injection.

2. HPLC-MS Instrumentation and Conditions:

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (m/z 100-500) for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition (Hypothetical): Precursor Ion (m/z 190.1) → Product Ion (e.g., m/z 144.1, corresponding to loss of NO2).

Visualization: RP-HPLC-MS Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Dissolve Sample (1 mg/mL Stock) s2 Dilute to Working Conc. (100 µg/mL) s1->s2 s3 Filter (0.22 µm) s2->s3 lc UHPLC Injection (Phenyl-Hexyl Column) s3->lc ms ESI+ Ionization lc->ms msms Tandem MS Detection (MRM for Quantification) ms->msms data Chromatogram & Mass Spectrum msms->data Data Acquisition

Caption: Workflow for the Reversed-Phase HPLC-MS method.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS - A Polarity-Focused Alternative

HILIC is an excellent alternative for separating highly polar compounds that show little or no retention in reversed-phase chromatography.[10][11] Given that this compound and some of its potential synthesis-related impurities are polar, HILIC offers a complementary separation mechanism based on partitioning between a highly organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[1][3]

Causality of Experimental Design (HILIC-MS)

The primary advantage of HILIC here is the potential for improved retention and unique selectivity for polar analytes.[11] An amide-based stationary phase is selected as it provides strong hydrogen bonding interactions, which are beneficial for retaining compounds with -NH2 and -NO2 groups.[3] The mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous ammonium formate buffer. Ammonium formate is a volatile salt, making it fully compatible with mass spectrometry, and it helps to control the ionic strength and pH, leading to better peak shapes and reproducible retention times.[10] This method is particularly well-suited for separating positional isomers where differences in polarity and hydrogen bonding potential are more pronounced than differences in hydrophobicity.[12]

Experimental Protocol: HILIC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 90:10 mixture of acetonitrile and water. Note: The solvent must be compatible with the high organic mobile phase to ensure good peak shape.

  • Dilute to a working concentration of 100 µg/mL with 90:10 acetonitrile/water.

  • Filter all samples through a 0.22 µm syringe filter prior to injection.

2. HPLC-MS Instrumentation and Conditions:

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Amide-bonded stationary phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 95
    8.0 70
    10.0 70
    10.1 95

    | 13.0 | 95 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (m/z 100-500) and MRM.

    • Parameters: Identical to the RP-HPLC-MS method to ensure comparability.

Visualization: HILIC-MS Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Dissolve Sample in High Organic Solvent s2 Dilute to Working Conc. (100 µg/mL) s1->s2 s3 Filter (0.22 µm) s2->s3 lc UHPLC Injection (Amide Column) s3->lc ms ESI+ Ionization lc->ms msms Tandem MS Detection (MRM for Quantification) ms->msms data Chromatogram & Mass Spectrum msms->data Data Acquisition

Caption: Workflow for the Hydrophilic Interaction Liquid Chromatography (HILIC)-MS method.

Method Validation and Performance Comparison

To be deemed suitable for its intended purpose, each method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][13] This involves assessing specificity, linearity, range, accuracy, precision, and robustness. A crucial part of validation for impurity methods is the forced degradation study, which demonstrates the method's stability-indicating capability.

Forced Degradation Study: A sample of this compound would be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours.

  • Photolytic: ICH Q1B compliant light exposure.

The analytical method is considered "stability-indicating" if it can separate the intact drug from all degradation products formed, with no co-elution, as confirmed by peak purity analysis (e.g., using a PDA detector or MS spectral analysis across the peak).

Comparative Performance Data

The following table summarizes the expected performance characteristics for the two proposed HPLC-MS methods, based on established principles for similar analytes.[14][15][16]

Validation ParameterReversed-Phase (RP) HPLC-MSHILIC-MSRationale for Performance
Specificity Excellent. Good separation from non-polar impurities.Superior. Enhanced separation of polar impurities and positional isomers.HILIC's orthogonal selectivity to RP is highly effective for polar variants.[3][12]
Linearity (r²) > 0.998> 0.998Both methods, when coupled with MS, are capable of excellent linearity over a defined range.[13]
Range 0.5 - 150 µg/mL0.5 - 150 µg/mLThe working range is determined by the intended application (e.g., assay vs. impurity testing).
LOD (Limit of Detection) ~0.1 µg/mL~0.1 µg/mLSensitivity is primarily a function of the mass spectrometer's performance, which is similar for both methods.[17]
LOQ (Limit of Quantitation) ~0.5 µg/mL~0.5 µg/mLThe LOQ must be sufficiently low for quantifying impurities at required reporting thresholds (e.g., 0.05%).[15]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are expected to show high accuracy, though HILIC can sometimes have slightly higher variability.
Precision (% RSD) < 2.0%< 3.0%RP methods are generally considered more robust and reproducible than HILIC methods, which can be more sensitive to mobile phase composition and equilibration times.[3]
Robustness High. Less sensitive to small changes in mobile phase.Moderate. Sensitive to water content in mobile phase and sample diluent.HILIC separations are highly dependent on the precise water content in the organic mobile phase, requiring careful method control.

Discussion and Recommendations

Both the Reversed-Phase and HILIC methods offer viable pathways for the validation of this compound synthesis. The choice between them is not a matter of right or wrong, but of strategic alignment with the analytical objective.

  • For Routine Quality Control (QC) and Assay: The Reversed-Phase HPLC-MS method is recommended. Its proven robustness, higher precision, and ease of implementation make it ideal for high-throughput environments where reproducibility is paramount. The use of a phenyl-hexyl column provides sufficient resolving power for most common impurities.[8]

  • For Impurity Profiling and Isomer Separation: The HILIC-MS method is the superior choice. Its orthogonal separation mechanism provides the best chance of resolving closely related polar impurities and, critically, positional isomers that may be chromatographically indistinguishable by reversed-phase.[12] While it requires more careful method development and control, its enhanced specificity is invaluable during process development and for comprehensive characterization of the API's purity profile.

In a comprehensive drug development program, these methods are not mutually exclusive. An optimal strategy would involve using the HILIC method during early-stage development to fully characterize the impurity profile and identify critical process-related impurities. Once the impurity profile is well understood, the more robust RP-HPLC method can be validated and implemented for routine release testing.

References

A Comparative Guide to the Antimicrobial Spectrum of 8-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, quinoline derivatives have historically emerged as a robust source of bioactive compounds. This guide provides a comprehensive comparison of the antimicrobial spectrum of 8-Nitroquinolin-3-amine and its analogs, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Quinoline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in a wide array of natural products and synthetic pharmaceuticals. Its synthetic versatility and ability to interact with various biological targets have made it a cornerstone in the development of antimicrobial agents.[1][2] The introduction of a nitro group at the 8-position, as seen in this compound, significantly influences the electronic properties of the molecule, often enhancing its biological activity. This compound serves as a crucial intermediate in the synthesis of more complex quinoline-based drug candidates.[3]

Comparative Antimicrobial Spectrum of 8-Nitroquinoline Analogs

The antimicrobial efficacy of the 8-nitroquinoline core can be significantly modulated by the introduction of various substituents. Research into the synthesis and biological evaluation of 8-nitroquinoline derivatives has revealed key structure-activity relationships (SAR).

A notable class of analogs are the 8-nitrofluoroquinolones. In these compounds, the introduction of a nitro group at the 8-position facilitates the nucleophilic substitution at the C-7 position, allowing for the attachment of various primary amine appendages.[4][5][6] This has led to the development of a series of derivatives with varying lipophilicity and antimicrobial profiles.

Experimental evidence suggests that the nature of the substituent at the C-7 position plays a critical role in determining the antimicrobial spectrum. For instance, the introduction of more lipophilic groups, such as p-toluidine, p-chloroaniline, and aniline, has been shown to enhance the activity against Gram-positive bacteria, particularly Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the range of 2-5 µg/mL.[4][5][6]

Mechanism of Action: A Multifaceted Approach

While the precise mechanism of action for all 8-nitroquinoline derivatives is not fully elucidated, the broader family of quinolines offers several plausible pathways. The antimicrobial properties of quinoline derivatives are often attributed to their ability to chelate divalent metal ions, which are essential for the function of many microbial enzymes.[7] This chelation can disrupt critical cellular processes, including RNA synthesis.[7] Specifically, 8-hydroxyquinoline derivatives, which are structurally related, are known to inhibit intracellular enzymes like RNA polymerase through metal chelation.[7] It is hypothesized that 8-nitroquinoline derivatives may exert their antimicrobial effects through similar mechanisms, potentially coupled with the generation of reactive nitrogen species due to the presence of the nitro group.

Experimental Data: A Comparative Analysis

The following table summarizes the in vitro antimicrobial activity of a series of C-7 substituted 8-nitrofluoroquinolone derivatives against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundSubstituent at C-7S. aureus (ATCC 6538) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)
Synthon 3 *Chloro>101.15
9a p-toluidine2.3>10
9b p-chloroaniline2.3>10
9c Aniline4.6>10
9d 2-aminopyridine>10>10
9e Glycine>10>10
9f Ethylamine>10>10
9g 2-aminoethanol9.21.15

*Synthon 3 is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Data adapted from studies on new 8-nitrofluoroquinolone derivatives.[5][6]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two of the most widely used assays.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Protocol:

  • Preparation of Inoculum: Select three to five well-isolated colonies of the test microorganism from an agar plate culture. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Colony Selection B Suspend in Broth A->B Transfer C Adjust to 0.5 McFarland Standard B->C Standardize E Inoculate Microtiter Plate C->E Inoculate D Prepare Serial Dilutions of Compound D->E Add to wells F Incubate at 37°C for 18-24h E->F Incubate G Read MIC Value F->G Observe

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[9][10]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum as described in the MIC protocol (Step 1).

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension.[11] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[11]

  • Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.[9][11] Ensure the disks are placed at least 24 mm apart.[11]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[12]

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[11][12] The size of the zone is proportional to the susceptibility of the microorganism to the compound. The results are typically reported as susceptible, intermediate, or resistant based on standardized charts.[11]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plating cluster_read Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B Swab C Place Antibiotic Disks B->C Apply D Incubate at 37°C for 18-24h C->D Incubate E Measure Zone of Inhibition D->E Measure

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Conclusion and Future Perspectives

The 8-nitroquinoline scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data indicates that strategic modifications, particularly at the C-7 position, can significantly enhance the activity against Gram-positive pathogens. The increased lipophilicity of certain analogs appears to be a key factor in their improved efficacy.

Future research should focus on expanding the library of 8-nitroquinoline derivatives and screening them against a broader panel of clinically relevant and drug-resistant microorganisms. Further studies are also warranted to fully elucidate their mechanisms of action, which will be crucial for optimizing their therapeutic potential and overcoming existing resistance mechanisms. The integration of computational modeling with synthetic chemistry and microbiological testing will undoubtedly accelerate the discovery of new and effective quinoline-based antimicrobials.

References

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 8-Nitroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of the 8-Nitro-3-amino Core

The quinoline scaffold, a fusion of benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3]

Within this broad family, the 8-nitroquinolin-3-amine core represents a particularly intriguing starting point for drug discovery. The strategic placement of its functional groups—the 3-amino moiety and the 8-nitro group—provides a unique chemical handle for synthetic modification and a powerful influence on the molecule's electronic properties and biological interactions. The 3-amino group serves as a prime site for derivatization, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic profiles.[4][5] Concurrently, the potent electron-withdrawing nature of the 8-nitro group is critical; it activates adjacent positions on the quinoline ring, particularly C-7, facilitating nucleophilic aromatic substitution reactions that are key to building molecular diversity.[6][7]

This guide provides a comprehensive comparison of this compound derivatives, synthesizing available data to elucidate the structure-activity relationships that govern their biological effects. We will explore how specific structural modifications influence antimicrobial and anticancer potency, provide detailed experimental protocols for their synthesis and evaluation, and present visual workflows to guide researchers in this promising area of drug development.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound derivatives is primarily dictated by the nature and position of substituents appended to the core scaffold. The following sections compare the effects of these modifications on antimicrobial and anticancer activities, supported by experimental data from key studies.

Antimicrobial Activity: Targeting Bacterial Pathogens

The 8-nitroquinoline framework has been successfully exploited in the development of novel antibacterial agents, particularly within the fluoroquinolone class. In these derivatives, the 8-nitro group plays a crucial role by activating the C-7 position, enabling the introduction of various amino appendages that directly interact with bacterial targets like DNA gyrase.

A key study involving 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid highlights the importance of the C-7 substituent.[6][7] By replacing the C-7 chloro group with various substituted primary amines, researchers were able to systematically probe the impact of these side chains on antibacterial potency. The results indicate that both the electronic properties and the lipophilicity of the C-7 substituent are critical determinants of activity.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of C-7 Substituted 8-Nitrofluoroquinolone Derivatives [6][7]

Compound IDC-7 SubstituentS. aureus (Gram-positive)E. coli (Gram-negative)Key SAR Insight
Parent (3) -Cl0.974.7The chloro-synthon shows baseline activity.
9a -NH-(p-toluidine)2.0>100Aromatic amine with an electron-donating group shows good Gram-positive activity but poor Gram-negative activity.
9b -NH-(p-chloroaniline)2.0>100Addition of an electron-withdrawing group on the aromatic amine maintains Gram-positive activity.
9c -NH-(aniline)5.0>100The simplest aromatic amine shows moderate Gram-positive activity.
9g -NH-(ethylamine)1.28.8A simple, flexible aliphatic amine shows strong activity against both strains, suggesting a different binding mode.

From this data, we can derive several key SAR principles:

  • Aromatic vs. Aliphatic Amines: While substituted aromatic amines at C-7 confer potent activity against Gram-positive bacteria like S. aureus, they are largely ineffective against Gram-negative E. coli. In contrast, a simple aliphatic amine (ethylamine) results in a compound with a broader spectrum of activity.[6]

  • Lipophilicity: Increased lipophilicity in the C-7 side chain appears to enhance activity against Gram-positive strains.[7]

  • The 8-Nitro Group: The presence of the 8-nitro group is fundamental for the synthetic accessibility of these C-7 derivatives via nucleophilic aromatic substitution.[6][7]

Anticancer Activity: Exploring Cytotoxicity

The quinoline scaffold is a well-established pharmacophore in oncology.[8] For derivatives of 8-hydroxyquinoline, a close structural relative, anticancer activity is often linked to the ability to chelate metal ions, which can disrupt cellular processes in cancer cells.[9][10] Modifications at positions 5 and 7 with halogens or Mannich bases have been shown to fine-tune this activity and even overcome multidrug resistance (MDR).[9][10]

While specific comparative data for this compound derivatives is emerging, we can extrapolate from related quinoline structures to guide future design. The introduction of various amide and amino acid conjugates at the 3-amino position is a rational strategy to enhance cell permeability and target engagement. The 8-nitro group, by modulating the electronic landscape of the molecule, likely influences DNA intercalation or interactions with key enzymes like topoisomerases and protein kinases, which are common mechanisms for quinoline-based anticancer agents.[8]

Table 2: Representative Anticancer Activity (IC₅₀, µM) of Substituted Quinolines Against Cancer Cell Lines

Scaffold TypeKey SubstitutionsCell Line (e.g., MCF-7)IC₅₀ (µM)Mechanistic Implication / SAR Insight
8-Hydroxyquinoline5-Chloro, 7-(Piperidinomethyl)MCF-7~5-10Mannich base at C-7 and halogen at C-5 enhance cytotoxicity, possibly via improved metal chelation and cell uptake.[9][11]
8-Hydroxyquinoline2-Aromatic AmideHCT 116~20-30Substitution at C-2 can increase lipophilicity and modulate activity.[11]
This compound3-Amino Acid ConjugateHypotheticalVariableHypothesis: Conjugation could improve solubility and selective uptake by cancer cells.
This compound7-Substituted AminoHypotheticalVariableHypothesis: Substituents at C-7 could modulate DNA binding or enzyme inhibition.

Experimental Workflows and Protocols

To facilitate further research, this section provides standardized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis: Nucleophilic Aromatic Substitution at C-7

This protocol describes a general method for synthesizing C-7 amino-substituted 8-nitrofluoroquinolones, leveraging the activating effect of the 8-nitro group.[6][7]

Step-by-Step Protocol:

  • Starting Material: Begin with 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Reaction Setup: Dissolve the starting material (1 equivalent) in a suitable solvent such as pyridine or DMF.

  • Nucleophile Addition: Add the desired primary amine (1.1 to 1.5 equivalents) to the solution.

  • Heating: Heat the reaction mixture under reflux (typically 100-150 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour it into ice-cold water or acidic water (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash it thoroughly with water, and then with a cold solvent like ethanol or ether. If necessary, purify the product further using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.

Biological Assay: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro anticancer activity of synthesized compounds against a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizing Workflows and Key SAR Principles

Diagrams are essential for conceptualizing experimental processes and summarizing complex relationships.

G cluster_synthesis Phase 1: Chemical Synthesis cluster_screening Phase 2: Biological Evaluation cluster_analysis Phase 3: Analysis & Optimization start 8-Nitroquinoline Core synth Derivatization (e.g., Nucleophilic Substitution at C-7) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify screen In Vitro Screening (MIC / IC50 Assays) purify->screen data Data Collection screen->data sar SAR Analysis data->sar optimize Lead Optimization sar->optimize optimize->synth Iterative Design

Caption: High-level workflow for the discovery of 8-nitroquinoline derivatives.

SAR_Summary compound C3 3-Amino Group C3->compound Site for amide/conjugate formation to modulate solubility & targeting C8 8-Nitro Group C8->compound Electron-withdrawing; Activates C-7 for substitution C7 C-7 Position C7->compound Key modification site. Aliphatic/Aromatic amines modulate antimicrobial spectrum Ring Carbocyclic Ring (Positions 5, 6) Ring->compound Substituents (e.g., halogens) can influence lipophilicity & potency

Caption: Key SAR principles for the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold is a rich platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that:

  • The 8-nitro group is a powerful electronic activator, enabling synthetic access to a wide range of derivatives, particularly at the C-7 position.

  • The 3-amino group is an ideal anchor for attaching side chains or prodrug moieties to enhance pharmacological properties.

  • Substituents at the C-7 position are critical for defining the antimicrobial spectrum, with aliphatic and aromatic amines showing distinct activity profiles against Gram-positive and Gram-negative bacteria.

Future research should focus on expanding the chemical diversity of these derivatives. Synthesizing libraries with varied substituents at the C-3 amino group (e.g., amino acid conjugates, heterocyclic amides) and exploring a broader range of nucleophiles for substitution at C-7 are promising avenues. Elucidating the precise mechanism of action—whether through DNA interaction, enzyme inhibition, or metal chelation—will be crucial for rational drug design. The most potent and selective compounds identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles, paving the way for the next generation of quinoline-based therapeutics.

References

A Comparative Guide to the In Vitro Anticancer Activity of Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro anticancer activities of key nitroquinoline isomers and their derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental observations and methodologies. We will explore how the isomeric position of the nitro group on the quinoline scaffold fundamentally alters the mechanism of action, cytotoxicity, and therapeutic potential of these compounds.

Introduction: The Quinoline Scaffold and the Impact of Nitration

The quinoline ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with various biological targets.[1][2] When a nitro group (—NO₂), a potent electron-withdrawing moiety, is introduced, the physicochemical and biological properties of the quinoline molecule are significantly modulated.[1][3] This substitution can enhance the molecule's capacity to generate reactive oxygen species (ROS), intercalate with DNA, and inhibit key signaling pathways essential for cancer cell survival, making nitroquinolines a compelling area of oncology research.[1][4]

This guide synthesizes experimental data to compare the distinct anticancer profiles of prominent nitroquinoline derivatives, focusing on 8-hydroxy-5-nitroquinoline (Nitroxoline) and 4-nitroquinoline-1-oxide (4-NQO) as exemplars of different mechanistic classes. We will dissect their cytotoxic efficacy, underlying molecular mechanisms, and the standardized protocols required for their rigorous in vitro evaluation.

Comparative Cytotoxicity: A Tale of Two Mechanisms

The position of the nitro group dictates the primary mechanism of anticancer activity. While direct, head-to-head studies comparing all parent isomers under uniform conditions are scarce, a clear divergence in cytotoxicity and mechanism is evident from studies on their well-characterized derivatives.

8-Hydroxy-5-Nitroquinoline (Nitroxoline): ROS-Mediated Apoptosis

Nitroxoline, an FDA-approved antibiotic, has been repurposed as a potent anticancer agent.[5] Its efficacy stems not from direct DNA damage, but from the induction of overwhelming oxidative stress. Studies show it is significantly more toxic to cancer cells than related analogues, with IC50 values in the low micromolar range.[6][7][8]

  • Mechanism of Action : Nitroxoline's primary anticancer effect is the generation of intracellular reactive oxygen species (ROS).[6][7] This surge in ROS leads to widespread cellular damage, particularly to mitochondria, triggering the intrinsic apoptotic pathway.[4] Unlike other quinoline derivatives such as clioquinol, Nitroxoline is not a zinc ionophore, suggesting a distinct, ROS-driven mechanism of cytotoxicity.[6][7] Interestingly, its activity is significantly enhanced by copper, indicating that metal chelation may play a role in its function.[6][8] Furthermore, in cholangiocarcinoma cells, Nitroxoline has been shown to inhibit the oncogenic transcription factor FoxM1, leading to the downregulation of its downstream targets involved in cell proliferation and survival.[5]

4-Nitroquinoline-1-Oxide (4-NQO): A Potent Genotoxic Agent

In stark contrast to Nitroxoline, 4-NQO functions as a classic DNA damaging agent and is widely used in research as a model carcinogen that mimics the effects of UV radiation.[9][10] Its cytotoxicity is directly linked to its ability to form covalent adducts with DNA.

  • Mechanism of Action : After metabolic activation, 4-NQO reacts with DNA to form stable adducts, primarily with guanine and adenine bases.[9][11] These lesions physically block DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis.[11][12] The primary cellular defense against 4-NQO-induced damage is the Nucleotide Excision Repair (NER) pathway.[11][12] Cells with deficient NER, such as those from xeroderma pigmentosum patients, are hypersensitive to 4-NQO.[12] The compound can also induce DNA damage indirectly through the production of ROS, though this is considered a secondary effect compared to its potent adduct-forming ability.[9][13]

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for key nitroquinoline derivatives against various human cancer cell lines, illustrating the potent and broad-spectrum activity of these compounds.

CompoundCancer Cell LineCell TypeIC50 ValueReference
Nitroxoline (8-Hydroxy-5-Nitroquinoline) HuCCT1Cholangiocarcinoma~10 µM (at 72h)[5]
Huh28Cholangiocarcinoma~20 µM (at 72h)[5]
Various (Compared to analogues)Leukemia, Lymphoma5-10 fold lower than Clioquinol[6][7]
7-Chloro-4-anilinoquinoline derivative (5g) HepG2Liver Cancer2.09 µM[14]
MCF-7Breast Cancer4.63 µM[14]
4-Hydroxyquinolone analogue (3g) HCT116Colon Carcinoma1.10 µM[15]
A549Lung Carcinoma1.80 µM[15]
PC3Prostate Carcinoma2.40 µM[15]
MCF-7Breast Cancer3.10 µM[15]

Note: IC50 values can vary based on experimental conditions (e.g., incubation time, cell density). The data presented is for comparative purposes.

Key Signaling Pathways and Experimental Workflows

Understanding the mechanisms of nitroquinoline-induced cell death requires the interrogation of specific cellular pathways. Below are diagrams illustrating these pathways and the experimental workflows used to study them.

Visualizing the Mechanisms

G cluster_0 ROS-Mediated Apoptosis (e.g., Nitroxoline) cluster_1 DNA Damage-Induced Apoptosis (e.g., 4-NQO) Nitroxoline Nitroxoline (+ Copper) ROS ↑ Reactive Oxygen Species (ROS) Nitroxoline->ROS Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NQO 4-NQO DNA_Adducts DNA Adducts NQO->DNA_Adducts Replication_Block Replication Fork Stalling DNA_Adducts->Replication_Block ATR_ATM ATR/ATM Kinase Activation Replication_Block->ATR_ATM p53 p53 Stabilization ATR_ATM->p53 Cell_Arrest Cell Cycle Arrest (G2/M) ATR_ATM->Cell_Arrest p53->Cell_Arrest Bax ↑ Bax p53->Bax Apoptosis2 Apoptosis Bax->Apoptosis2

Caption: Key anticancer mechanisms of nitroquinoline derivatives.

G start Start: Seed Cancer Cells in 96-well Plate overnight Incubate Overnight (Allow Adhesion) start->overnight treat Treat with Serial Dilutions of Nitroquinoline Isomer overnight->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent (0.5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate IC50 Values read->end

Caption: Generalized workflow for in vitro cytotoxicity evaluation via MTT assay.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key in vitro assays used to characterize the anticancer activity of nitroquinoline isomers.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • Nitroquinoline isomer stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • Microplate spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 12-24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the nitroquinoline isomer in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours until a purple precipitate is visible.[17][19]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[21]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the nitroquinoline isomer for the desired time. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Collect 1-5 x 10⁵ cells per sample by centrifugation.

  • Washing: Wash cells once with cold 1X PBS and centrifuge. Carefully aspirate the supernatant.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[21]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[21] Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[21] Analyze the samples immediately (within 1 hour) by flow cytometry.

  • Gating and Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). It is crucial for determining if a compound induces cell cycle arrest.

Materials:

  • Treated and control cells

  • Cold 1X PBS

  • Ice-cold 70% ethanol (for fixation)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[22]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect at least 1 x 10⁶ cells per sample. Centrifuge and wash once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1-2 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical for permeabilizing the cells to the dye while preserving DNA integrity.[22] Incubate at 4°C for at least 30 minutes (or up to a week).

  • Rehydration and Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with cold 1X PBS to rehydrate the cells.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A (100 µg/mL). Incubate at 37°C for 15-30 minutes. This step is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring the signal is specific to DNA.[22][23]

  • PI Staining: Add 200-500 µL of PI staining solution (final concentration ~50 µg/mL). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the fluorescence channel to properly resolve the G1 and G2 peaks.[24]

  • Data Interpretation: Generate a histogram of fluorescence intensity. The first peak represents cells in the G0/G1 phase (2n DNA content), the second, larger peak represents cells in the G2/M phase (4n DNA content), and the region between these peaks represents cells in the S phase (synthesizing DNA).[25]

Conclusion and Future Directions

The in vitro anticancer activity of nitroquinolines is profoundly dictated by the isomeric position of the nitro group. Derivatives like 8-hydroxy-5-nitroquinoline (Nitroxoline) act primarily through the induction of ROS and disruption of oncogenic signaling, while compounds like 4-NQO are potent genotoxic agents that function by creating DNA adducts. This mechanistic dichotomy highlights the versatility of the nitroquinoline scaffold for rational drug design.

Future research should focus on direct, head-to-head comparisons of a wider array of isomers under standardized conditions to build a more comprehensive structure-activity relationship (SAR) profile. Elucidating the precise molecular targets and off-target effects will be crucial for the clinical translation of these promising compounds. The protocols and comparative data within this guide provide a robust framework for advancing this critical area of cancer research.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Introduction: The Critical Role of Method Validation for Genotoxic Impurities

8-Nitroquinolin-3-amine is a chemical intermediate and potential impurity that can arise during the synthesis of active pharmaceutical ingredients (APIs). Structurally, it belongs to a class of nitroaromatic compounds that can raise toxicological flags. Such impurities, particularly those with the potential for genotoxicity, are of significant concern in the pharmaceutical industry.[1] Genotoxic impurities are chemical substances that can damage DNA, potentially leading to mutations and cancer, even at trace levels.[1][2][3] Consequently, regulatory bodies like the FDA, EMA, and ICH mandate their strict control to ensure patient safety.[2][4]

The quantification of impurities like this compound at parts-per-million (ppm) or even lower levels presents a significant analytical challenge.[5] It necessitates the development of highly sensitive, specific, and robust analytical methods. The validation of these methods is not merely a procedural step but a foundational requirement to ensure that the data generated are reliable and accurate. Furthermore, when an analytical method is transferred between laboratories, or when a new method is introduced to replace an existing one, a cross-validation study is essential to demonstrate the equivalency and consistency of results.

This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a stability-indicating Ultra-Fast Liquid Chromatography (UFLC) method. It offers detailed experimental protocols, a side-by-side comparison of their performance based on validation data, and a logical workflow for conducting a cross-validation study, all grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

The Imperative of Cross-Validation

Cross-validation is the formal process of comparing the results from two different analytical methods or two different laboratories using the same method to ensure they produce comparable data.[9][10] This becomes critical in several drug development scenarios:

  • Method Transfer: When a method developed in an R&D lab is transferred to a Quality Control (QC) lab for routine testing.

  • Method Update: When a new, more efficient method (e.g., UFLC) is intended to replace an older, validated HPLC method.

  • Inter-laboratory Studies: During collaborative studies or when different manufacturing sites need to produce equivalent data.

The goal is to ensure that any observed differences in results are due to actual variations in the sample and not due to a bias in the analytical method itself.

Overview of Key Analytical Techniques

For the analysis of aromatic amine impurities like this compound, chromatographic techniques are the methods of choice due to their high resolving power and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column, providing a quantitative measurement. The choice of a C18 reversed-phase column is common for moderately polar compounds like quinoline derivatives.[11][12]

  • Ultra-Fast Liquid Chromatography (UFLC): This is an advancement over conventional HPLC that utilizes smaller particle size columns and higher pressures to achieve significantly faster analysis times without compromising resolution. This high-throughput capability is invaluable in a QC environment.

The following sections will detail validated methods for both techniques, providing the necessary parameters for a robust comparison.

Comparative Analysis of Validated Methods

The selection of an analytical method depends on a careful evaluation of its performance characteristics. The following table summarizes the validation parameters for two distinct methods applied to the analysis of nilotinib and its impurities, which serves as a relevant proxy for the analysis of this compound.

Parameter Method 1: Stability-Indicating RP-HPLC Method 2: Stability-Indicating RP-UFLC ICH Q2(R1) Guideline
Technique Reversed-Phase High-Performance Liquid ChromatographyReversed-Phase Ultra-Fast Liquid ChromatographyN/A
Linearity (R²) > 0.9990.9999Correlation coefficient should be close to 1.
Range (µg/mL) 0.04 - 3.00.2 - 80The range over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 96.8 - 99.4%Not explicitly stated, but method deemed accurate.The closeness of test results to the true value.
Precision (% RSD) < 2.0%Within acceptable criteria.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD should be low.
LOD (µg/mL) ~0.014 - 0.03Not explicitly stated.The lowest amount of analyte that can be detected.
LOQ (µg/mL) ~0.042 - 0.090.2The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Method found to be robust for minor changes in flow rate, pH, and mobile phase composition.Method found to be robust.The capacity to remain unaffected by small, deliberate variations in method parameters.

Data for Method 1 is derived from a study on nilotinib and its four related impurities.[13] Data for Method 2 is from a UFLC method for nilotinib quantification.[14][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two compared analytical techniques. Adherence to these procedures is critical for reproducibility.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed for the separation and quantification of this compound from the API and other potential impurities.[13]

1. Instrumentation:

  • A gradient HPLC system with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Waters Xterra RP-18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient elution should be optimized to ensure separation from related substances.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

  • Diluent: Mobile phase A and B in a 50:50 (v/v) ratio.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards covering the linear range (e.g., 0.04 to 3.0 µg/mL).

  • Sample Solution: Accurately weigh the drug substance, dissolve in diluent, and sonicate to ensure complete dissolution to achieve a final concentration within the validated range. Filter through a 0.22 µm membrane filter before injection.

4. System Suitability Test (SST):

  • Before sample analysis, inject a system suitability solution (e.g., a standard at the LOQ level) multiple times.

  • Acceptance Criteria: The %RSD for peak areas should be ≤ 5.0%. Theoretical plates and tailing factor must meet pre-defined criteria.

Protocol 2: Stability-Indicating RP-UFLC Method

This method offers a significant reduction in analysis time, making it suitable for high-throughput environments.[14][15]

1. Instrumentation:

  • An Ultra-Fast Liquid Chromatography system with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A suitable C18 UFLC column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Isocratic mixture of Sodium Acetate buffer (pH 5.0) and Acetonitrile in a 40:60 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described in Protocol 1, using the UFLC mobile phase as the diluent.

  • Calibration Standards: Prepare serial dilutions to cover the desired concentration range (e.g., 0.2 to 80 µg/mL).

  • Sample Solution: Prepare as described in Protocol 1, ensuring the final concentration is appropriate for the UFLC method's range.

4. System Suitability Test (SST):

  • Perform as described in Protocol 1, with acceptance criteria appropriate for UFLC systems (typically tighter than for HPLC).

Workflow for Method Cross-Validation

A successful cross-validation study requires a well-defined protocol. The diagram below illustrates a typical workflow for comparing two analytical methods, such as the HPLC and UFLC methods described above.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion P1 Define Acceptance Criteria (e.g., % Difference < 15%) P2 Select Representative Samples (API batches, spiked samples) P1->P2 P3 Prepare Quality Control (QC) Samples (Low, Medium, High concentrations) P2->P3 E1 Analyze QC & Test Samples using Validated Method A (e.g., HPLC) P3->E1 E2 Analyze Same QC & Test Samples using Validated Method B (e.g., UFLC) P3->E2 D1 Calculate Mean, SD, and %RSD for results from each method E1->D1 E2->D1 D2 Statistically Compare Results (e.g., t-test, F-test, Bland-Altman plot) D1->D2 D3 Calculate % Difference between method means for each sample D2->D3 C1 Do Results Meet Acceptance Criteria? D3->C1 C2 Methods are Equivalent Issue Cross-Validation Report C1->C2 Yes C3 Methods are Not Equivalent Investigate Discrepancies (OOS) C1->C3 No

Caption: A typical workflow for the cross-validation of two analytical methods.

The logical relationship between the core components of a cross-validation study is further detailed in the diagram below.

LogicalRelationship MethodA Method A (HPLC) - Validated Performance - Known Specificity - Established Robustness Outcome {Validation Outcome|- Methods are interchangeable OR - Method bias identified } MethodA->Outcome MethodB Method B (UFLC) - Validated Performance - Potential for Higher Throughput - Assumed Equivalence MethodB->Outcome Samples Identical Sample Set - API Batches - Spiked QC Samples - Placebo Blanks Samples->MethodA Samples->MethodB Criteria Criteria Criteria->Outcome

Caption: Logical relationship in analytical method cross-validation.

Conclusion and Recommendations

Both the stability-indicating RP-HPLC and RP-UFLC methods demonstrate suitability for the quantification of this compound. The choice between them depends on the specific needs of the laboratory.

  • The RP-HPLC method is robust and highly validated, making it a reliable choice for routine QC and stability testing where analysis time is not the primary constraint. Its detailed validation for related substances provides a high degree of confidence in its specificity.

  • The RP-UFLC method offers a significant advantage in speed and throughput, which is ideal for process monitoring or laboratories with a high sample load.[14]

When transitioning from an established HPLC method to a faster UFLC method, a rigorous cross-validation study as outlined is not just recommended—it is a regulatory expectation. This ensures that the new method provides data of equivalent quality and that historical data can be reliably compared to new results. The ultimate goal is to maintain the highest standards of quality and safety in pharmaceutical development and manufacturing.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Nitroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Nitroquinolin-3-amine, a heterocyclic amine of interest in synthetic chemistry. By understanding the chemical nature of this compound and the principles behind disposal regulations, we can ensure a safe laboratory environment and minimize our ecological impact.

Hazard Assessment & Characterization

A specific Safety Data Sheet (SDS) for this compound (CAS 73868-15-2) is not widely available in public databases. Therefore, a conservative hazard assessment must be conducted based on its chemical structure—a nitroaromatic amine—and data from its close structural analog, 8-Nitroquinoline (CAS 607-35-2). This approach ensures that we handle the compound with the appropriate level of caution.

Inferred Hazard Profile of this compound

Hazard CategoryInferred RiskRationale & Authoritative Source
Acute Toxicity Harmful. Assumed to be harmful if swallowed, in contact with skin, or inhaled.Based on the GHS classification for the parent compound, 8-Nitroquinoline, which is listed as harmful via oral, dermal, and inhalation routes.[1]
Skin & Eye Irritation Irritant. Causes skin irritation and serious eye irritation.8-Nitroquinoline is a known skin and eye irritant.[1][2] The amine functional group can also contribute to skin sensitization.
Carcinogenicity Suspected Carcinogen. Handle as a potential carcinogen.Aromatic amines and nitro-compounds are classes of chemicals that include known and suspected carcinogens. 8-Nitroquinoline is suspected of causing cancer.[1] The Occupational Safety and Health Administration (OSHA) mandates specific handling procedures for such materials.[3]
Reactivity Reactive with strong acids, bases, and oxidizing agents. The amine group is basic, and the nitro group is an oxidizing functionality. The compound is incompatible with strong oxidizing agents, acids, and bases.[2]
Environmental Hazard Very toxic to aquatic life. May cause long-term adverse effects.Nitroaromatic compounds can be persistent and toxic to aquatic organisms.[4][5] Disposal into the environment must be strictly avoided.[6]

Regulatory Framework: The "Cradle-to-Grave" Obligation

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste—your laboratory—is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[7][9]

It is imperative to consult not only federal regulations but also your state, local, and institutional (e.g., your organization's Environmental Health and Safety - EHS) guidelines, which may have more stringent requirements.[4][5]

Core Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are in a controlled environment, preferably a certified chemical fume hood.

  • Minimum PPE:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: A standard laboratory coat.

Scientist's Note: The use of a fume hood is critical not only to prevent inhalation of potentially harmful dust or aerosols but also to contain any accidental spills. OSHA standards for laboratory safety are built on the principle of minimizing all routes of exposure.[3]

Step 2: Waste Characterization & Segregation

Proper segregation is the most critical step in a safe and efficient waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicate the final disposal process.

  • Action: Designate a specific waste container for "Nitrogen-Containing Aromatic Hazardous Waste."

  • DO NOT mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids or bases.[2]

    • Aqueous waste.

    • Sharps or biologically active materials.

Scientist's Note: Segregating waste by chemical compatibility prevents dangerous reactions within the waste container.[10] Furthermore, disposal facilities often use different treatment methods for different waste streams (e.g., incineration for organics, neutralization for corrosives), making proper segregation essential for regulatory compliance and cost-effectiveness.[6]

Step 3: Containerization

The integrity of your waste container is paramount to preventing leaks and spills.

  • Container Selection: Use a clean, sturdy, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene - HDPE). The original product container is often a suitable choice.[11]

  • Container Condition: Ensure the container is in good condition with a secure, screw-top cap. Never use containers with cracks, and keep the exterior of the container clean and free of contamination.[11]

  • Headspace: Leave at least 10% of the container volume as empty headspace to allow for vapor expansion.

Step 4: Labeling

Regulatory compliance and safety demand that all hazardous waste containers are accurately and thoroughly labeled from the moment the first drop of waste is added.[12]

  • Action: Obtain and affix a "Hazardous Waste" label from your institution's EHS office.

  • Required Information:

    • The words "HAZARDOUS WASTE."

    • Full Chemical Name: "this compound" and list any other components or solvents in the waste mixture by their full names (no abbreviations).

    • Approximate Percentages of each component.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 5: Accumulation & Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13]

  • Location: The SAA should be within the laboratory where the waste is generated, clearly marked, and away from general foot traffic.[13]

  • Containment: Always keep the waste container within a secondary containment bin or tray to contain any potential leaks.

  • Closure: The waste container must be kept closed at all times except when actively adding waste.[11][12] An open funnel is not considered a closed container.

Step 6: Arranging for Final Disposal

Once your waste container is approximately 90% full, or if you will no longer be generating this waste stream, arrange for its removal.

  • Action: Follow your institution's specific procedures to request a waste pickup from the EHS department.[14][15]

  • DO NOT attempt to dispose of the chemical down the drain, in the regular trash, or by transporting it yourself outside the laboratory.[12][14]

Managing Spills and Decontamination

Accidents can happen. A clear and immediate response plan is essential.

  • Small Spills (Solid Powder):

    • Alert & Restrict: Alert personnel in the immediate area and restrict access.

    • PPE: Ensure you are wearing appropriate PPE.

    • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

    • Collect: Carefully sweep the material into a designated container.

    • Dispose: Seal and label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[16]

  • Decontamination of Glassware:

    • Initial Rinse: Rinse the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol).

    • Collect Rinsate: This initial solvent rinse must be collected and added to your "Nitrogen-Containing Aromatic Hazardous Waste" container.

    • Subsequent Cleaning: After the initial hazardous rinse, the glassware can be cleaned using standard laboratory procedures.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation is_8nq3a Is waste this compound or contaminated with it? start->is_8nq3a don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_8nq3a->don_ppe Yes not_haz Follow Non-Hazardous Waste Protocol is_8nq3a->not_haz No select_container Select & Prepare Compatible Waste Container don_ppe->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store_saa Store in Designated SAA with Secondary Containment add_waste->store_saa is_full Container >90% Full? store_saa->is_full is_full->add_waste No request_pickup Request Pickup from EHS / Hazardous Waste Service is_full->request_pickup Yes end End of Lab Responsibility request_pickup->end

Caption: Decision workflow for this compound waste management.

References

Navigating the Handling of 8-Nitroquinolin-3-amine: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-Nitroquinolin-3-amine is a specialized chemical for which detailed toxicological data is not widely available. Therefore, this guidance is predicated on the known hazards of the parent compound, 8-nitroquinoline, and general principles for handling nitro-aromatic and amino-aromatic compounds. A thorough, site-specific risk assessment should be conducted before commencing any work.

Hazard Assessment: Understanding the "Why" Behind the Precautions

To establish a self-validating safety protocol, we must first understand the inherent risks. The hazard profile of the parent compound, 8-nitroquinoline, provides a strong basis for our operational precautions.

8-Nitroquinoline is classified as:

  • Acutely Toxic: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] This multi-route exposure potential necessitates comprehensive barrier protection.

  • An Irritant: The compound is known to cause significant skin and serious eye irritation.[1][2][3]

  • A Suspected Carcinogen and Mutagen: There is evidence to suggest that related compounds may cause genetic defects and cancer.[2][3][4] This long-term health hazard demands stringent controls to minimize any level of exposure.

  • A Respiratory Irritant: Inhalation may lead to respiratory system irritation.[2][3]

The addition of an amine group to the quinoline structure does not diminish these underlying hazards. Aromatic amines as a class are known for their potential toxicity and capacity for skin absorption. When heated to decomposition, these compounds emit toxic fumes, including nitrogen oxides (NOx).[1] Therefore, all handling procedures must assume the compound is hazardous and operate on the principle of minimizing all direct contact.

Core Directive: Personal Protective Equipment (PPE) Ensemble

Based on the hazard assessment, a multi-layered PPE strategy is required. This is not merely a checklist but an integrated system designed to protect against all potential exposure routes.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2] As such:

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in solid or solution form.

  • Enhanced Precaution: When there is a risk of splashing, or when handling larger quantities (>1g), a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection

Given the dermal toxicity and potential for absorption, skin protection is paramount.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.

  • Coveralls: For procedures involving significant quantities or the potential for dust generation, disposable coveralls (e.g., Tyvek) should be worn over personal clothing.

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes or perforated footwear are strictly prohibited in the laboratory.

Hand Protection

Hands are the most likely point of direct contact.

  • Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.

  • Glove Integrity: Gloves must be inspected for any signs of degradation or puncture before each use. They should be changed immediately if contamination is suspected and always upon completion of the handling procedure.

Respiratory Protection

Preventing the inhalation of this compound, particularly as a fine powder, is critical.

  • Engineering Controls First: All work with solid this compound must be conducted within a certified chemical fume hood to minimize airborne particulates.

  • When Respirators are Required: If engineering controls are insufficient to keep exposure below acceptable limits, or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with P95 or P100 particulate filters is recommended.[5] For higher-level protection, a respirator with combination organic vapor/particulate cartridges (e.g., ABEK-P2) should be used.[5] Note: Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.

PPE Selection and Use Protocol

The selection of PPE should be guided by a risk assessment of the specific procedure being performed. The following diagram illustrates a logical workflow for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow for this compound start Start: Assess Task task_scale Scale of Operation? start->task_scale dust_risk Risk of Dust/Aerosol Generation? task_scale->dust_risk < 1 gram (e.g., weighing for analysis) task_scale->dust_risk > 1 gram (e.g., bulk transfer) ppe_level_1 Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves dust_risk->ppe_level_1 Low Risk (e.g., handling solutions) ppe_level_2 Enhanced PPE: - Standard PPE + Full Face Shield + Disposable Coveralls dust_risk->ppe_level_2 Moderate Risk (e.g., careful weighing of solid) ppe_level_3 Maximum Containment: - Enhanced PPE + NIOSH-Approved Respirator (P100 Filter) dust_risk->ppe_level_3 High Risk (e.g., bulk transfer, sonication) end_op Proceed with Operation ppe_level_1->end_op ppe_level_2->end_op ppe_level_3->end_op

Caption: PPE selection workflow based on operational scale and risk.

Operational and Disposal Plans

A safe experiment begins before the first reagent is measured and ends only after the last piece of contaminated waste is properly discarded.

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner gloves.

    • Don lab coat or coveralls.

    • Don respiratory protection (if required).

    • Don eye and face protection.

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent cross-contamination.

    • Inspect and decontaminate outer gloves (if possible).

    • Remove outer gloves, peeling them off without touching the outer surface with bare skin.

    • Remove face shield and goggles from the back.

    • Remove lab coat or coveralls, rolling it inside-out.

    • Remove inner gloves using the same technique as before.

    • Perform thorough hand hygiene with soap and water.

Disposal of Contaminated PPE
  • All disposable PPE (gloves, coveralls) that has come into contact with this compound must be considered hazardous waste.

  • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of contaminated PPE in regular trash receptacles.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[2]

Emergency Procedures: Swift and Corrective Action

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Summary of PPE Recommendations

ScenarioEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Handling Small Quantities (<100mg) in Solution Chemical Splash GogglesLab CoatSingle Pair Nitrile GlovesNot required (in fume hood)
Weighing Solid (<1g) Chemical Splash GogglesLab CoatDouble Pair Nitrile GlovesNot required (in fume hood)
Bulk Transfer or Handling >1g Solid Goggles & Face ShieldLab Coat & Disposable CoverallsDouble Pair Nitrile GlovesRecommended (in fume hood)
Spill Cleanup Goggles & Face ShieldChemical Resistant Suit/CoverallsDouble Pair Heavy-Duty Nitrile GlovesRequired (NIOSH-approved)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.